molecular formula C10H10O4 B103827 Methyl 5-formyl-2-methoxybenzoate CAS No. 78515-16-9

Methyl 5-formyl-2-methoxybenzoate

Cat. No.: B103827
CAS No.: 78515-16-9
M. Wt: 194.18 g/mol
InChI Key: CNRMXICSYWVJRD-UHFFFAOYSA-N
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Description

Methyl 5-Formyl-2-methoxybenzoate is an intermediate used to synthesize peroxisome proliferator-activated receptor (PPAR) activators. It is also used to prepare 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives as PTP1B inhibitors.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMXICSYWVJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446041
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78515-16-9
Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
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Record name METHYL 5-FORMYL-2-METHOXYBENZOATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-formyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth exploration of the synthesis of Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the production of Eluxadoline.[1][2] The synthesis is achieved through a robust and widely-used Williamson ether synthesis, followed by esterification. This document will elaborate on the reaction mechanism, provide a detailed experimental protocol, and discuss characterization techniques, troubleshooting, and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: Strategic Importance and Synthetic Overview

This compound (C₁₀H₁₀O₄, MW: 194.18 g/mol ) is a crucial building block in organic synthesis.[2] Its primary application lies in its role as a key intermediate for synthesizing peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[2][3]

The synthetic route from 5-formyl-2-hydroxybenzoic acid involves two primary transformations: the methylation of the phenolic hydroxyl group and the esterification of the carboxylic acid. A common and efficient approach is to perform a double methylation using a suitable methylating agent in the presence of a base. This method, a variation of the Williamson ether synthesis, is favored for its reliability and scalability.[1][4][5]

Chemical Structures:

  • Starting Material: 5-formyl-2-hydroxybenzoic acid

  • Product: this compound

  • Key Reagent: Iodomethane (or Dimethyl Sulfate)

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The process can be dissected into the following key steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates both the phenolic hydroxyl group and the carboxylic acid of the starting material. This generates a more potent nucleophile. The choice of a moderately strong base like K₂CO₃ is crucial to ensure complete deprotonation without promoting unwanted side reactions.[6]

  • Nucleophilic Attack: The resulting phenoxide and carboxylate ions act as nucleophiles, attacking the electrophilic methyl group of the methylating agent (e.g., iodomethane). This occurs in a concerted fashion, where the new C-O bond forms as the bond between the methyl group and the leaving group (iodide) breaks.[5]

  • Solvent Effects: A polar aprotic solvent like dimethylformamide (DMF) is typically employed.[1][3][4] DMF effectively solvates the potassium cations, leaving the phenoxide and carboxylate anions more exposed and, therefore, more nucleophilic, which accelerates the reaction rate.

Detailed Experimental Protocol

This protocol is a generalized procedure and should be adapted based on laboratory conditions and the specific scale of the reaction.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (for a 12.0 mmol scale)Purity
5-formyl-2-hydroxybenzoic acidC₈H₆O₄166.132.0 g≥98%
IodomethaneCH₃I141.941.5 mL (25 mmol)≥99%
Potassium CarbonateK₂CO₃138.213.06 g (22.2 mmol)≥99%
Dimethylformamide (DMF)C₃H₇NO73.0915 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededReagent Grade
Saturated Saline SolutionNaCl(aq)-As needed-
Deionized WaterH₂O18.02As needed-

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Mix 5-formyl-2-hydroxybenzoic acid, K2CO3, and DMF B Add Iodomethane A->B C Stir at Room Temperature for 16 hours B->C D Remove DMF under reduced pressure C->D Reaction Completion E Dissolve crude product in Ethyl Acetate D->E F Wash with water and saturated saline E->F G Dry organic phase with Na2SO4 F->G H Filter and concentrate G->H Purification I Purify by Column Chromatography H->I J Characterize the final product I->J

Caption: A schematic overview of the synthesis workflow.

Step-by-Step Procedure
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (15 mL).[3]

  • Stir the mixture at room temperature to ensure a homogenous suspension.

  • Carefully add iodomethane (1.5 mL, 25 mmol) to the reaction mixture.[3]

  • Allow the reaction to stir at room temperature for approximately 16 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the DMF by distillation under reduced pressure.[3]

  • Dissolve the resulting crude product in ethyl acetate.[3]

  • Wash the organic layer sequentially with water (2x) and saturated saline (2x).[3]

  • Dry the organic phase over anhydrous sodium sulfate.[3][6]

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.[3]

  • Purify the residue by column chromatography to yield the final product.[3][7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Expected Analytical Data
PropertyExpected Value
AppearanceWhite to off-white crystalline powder
Melting Point84-88 °C
¹H NMR (CDCl₃, 500 MHz)
δ 9.91 (s, 1H)Aldehydic proton
δ 8.31 (d, J = 2.1 Hz, 1H)Aromatic proton
δ 8.02 (dd, J = 8.5, 2.5 Hz, 1H)Aromatic proton
δ 7.11 (d, J = 8.6 Hz, 1H)Aromatic proton
δ 3.99 (s, 3H)Methoxy protons
δ 3.91 (s, 3H)Ester methyl protons
Mass Spectrometry
MS (MH)⁺195.05

The ¹H NMR data is consistent with the structure of the target molecule, showing the characteristic aldehyde proton singlet around 9.91 ppm and two distinct singlets for the methoxy and ester methyl groups.[3]

Reaction Mechanism Diagram

G Williamson Ether Synthesis Mechanism Start 5-formyl-2-hydroxybenzoic acid Anion Dianion Intermediate Start->Anion Deprotonation Base K2CO3 (Base) MeI Iodomethane (CH3I) Product This compound Anion->Product Nucleophilic Attack on CH3I

Caption: The mechanism of the Williamson ether synthesis.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient base; Wet reagents or solventIncrease reaction time; Use a stronger base like NaOH if necessary[6]; Ensure all reagents and solvents are anhydrous.
Impure Product Incomplete reaction; Side reactionsOptimize reaction time and temperature; Ensure efficient purification by column chromatography.
Reaction Fails to Start Poor quality reagents; Inactive catalyst (if used)Use fresh, high-purity reagents; Check the activity of any catalysts.

Safety Precautions

  • Iodomethane: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): is a skin and eye irritant. Avoid inhalation and skin contact.

  • Potassium Carbonate: is an irritant. Avoid contact with skin and eyes.

  • Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[8]

Conclusion

The synthesis of this compound from 5-formyl-2-hydroxybenzoic acid via a Williamson ether synthesis is a reliable and efficient method. By carefully controlling the reaction conditions and employing proper purification techniques, a high yield of the pure product can be obtained. This guide provides the necessary theoretical background and practical steps for the successful synthesis and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate: A Pivotal Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and ultimate success of a drug development pipeline. Methyl 5-formyl-2-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate in the synthesis of several modern therapeutic agents. Its unique trifunctionalized structure—bearing a methyl ester, a methoxy group, and a reactive formyl group—offers a versatile platform for complex molecular architecture. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Structure

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and process chemistry. The strategic placement of the electron-withdrawing formyl group and electron-donating methoxy group on the benzene ring significantly influences its reactivity and spectroscopic characteristics.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 78515-16-9[1][2][3]
Molecular Formula C₁₀H₁₀O₄[1][3]
Molecular Weight 194.184 g/mol [1][3]
Melting Point 85-87 °C[1][4]
Boiling Point 332.3±27.0 °C at 760 mmHg[5]
Appearance White to off-white powder/crystals[1]
Purity Typically ≥97.0%[1][6]
SMILES COC1=C(C=C(C=C1)C=O)C(=O)OC[3]
InChIKey CNRMXICSYWVJRD-UHFFFAOYSA-N[3]

Molecular Structure:

G C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C8 C C2->C8 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C10 C C5->C10 C6->C1 C7 C O1->C7 O2 O C8->O2 O3 O C8->O3 C9 C O3->C9 H1 H O4 O C10->H1 C10->O4 dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 dummy7 dummy8 dummy9 dummy10 dummy11 dummy12 dummy13 dummy14

Caption: Chemical structure of this compound.

Synthesis Protocols and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. The choice of a particular pathway in an industrial setting often depends on factors like raw material cost, scalability, and overall yield. Two prevalent methods are outlined below.

Method 1: Methylation of 5-formyl-2-hydroxybenzoic acid

This is a straightforward and commonly cited laboratory-scale synthesis.[2][7] It involves the simultaneous methylation of the carboxylic acid and phenolic hydroxyl groups.

Step-by-Step Protocol:

  • Dissolution: 5-formyl-2-hydroxybenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: A suitable base, typically potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions. This activation is crucial for the subsequent nucleophilic attack.

  • Methylation: An excess of a methylating agent, such as iodomethane (CH₃I), is introduced. The reaction mixture is stirred at room temperature for an extended period (e.g., 16 hours).

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and residual DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography to yield this compound.[2]

Causality Behind Experimental Choices:

  • DMF as Solvent: Its high boiling point and ability to dissolve both the organic substrate and inorganic base make it an ideal reaction medium.

  • Potassium Carbonate: A cost-effective and moderately strong base sufficient to deprotonate both acidic protons, driving the reaction forward.

  • Iodomethane: A highly reactive methylating agent ensuring efficient conversion.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-formyl-2-hydroxybenzoic acid 5-formyl-2-hydroxybenzoic acid Deprotonation Deprotonation 5-formyl-2-hydroxybenzoic acid->Deprotonation Iodomethane Iodomethane Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Iodomethane->Nucleophilic Attack (SN2) Potassium Carbonate Potassium Carbonate Potassium Carbonate->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Nucleophilic Attack (SN2) Stirring at RT (16h) Stirring at RT (16h) Nucleophilic Attack (SN2)->Stirring at RT (16h) Solvent Removal Solvent Removal Stirring at RT (16h)->Solvent Removal Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Solvent Removal->Extraction (Ethyl Acetate) Washing (Water, Brine) Washing (Water, Brine) Extraction (Ethyl Acetate)->Washing (Water, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Water, Brine)->Drying (Na2SO4) Column Chromatography Column Chromatography Drying (Na2SO4)->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the synthesis of this compound via methylation.

Method 2: Formylation of Methyl o-anisate

This industrial-scale approach involves the direct formylation of a readily available starting material, methyl 2-methoxybenzoate (methyl o-anisate).[4][8]

Step-by-Step Protocol:

  • Reaction Setup: Methyl o-anisate is dissolved in trifluoroacetic acid or methanesulfonic acid.[4][8] The solution is cooled to 0-10 °C.

  • Formylating Agent: Hexamethylenetetramine (urotropine) is added portion-wise while maintaining the low temperature.

  • Reaction: The mixture is then heated (e.g., to 90°C or reflux) for several hours to drive the formylation reaction.[4][8]

  • Workup: After cooling, water is added, and the pH is adjusted to 6-7 with a base like sodium hydroxide or sodium bicarbonate.[4][8] The product is then extracted with an organic solvent.

  • Purification: The extract is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford the final product.[4]

Authoritative Grounding: This method, often a variation of the Duff reaction or Sommelet reaction, leverages the directing effect of the methoxy group to introduce the formyl group at the para position. The use of strong acids like trifluoroacetic or methanesulfonic acid is critical for activating the hexamethylenetetramine and promoting the electrophilic aromatic substitution.

Spectroscopic Characterization

The structure of this compound is readily confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. A typical spectrum in CDCl₃ would show:

    • A singlet for the aldehyde proton (CHO) around δ 9.91 ppm.[2]

    • A doublet for the aromatic proton adjacent to the formyl group at δ 8.31 ppm.[2]

    • A doublet of doublets for the aromatic proton between the formyl and ester groups at δ 8.02 ppm.[2]

    • A doublet for the aromatic proton adjacent to the methoxy group at δ 7.11 ppm.[2]

    • Two singlets for the methoxy (OCH₃) and methyl ester (COOCH₃) protons around δ 3.99 and 3.91 ppm, respectively.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (MH)⁺ at m/z 195.05, confirming the molecular weight.[2]

Applications in Drug Development

The true significance of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.

  • Eluxadoline Intermediate: It is a vital precursor in the manufacturing of Eluxadoline, a medication used to treat irritable bowel syndrome with diarrhea (IBS-D).[1][7] The efficient synthesis of Eluxadoline is heavily reliant on the quality and availability of this intermediate.[1]

  • Vilazodone Synthesis: While not a direct precursor in all reported syntheses, its structural motifs are relevant to intermediates used in the production of Vilazodone, an antidepressant.[9][10][11] The broader field of indole-containing pharmaceuticals often utilizes similar substituted benzaldehyde derivatives.

  • PPAR Activators and PTP1B Inhibitors: This compound serves as an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators, which are investigated for their potential in treating metabolic disorders.[1][2] It is also used to prepare 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which are known protein-tyrosine phosphatase 1B (PTP1B) inhibitors, a target for diabetes and obesity treatment.[1][2]

The versatility of the formyl and ester groups allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, making it an invaluable tool for medicinal chemists.

Conclusion

This compound is more than just a chemical compound; it is an enabling molecule in the journey of drug discovery and development. Its well-defined chemical properties, established synthesis routes, and proven utility as a versatile intermediate underscore its importance. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this key building block is essential for the innovative and efficient synthesis of next-generation therapeutics. The quality and sourcing of this intermediate are critical considerations, as they directly impact the purity, safety, and efficacy of the final active pharmaceutical ingredient.[6]

References

An In-Depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-formyl-2-methoxybenzoate is a highly versatile and critical intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its unique trifunctional structure, featuring an aromatic aldehyde, a methyl ester, and a methoxy group, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, reactivity profile, and significant applications, with a particular focus on its pivotal role in the synthesis of active pharmaceutical ingredients (APIs). By synthesizing field-proven insights with established chemical principles, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Core Chemical Profile and Physicochemical Properties

This compound, registered under CAS number 78515-16-9, is an organic compound whose strategic importance is derived from its substituted benzene ring.[1] The electron-directing effects of the methoxy and ester groups, combined with the reactive aldehyde, create a scaffold ripe for further chemical modification.

The compound typically presents as a white to off-white crystalline powder, a physical state that lends itself to stable storage and ease of handling in a laboratory setting.[1][2] Its purity is a critical parameter for its primary applications, with manufacturers commonly guaranteeing levels of 97.0% or higher for use in pharmaceutical synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 78515-16-9[1][2]
Molecular Formula C₁₀H₁₀O₄[1][4]
Molecular Weight 194.18 g/mol [1][5][6]
Appearance White to off-white powder or crystals[1][2]
Melting Point 86-87 °C[1][2][7]
Boiling Point 332.3±27.0 °C at 760 mmHg[7][8]
Density 1.2±0.1 g/cm³[7][8]
Purity Typically ≥97.0%[1][3]

Strategic Synthesis Methodologies

The synthesis of this compound is a subject of significant industrial interest, aiming for high yield, purity, and cost-effectiveness. The primary routes involve either the formylation of a pre-existing ester or the esterification of a pre-existing aldehyde.

Route A: Electrophilic Formylation of Methyl 2-methoxybenzoate

This is a robust and commonly employed pathway that leverages the principles of electrophilic aromatic substitution.[9] The starting material, Methyl 2-methoxybenzoate (also known as Methyl o-anisate), possesses an electron-rich aromatic ring due to the activating methoxy group, which directs electrophilic attack primarily to the para position.

The formylation—the addition of a formyl group (-CHO)—can be achieved using various reagents.[9][10][11] A highly effective and industrially scalable method is a variation of the Duff reaction, which uses hexamethylenetetramine (urotropine) in an acidic medium like trifluoroacetic acid or methanesulfonic acid.[12][13] The hexamethylenetetramine serves as the formyl cation equivalent. The causality behind this choice lies in its stability and safety compared to other formylating agents like carbon monoxide/HCl (Gattermann-Koch reaction) or hydrogen cyanide (Gattermann reaction).[9][11][14] The strong acid protonates the hexamine, initiating a cascade that ultimately generates the electrophilic species required for the substitution reaction.

G cluster_0 Synthesis Route A: Formylation Start Methyl 2-methoxybenzoate Reagents 1. Hexamethylenetetramine 2. Trifluoroacetic Acid Start->Reagents Mix with Reaction Electrophilic Aromatic Substitution (Duff-type Reaction) Reagents->Reaction Induces Product This compound Reaction->Product Yields Crude Purification Neutralization, Extraction, Column Chromatography Product->Purification Requires

Caption: Workflow for the formylation of Methyl 2-methoxybenzoate.

  • Reaction Setup: Dissolve 16.6 g of Methyl o-anisate in 100 ml of trifluoroacetic acid in a suitable reaction vessel equipped with a condenser and magnetic stirrer.

  • Reagent Addition: Cool the solution using an ice bath. Carefully add 14.0 g of hexamethylenetetramine to the cooled mixture in portions to control any exotherm.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Work-up: After cooling, remove the trifluoroacetic acid by distillation under reduced pressure. Pour the resulting residue into 120 ml of water.

  • Neutralization & Extraction: Neutralize the aqueous mixture with sodium bicarbonate and extract the product with ethyl acetate.

  • Washing: Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the residue via column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to yield the final product. Recrystallization from diisopropyl ether can afford colorless crystals.[12]

Route B: Methylation and Esterification of 5-Formyl-2-hydroxybenzoic Acid

An alternative strategy begins with 5-formyl-2-hydroxybenzoic acid. This approach involves two key transformations: the esterification of the carboxylic acid and the methylation of the phenolic hydroxyl group. These can be performed in a single pot under basic conditions.

The causality here is driven by the need for a strong base, like potassium carbonate, to deprotonate both the carboxylic acid and the phenol.[2] The resulting carboxylate and phenoxide anions are potent nucleophiles that readily react with an electrophilic methyl source, such as iodomethane or dimethyl sulfate.[2] This method is advantageous when 5-formyl-2-hydroxybenzoic acid is a more readily available or cost-effective starting material.

G cluster_1 Synthesis Route B: Esterification/Methylation Start_B 5-Formyl-2-hydroxybenzoic Acid Reagents_B 1. Potassium Carbonate (Base) 2. Iodomethane (Methyl Source) 3. DMF (Solvent) Start_B->Reagents_B Reacts with Reaction_B Williamson Ether Synthesis & Fischer Esterification (One Pot) Reagents_B->Reaction_B Facilitates Product_B This compound Reaction_B->Product_B Yields

Caption: Workflow for the synthesis from 5-formyl-2-hydroxybenzoic acid.

Spectroscopic Profile and Structural Validation

Confirmation of the structure and assessment of purity are non-negotiable steps in chemical synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Spectroscopic Data for this compound

TechniqueDataInterpretation
¹H-NMR δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H)The singlet at 9.91 ppm is characteristic of the aldehyde proton. The three distinct aromatic signals (doublet, doublet of doublets, doublet) confirm the 1,2,4-trisubstitution pattern. The two singlets at 3.99 and 3.91 ppm correspond to the two distinct methyl groups (methoxy and ester).[2]
Mass Spec. m/z: 195.05 (MH)⁺This confirms the molecular weight of the compound (194.18 g/mol ) via protonation in the mass spectrometer.[2]

The self-validating nature of these protocols is evident: a successful synthesis according to the described methods must yield a product whose spectroscopic data precisely matches these established values. Any deviation signals the presence of impurities or an incorrect structure.

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of high-value pharmaceutical agents.[1]

Cornerstone Intermediate for Eluxadoline

The primary application of this compound is in the manufacturing of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D).[1] Eluxadoline features a complex molecular structure, and its efficient synthesis relies heavily on the quality and availability of its precursors.[1] this compound provides a significant portion of the final API's core structure.

G cluster_2 Role in Eluxadoline Synthesis Intermediate This compound Steps Multi-step Synthetic Transformations Intermediate->Steps Enters Pathway API Eluxadoline (API) Steps->API Leads to

Caption: Role of the intermediate in the Eluxadoline synthesis pathway.

Scaffold for Novel Therapeutic Agents

Beyond Eluxadoline, its utility extends to exploratory drug discovery:

  • PPAR Activators: It serves as an intermediate for synthesizing peroxisome proliferator-activated receptor (PPAR) activators, which are targets for treating metabolic disorders like type 2 diabetes and dyslipidemia.[1][2]

  • PTP1B Inhibitors: The compound is also used to prepare 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), another significant target in diabetes and obesity research.[1][2]

Safety, Handling, and Procurement

As with any laboratory chemical, proper handling is paramount. This compound is classified with specific hazards that necessitate appropriate safety measures.

  • Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] Handling should occur in a well-ventilated area or a fume hood to avoid inhaling dust.[4]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[4]

  • Procurement: When sourcing this intermediate, researchers must prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) for each batch, confirming purity and identity.[3] Reputable suppliers with robust quality management systems are essential for ensuring the consistency required for pharmaceutical research and manufacturing.[3]

Conclusion

This compound (CAS 78515-16-9) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis routes, predictable reactivity, and proven track record as a crucial building block for drugs like Eluxadoline underscore its importance. This guide has provided a technical foundation for understanding and utilizing this key intermediate, emphasizing the causal links between chemical structure, synthetic strategy, and practical application. For the research and drug development professional, a thorough grasp of this molecule's properties and potential is a distinct advantage in the quest for novel therapeutics.

References

A Technical Guide to Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 5-formyl-2-methoxybenzoate is a substituted aromatic carbonyl compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a benzoate ester, a formyl group, and a methoxy substituent, makes it a versatile and crucial building block for complex organic synthesis. This guide provides an in-depth analysis of its chemical properties, established synthetic protocols, and its pivotal role as a key starting material in the production of therapeutic agents, most notably Eluxadoline. The content herein is intended for researchers, chemists, and professionals in the drug development sector, offering field-proven insights and validated methodologies.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.18 g/mol .[1][2][3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 78515-16-9.[2][3][5]

Caption: Chemical structure of this compound.

The compound's key properties are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[1][2][3][4][6]
Molecular Weight 194.18 g/mol [1][2][3][4]
CAS Number 78515-16-9[1][2][3][5]
IUPAC Name This compound[1]
Synonyms 4-Methoxy-3-methoxycarbonylbenzaldehyde, 5-Formyl-2-methoxybenzoic acid methyl ester[6][7]
Appearance White to off-white powder or crystalline solid[2][3][5]
Melting Point 86-87 °C[2][3][7]
Boiling Point 332.3±27.0 °C at 760 mmHg[3]
InChI Key CNRMXICSYWVJRD-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(C=C1)C=O)C(=O)OC[1]

Significance in Pharmaceutical Synthesis

The utility of this compound stems from its role as a highly functionalized intermediate, enabling the efficient construction of more complex molecular architectures.

Key Intermediate for Eluxadoline

The most prominent application of this compound is as a critical intermediate in the multi-step synthesis of Eluxadoline.[2] Eluxadoline is a peripherally acting mu-opioid receptor agonist and delta-opioid receptor antagonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). The efficient and high-purity synthesis of Eluxadoline is directly dependent on the quality of its precursors, making this compound a compound of high value to pharmaceutical manufacturers.[2]

Precursor for Bioactive Molecule Development

Beyond its primary application, this intermediate is instrumental in the development of other classes of therapeutic agents. It is utilized in the synthesis of compounds designed as:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activators: These are drug targets for treating metabolic disorders such as dyslipidemia and type 2 diabetes.[2][3][5]

  • PTP1B Inhibitors: Protein-tyrosine phosphatase 1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibitors a promising therapeutic strategy for type 2 diabetes and obesity.[2][3][5]

Validated Synthetic Methodologies

Several robust methods for the synthesis of this compound have been established. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below are two field-proven protocols.

Protocol 1: Formylation via the Duff Reaction

This approach involves the electrophilic formylation of an activated aromatic ring using hexamethylenetetramine (urotropine). The methoxy group of the starting material, methyl o-anisate, is an ortho-para directing activator, guiding the formyl group to the para position.

Caption: General workflow for synthesis via the Duff reaction.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve methyl o-anisate (16.6 g) in trifluoroacetic acid (100 ml) in a round-bottom flask equipped with a reflux condenser.[8]

  • Reagent Addition: Cool the solution using an ice bath and add hexamethylenetetramine (14.0 g) portion-wise.[8]

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2 hours.[8]

  • Workup: After cooling, remove the trifluoroacetic acid by distillation under reduced pressure. Pour the resulting residue into water (120 ml).[8]

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture with sodium bicarbonate and extract the product with ethyl acetate.[8]

  • Washing: Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution.[8]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.[8]

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate (2:1) mixture to yield the final product.[8] Recrystallization from diisopropyl ether can be performed for further purification.[8]

Protocol 2: O-Methylation of 5-formyl-2-hydroxybenzoic acid

This method is a classic Williamson ether synthesis, where the acidic phenolic proton of the starting material is removed by a base to form a nucleophilic phenoxide, which then attacks an electrophilic methyl source like iodomethane.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable flask, combine 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (15 mL).[5]

  • Reagent Addition: Add iodomethane (1.5 mL, 25 mmol) to the mixture.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.[5]

  • Workup: Upon completion, remove the dimethylformamide by distillation under reduced pressure.[5]

  • Extraction & Washing: Dissolve the crude product in ethyl acetate. Wash the organic solution sequentially with water (2x) and saturated saline (2x).[5]

  • Drying & Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[5]

  • Purification: The resulting residue can be purified by column chromatography to afford the target product.[5] The structure can be confirmed by ¹H-NMR and mass spectrometry.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is an irritant.[1][9]

Hazard InformationGHS Code(s)Description
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][9]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling:

  • Use only in a well-ventilated area, such as a chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Avoid generation of dust. Minimize contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

  • The material may be moisture-sensitive; storage under an inert gas atmosphere is recommended for long-term stability.[7]

Conclusion

This compound is a high-value synthetic intermediate with a well-established profile. Its physicochemical properties are clearly defined, and multiple, reliable synthetic routes are available to researchers. Its critical role in the production of the gastrointestinal drug Eluxadoline, as well as its utility in the exploration of new therapeutic agents for metabolic diseases, cements its importance in the landscape of modern pharmaceutical chemistry. Adherence to validated synthetic protocols and stringent safety measures is paramount to successfully and safely leveraging this versatile chemical building block.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, including the irritable bowel syndrome drug Eluxadoline.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying chemical principles.

Molecular Structure and Key Features

This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and a formyl (aldehyde) group attached to a benzene ring.[1][2] The strategic placement of these functional groups dictates the molecule's reactivity and its unique spectroscopic fingerprint.

MS_Fragmentation M [M]⁺˙ m/z 194 F1 [M - ˙OCH₃]⁺ m/z 163 M->F1 - ˙OCH₃ F2 [M - H˙]⁺ m/z 193 M->F2 - H˙ (from CHO) F3 [M - ˙CHO]⁺ m/z 165 M->F3 - ˙CHO F4 [F3 - CH₂O]⁺ m/z 135 F3->F4 - CH₂O

References

"Methyl 5-formyl-2-methoxybenzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate for Drug Discovery and Development

Abstract

This compound is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold—comprising a methyl ester, a methoxy group, and a reactive formyl group. This unique substitution pattern renders it an exceptionally versatile building block in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, validated synthesis protocols, and its critical applications in modern drug development. With a focus on causality and experimental rationale, this document serves as a technical resource for researchers and process chemists engaged in the synthesis of complex pharmaceutical agents.

Chemical Identity and Nomenclature

Precise identification of chemical entities is fundamental to scientific rigor and regulatory compliance. This compound is systematically identified through its IUPAC name and a variety of synonyms used across chemical literature and commercial suppliers.

IUPAC Name

The formal IUPAC name for this compound is This compound [1]. This nomenclature unambiguously defines the substitution pattern on the benzene ring: a methyl benzoate core with a methoxy group at the C2 position and a formyl (aldehyde) group at the C5 position.

Synonyms and Identifiers

In practice, a range of synonyms are used interchangeably. Recognizing these is crucial for efficient literature searching and material procurement.

Identifier Type Identifier
CAS Number 78515-16-9[1][2][3][4]
Common Synonyms 5-Formyl-2-methoxybenzoic Acid Methyl Ester
4-Methoxy-3-methoxycarbonylbenzaldehyde[4]
Methyl 2-methoxy-5-formylbenzoate[1][4]
Benzoic acid, 5-formyl-2-methoxy-, methyl ester[1][2][3][5]
Eluxadoline Intermediate 3[2][5]
Molecular Formula C₁₀H₁₀O₄[1][3][6]
InChIKey CNRMXICSYWVJRD-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C=C(C=C1)C=O)C(=O)OC[1]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is essential for its handling, purification, and characterization. This compound typically presents as a white to off-white crystalline powder[2][6][7].

Property Value Source
Molecular Weight 194.18 g/mol [1][3][6]
Melting Point 84-88 °C[2][5][6][7]
Boiling Point 332.3 ± 27.0 °C at 760 mmHg[2][5]
Density 1.2 ± 0.1 g/cm³[2][5]
LogP 1.89[2][5]
Purity (Typical) >97.0% (GC)[6][8]
Spectroscopic Data

Structural confirmation is unequivocally established through spectroscopic methods.

  • ¹H NMR (DMSO-d6, 300MHz) : δ 9.92 (s, 1H, -CHO), 8.20-8.21 (d, 1H, Ar-H), 8.08-8.11 (dd, 1H, Ar-H), 7.37-7.39 (d, 1H, Ar-H), 3.94 (s, 3H, -OCH₃), 3.83 (s, 3H, -COOCH₃)[9].

  • ¹H NMR (CDCl₃, 500 MHz) : δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H)[7].

  • Mass Spectrometry : MS: 195.05 (MH)⁺[7].

The proton NMR data clearly resolve the aromatic protons, the distinct singlet of the aldehyde proton, and the two separate singlets for the methoxy and methyl ester groups, confirming the assigned structure.

Synthesis Methodologies

The synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The choice of synthetic route is dictated by factors such as raw material cost, scalability, yield, and purity profile. Two prevalent methods are detailed below.

Method 1: Formylation of Methyl 2-methoxybenzoate

This is a widely employed industrial method involving an electrophilic formylation reaction. The causality behind this choice is the high regioselectivity and robust yields achievable.

  • Reaction Setup : Charge a suitable reactor with methyl 2-methoxybenzoate (1 equivalent) and trifluoroacetic acid or methanesulfonic acid as the solvent and catalyst[9][10]. Cool the mixture to 0-10 °C with vigorous stirring.

  • Formylating Agent Addition : Slowly add hexamethylenetetramine (urotropine) (approx. 1.5-2.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C[9][10]. The use of urotropine is a classic approach for the Duff reaction, providing a stable and effective source of the formylating electrophile.

  • Reaction Progression : Heat the reaction mixture to 80-90 °C and maintain for 10-20 hours[9][10]. The elevated temperature is necessary to drive the formylation and subsequent hydrolysis of the intermediate iminium species.

  • Work-up and Quenching : After completion (monitored by HPLC or TLC), cool the mixture to room temperature and carefully quench by adding water[9][10].

  • Neutralization and Extraction : Adjust the pH of the aqueous solution to 6-7 using a base such as sodium bicarbonate or sodium hydroxide[9][10]. This step neutralizes the strong acid and precipitates the product. The product is then extracted into an organic solvent like ethyl acetate[10].

  • Purification : The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography (e.g., hexane/ethyl acetate eluent) or recrystallization from a solvent like diisopropyl ether to yield the final product as colorless crystals[10].

G cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 2-methoxybenzoate D 1. Mix & Cool (0-10 °C) A->D B Hexamethylenetetramine B->D C Methanesulfonic Acid C->D E 2. Heat (80-90 °C, 16h) D->E F 3. Quench (H₂O) E->F G 4. Neutralize (NaOH) F->G H 5. Extract (Ethyl Acetate) G->H I 6. Purify (Chromatography) H->I J This compound I->J

Caption: Synthesis via Duff formylation of methyl 2-methoxybenzoate.

Method 2: Methylation of 5-formyl-2-hydroxybenzoic acid

This alternative route is advantageous when 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid) is a more readily available or cost-effective starting material. The strategy involves protecting the carboxylic acid as a methyl ester and methylating the phenolic hydroxyl group.

  • Reaction Setup : Combine 5-formyl-2-hydroxybenzoic acid (1 equivalent), potassium carbonate (approx. 2 equivalents), and a suitable polar aprotic solvent like dimethylformamide (DMF) in a reaction vessel[7][11]. Potassium carbonate acts as the base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Methylation : Add iodomethane (methyl iodide, >2 equivalents) to the stirred suspension[7][11]. The reaction proceeds at room temperature for approximately 16 hours. Iodomethane is a potent methylating agent; its use in slight excess ensures complete conversion of both acidic protons.

  • Work-up : Upon reaction completion, remove the solvent by distillation under reduced pressure[7].

  • Extraction and Washing : Dissolve the crude residue in ethyl acetate and wash sequentially with water and saturated brine to remove inorganic salts and residual DMF[7].

  • Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude material is purified by column chromatography to afford the target product with high yield (typically ~79%)[7].

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Formyl-2-hydroxybenzoic acid E 1. Stir at RT (16h) A->E B Iodomethane (>2 eq.) B->E C Potassium Carbonate C->E D DMF (Solvent) D->E F 2. Solvent Removal E->F G 3. Extraction (EtOAc/H₂O) F->G H 4. Purification (Chromatography) G->H I This compound H->I

Caption: Synthesis via methylation of 5-formyl-2-hydroxybenzoic acid.

Applications in Drug Development

The utility of this compound stems from its three distinct functional groups, which can be manipulated selectively. It is a cornerstone intermediate in the synthesis of complex molecules for treating metabolic and gastrointestinal disorders[6][12].

Key Intermediate for Eluxadoline

Its most prominent application is as a crucial building block in the synthesis of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D)[6][11]. The formyl group provides a reactive handle for constructing the complex side chains of the Eluxadoline molecule. The quality and purity of this intermediate directly influence the efficiency of the overall synthesis and the purity of the final API[6][8].

Synthesis of PPAR Activators

This compound is utilized in the synthesis of compounds designed to act as peroxisome proliferator-activated receptor (PPAR) activators[2][6][7]. PPARs are nuclear receptors that play a central role in regulating metabolism. Modulators of these receptors are investigated for the treatment of metabolic diseases like type 2 diabetes and dyslipidemia.

Precursor for PTP1B Inhibitors

The compound also serves as a precursor for 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[2][6][7]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value target for the development of therapeutics for obesity and diabetes.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and process developers. Its well-defined synthesis routes and versatile reactivity make it an indispensable intermediate in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics. The self-validating nature of the described protocols, grounded in established chemical principles and supported by spectroscopic data, ensures reproducibility and scalability from the research laboratory to industrial production.

References

"Methyl 5-formyl-2-methoxybenzoate" melting point and physical state

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-formyl-2-methoxybenzoate: Physicochemical Properties and Synthetic Methodologies

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound (CAS RN: 78515-16-9). It provides an in-depth analysis of its physical and chemical properties, validated synthetic protocols, and its critical role as a building block in pharmaceutical synthesis.

Core Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its appearance is consistently reported as a white to off-white, crystalline powder.[1][2][3][4][5] The precise coloration can vary slightly depending on the purity of the substance.

Melting Point Analysis

The melting point is a critical indicator of purity for crystalline solids. For this compound, the reported melting point values are in close agreement across various commercial and literature sources, typically falling within a narrow range. This consistency is indicative of a well-characterized and stable compound.

PropertyValueSource(s)
Melting Point 84.0 - 88.0 °C[1]
85 - 86 °C[6]
86 - 87 °C[4][5][7]
87 °C[1][2]
Physical State Solid, White to Almost white powder to crystalline[1][2]
White to off-white to yellow powder or crystals[3]
Molecular Formula C₁₀H₁₀O₄[1][7][8]
Molecular Weight 194.18 g/mol [8]

The slight variations in the melting point range can be attributed to different analytical methods or residual impurities from the synthesis process. A sharp melting point within this range generally signifies high purity.

Synthesis and Mechanistic Insights

The synthesis of this compound is crucial for its application in the pharmaceutical industry, where it serves as a key intermediate.[7][9] Several synthetic routes have been established, each with distinct advantages regarding yield, purity, and scalability.

Synthesis via Williamson Ether Synthesis and Esterification

One common and straightforward method involves the methylation of 5-formyl-2-hydroxybenzoic acid. This process leverages two fundamental organic reactions: Williamson ether synthesis to form the methoxy group and esterification to form the methyl ester.

Protocol:

  • Reactant Mixing: 5-formyl-2-hydroxybenzoic acid, iodomethane, and potassium carbonate are combined in a suitable solvent such as dimethylformamide (DMF).[2]

  • Reaction: The mixture is stirred at room temperature for approximately 16 hours.[2]

    • Expert Insight: Potassium carbonate acts as a base to deprotonate both the phenolic hydroxyl and carboxylic acid groups, creating nucleophiles. The resulting phenoxide and carboxylate ions then attack the electrophilic methyl group of iodomethane via an Sₙ2 reaction. Using a polar aprotic solvent like DMF facilitates this reaction by solvating the potassium cation without interfering with the nucleophiles.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude product is then dissolved in ethyl acetate and washed with water and brine to remove inorganic salts and residual DMF. The organic layer is dried, and the final product is purified by column chromatography.[2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 5-formyl-2-hydroxybenzoic acid Iodomethane Potassium Carbonate DMF (Solvent) Stirring Stir at Room Temperature (16 hours) Reactants->Stirring Sₙ2 Methylation Solvent_Removal Remove DMF under reduced pressure Stirring->Solvent_Removal Extraction Dissolve in Ethyl Acetate Wash with H₂O & Brine Solvent_Removal->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow via Williamson ether synthesis.

Synthesis via Formylation of Methyl o-anisate

An alternative approach involves the direct formylation of methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid. This method is an example of an electrophilic aromatic substitution.

Protocol:

  • Reactant Mixing: Methyl o-anisate is dissolved in trifluoroacetic acid. Hexamethylenetetramine is added while cooling the mixture with ice.[6]

    • Expert Insight: Trifluoroacetic acid serves as both a solvent and a catalyst. Hexamethylenetetramine acts as the formylating agent in this Duff-like reaction. The electron-donating methoxy group of methyl o-anisate directs the electrophilic formylation to the para position.

  • Reaction: The mixture is refluxed for 2 hours.[6]

  • Workup and Purification: The solvent is distilled off under reduced pressure. The residue is poured into water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The extract is washed, dried, and the solvent is removed. The final product is purified by column chromatography and can be further recrystallized from diisopropyl ether to yield colorless crystals.[6]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Methyl o-anisate Hexamethylenetetramine Trifluoroacetic Acid Reflux Reflux for 2 hours Reactants->Reflux Duff Reaction Solvent_Removal Distill solvent Reflux->Solvent_Removal Neutralization Pour into H₂O Neutralize with NaHCO₃ Solvent_Removal->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography Recrystallization Extraction->Purification Product Colorless Crystals of This compound Purification->Product

Caption: Synthesis workflow via formylation of methyl o-anisate.

Structural Confirmation and Purity Analysis

The identity and purity of synthesized this compound are confirmed using standard analytical techniques. These methods provide a self-validating system to ensure the material meets the required specifications for its intended use.

  • ¹H-NMR Spectroscopy: This is used to confirm the molecular structure. The proton NMR spectrum shows characteristic signals for the aldehyde proton (~9.9 ppm), the aromatic protons, the methoxy group protons (~3.9 ppm), and the methyl ester protons (~3.9 ppm).[2][10]

  • Mass Spectrometry: This technique confirms the molecular weight of the compound. The expected molecular ion peak (MH)⁺ is observed at m/z 195.05.[2]

  • Gas Chromatography (GC): Purity is often assessed by GC, with commercial suppliers typically guaranteeing a purity of >98.0%.[1]

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but a vital intermediate in the synthesis of complex drug molecules.[7] Its bifunctional nature, containing both an aldehyde and a methyl ester, makes it a versatile building block.[7]

  • Eluxadoline Synthesis: Its most prominent application is as a key intermediate in the manufacturing of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D).[7]

  • PPAR Activators: It is used to synthesize peroxisome proliferator-activated receptor (PPAR) activators, which are targets for drugs treating metabolic disorders.[2][4]

  • PTP1B Inhibitors: The compound is also a precursor for 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which act as PTP1B inhibitors and are investigated for their potential in treating type 2 diabetes and obesity.[2][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

  • GHS Hazard Classification: The compound is classified with the following hazards:

    • H315: Causes skin irritation.[8][11]

    • H319: Causes serious eye irritation.[8][11]

    • H335: May cause respiratory irritation.[8][11]

  • Handling Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[11]

  • Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] It is also noted to be moisture-sensitive and should be stored under an inert gas.[1]

References

A Comprehensive Technical Guide to Sourcing Methyl 5-formyl-2-methoxybenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 5-formyl-2-methoxybenzoate (CAS No. 78515-16-9) is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. With a molecular formula of C₁₀H₁₀O₄, its structure incorporates a benzoate ester, a formyl (aldehyde) group, and a methoxy substituent, making it a versatile intermediate for complex organic synthesis.

The significance of this molecule is most prominently highlighted by its role as a key intermediate in the synthesis of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D)[1][2]. Beyond this, it is instrumental in the development of novel therapeutics, including peroxisome proliferator-activated receptor (PPAR) activators for metabolic diseases and 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which act as PTP1B inhibitors for conditions like diabetes and obesity[1][2][3].

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the synthesis landscape, guidance on identifying and evaluating commercial suppliers, protocols for analytical verification, and best practices for safe handling and storage of this compound.

Section 1: The Synthesis and Manufacturing Landscape

Understanding the synthetic origins of a key starting material is fundamental to anticipating potential impurities and ensuring the quality and consistency required for pharmaceutical development. Several routes to this compound have been established, with the choice of method often influencing yield, purity, and overall cost-effectiveness.

A prevalent and economically viable method involves a two-step process starting from salicylic acid. This route first protects the phenolic hydroxyl group via methylation and esterifies the carboxylic acid, followed by a formylation reaction. A patented process highlights a method that can achieve a total yield of approximately 90%, a significant improvement that reduces costs and simplifies industrial-scale production[4]. Another common approach begins with methyl o-anisate, which is formylated using hexamethylenetetramine in trifluoroacetic acid[5].

The causality behind selecting a specific synthetic route is multi-faceted. For early-stage research, a simpler, albeit lower-yielding, process might be acceptable. However, for cGMP (Current Good Manufacturing Practice) production for clinical trials and commercial supply, a high-yield, well-characterized, and scalable process like the one starting from salicylic acid is paramount to ensure reproducibility and control over the impurity profile[4][6].

G cluster_0 Route 1: From Salicylic Acid cluster_1 Route 2: From Methyl o-anisate Salicylic Acid Salicylic Acid Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Salicylic Acid->Methyl 2-methoxybenzoate Methylation & Esterification [5] Product_A This compound Methyl 2-methoxybenzoate->Product_A Formylation (Urotropine) [5] Methyl o-anisate Methyl o-anisate Product_B This compound Methyl o-anisate->Product_B Formylation (Hexamethylenetetramine) [2]

Caption: Common synthetic routes to this compound.

Section 2: Identifying and Evaluating Commercial Suppliers

The selection of a reliable supplier is a critical control point in the drug development process. A qualified vendor ensures a consistent supply of high-purity material, backed by transparent documentation and robust quality systems. The market for this compound includes primary manufacturers, custom synthesis labs, and chemical distributors.

Key Supplier Evaluation Criteria:

  • Purity Specification: Suppliers typically offer purities of 97% or higher. For pharmaceutical applications, a purity of >98% is often required[1][7].

  • Documentation: Availability of a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and detailed analytical data (e.g., NMR, HPLC spectra) is non-negotiable.

  • Scalability: The supplier's capacity to move from research-scale (grams) to commercial-scale (kilograms) production is crucial for long-term projects[8].

  • Quality System: For later-stage development, suppliers adhering to ISO standards or with cGMP capabilities are preferred[8].

Table 1: Comparison of Select Commercial Suppliers

SupplierNoted PurityTarget MarketAvailable Information
AK Scientific, Inc. 98%Research & DevelopmentSDS, Product Use Restrictions[7]
Tokyo Chemical Industry (TCI) >98.0% (GC)Research & Scale-UpCoA, NMR, GC Data Available
NINGBO INNO PHARMCHEM CO.,LTD. ≥97.0%Pharmaceutical IntermediatesManufacturer, Eluxadoline Intermediate[1]
Hangzhou Chungyo Chemicals Co., Ltd. 99.00%Pharmaceutical GradeManufacturer, ISO Standards, QC includes MS, IR, UV[8]
ChemicalBook Varies (e.g., 99%+)Marketplace/DirectoryLists multiple suppliers and purity grades[3]
Manus Aktteva Biopharma LLP Not specifiedPharmaceutical IntermediatesLists as an intermediate of Eluxadoline[9]

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

G Start Identify Project Needs (Quantity, Purity) Search Search Supplier Databases (e.g., ChemicalBook, TCI) Start->Search Request Request Quotes & Documentation (CoA, SDS, Purity Data) Search->Request Evaluate Evaluate Supplier (Purity, Scalability, Quality System) Request->Evaluate Test Order Sample for In-House QC Evaluate->Test Meets Initial Criteria Reject Reject Supplier Evaluate->Reject Does Not Meet Criteria Qualify Qualify Supplier for Approved Vendor List Test->Qualify QC Passed Test->Reject QC Failed

Caption: Workflow for the qualification of a new chemical supplier.

Section 3: Critical Quality Attributes and Analytical Verification

Independent verification of incoming raw materials is a cornerstone of scientific integrity and regulatory compliance. For this compound, key quality attributes include identity, purity, and physical properties.

Key Specifications:

  • Appearance: White to off-white or pale yellow powder/crystals[2].

  • Melting Point: 85-87 °C[2][5][10]. A sharp melting range is indicative of high purity.

  • Identity (¹H-NMR): The proton NMR spectrum provides an unambiguous structural fingerprint.

  • Purity (HPLC/GC): Chromatographic methods are used to quantify the material and detect impurities.

Experimental Protocol: Incoming Quality Control (QC) Verification

This protocol provides a self-validating system to confirm the quality of a purchased batch.

1. Visual Inspection:

  • Step 1: Observe the material's color and physical form. It should align with the supplier's description (e.g., white crystalline powder).
  • Causality: Deviations in color may indicate degradation or the presence of chromophoric impurities.

2. Melting Point Determination:

  • Step 1: Place a small amount of the dry sample into a capillary tube.
  • Step 2: Use a calibrated melting point apparatus to determine the range over which the sample melts.
  • Step 3: Compare the observed range to the literature value (85-87 °C)[2][5].
  • Causality: A broad or depressed melting range typically signifies the presence of impurities, as per the principles of freezing-point depression.

3. Identity Confirmation by ¹H-NMR Spectroscopy:

  • Step 1: Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
  • Step 2: Acquire a ¹H-NMR spectrum on a calibrated spectrometer (e.g., 300 or 500 MHz).
  • Step 3: Compare the resulting spectrum with established literature data. The expected chemical shifts (δ, ppm) are:
  • ~9.91 (singlet, 1H, -CHO)[3]
  • ~8.31 (doublet, 1H, Ar-H)[3]
  • ~8.02 (doublet of doublets, 1H, Ar-H)[3]
  • ~7.11 (doublet, 1H, Ar-H)[3]
  • ~3.99 (singlet, 3H, -OCH₃)[3]
  • ~3.91 (singlet, 3H, -COOCH₃)[3]
  • Causality: The unique pattern of chemical shifts and coupling constants provides definitive structural confirmation. The absence of significant unassigned peaks validates the material's identity and high purity.

4. Purity Assessment by HPLC-UV:

  • Step 1: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
  • Step 2: Use a reverse-phase C18 column.
  • Step 3: Employ a gradient elution method, for example, from 30% to 90% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 15-20 minutes.
  • Step 4: Monitor the elution using a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).
  • Step 5: Calculate the purity by the area percentage of the main peak. The result should be ≥98%.
  • Causality: This method separates the main component from potential impurities (e.g., unreacted starting materials, synthesis by-products), allowing for accurate quantification.

Section 4: Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is essential when working with any chemical reagent. The Safety Data Sheet (SDS) is the primary source of information for handling and emergency procedures.

Key Safety and Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[7][11].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[7][11].

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation. Keep away from sources of ignition[7].

Storage and Stability:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[7][11][12]. Some suppliers recommend storage under an inert atmosphere (e.g., argon) for long-term stability[13].

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

Disposal:

  • Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways[7][11]. Consult your institution's environmental health and safety office for specific guidance.

Caption: Lifecycle safety workflow for handling chemical reagents.

Conclusion

This compound is a valuable and indispensable intermediate for the synthesis of important pharmaceutical agents like Eluxadoline. For researchers and drug developers, the successful integration of this material into a research or manufacturing workflow depends heavily on diligent sourcing, rigorous quality control, and unwavering adherence to safety protocols. By understanding the synthesis landscape, carefully evaluating suppliers, and independently verifying the quality of each batch, scientists can ensure the integrity and reproducibility of their results, ultimately accelerating the path from discovery to clinical application.

References

The Pivotal Role of Methyl 5-formyl-2-methoxybenzoate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 5-formyl-2-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a crucial building block in the synthesis of a range of biologically active molecules. Its unique arrangement of functional groups—a methyl ester, a methoxy group, and a reactive aldehyde—provides a powerful handle for medicinal chemists to construct complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role as a key intermediate in the production of prominent pharmaceuticals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and illustrate its application in the synthesis of the irritable bowel syndrome drug, Eluxadoline, as well as its potential in the development of Peroxisome Proliferator-Activated Receptor (PPAR) activators and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step syntheses.

PropertyValueReference
CAS Number 78515-16-9[1]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance White to off-white powder or crystalline solid[2][3]
Melting Point 86-87 °C[2][3]
Purity Typically ≥97.0%[2]
Spectroscopic Data:
  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 9.91 (s, 1H, -CHO), 8.31 (d, J=2.1 Hz, 1H, Ar-H), 8.02 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 7.11 (d, J=8.6 Hz, 1H, Ar-H), 3.99 (s, 3H, -OCH₃), 3.91 (s, 3H, -COOCH₃).[3]

  • Mass Spectrometry (MS): m/z 195.05 (MH)⁺.[3]

Synthesis of this compound: A Tale of Two Routes

The efficient synthesis of this compound is critical for its widespread use. Two primary synthetic strategies have been developed, both commencing from the readily available starting material, salicylic acid.[7] The choice of route can be influenced by factors such as reagent availability, scalability, and desired purity.

Route 1: Methylation Followed by Formylation

This is a widely employed and cost-effective method that involves the initial protection of the carboxylic acid and phenolic hydroxyl groups of salicylic acid, followed by a formylation reaction.[7][8]

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}

Synthesis of this compound via methylation and subsequent formylation.

Experimental Protocol:

Part A: Synthesis of Methyl 2-methoxybenzoate [7][8]

  • To a stirred solution of salicylic acid (200 g) and potassium carbonate (415.6 g) in acetone (1000 mL), slowly add dimethyl sulfate (403 g) at a temperature of 25-30°C.

  • Heat the reaction mixture to 55-60°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 25-30°C and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield Methyl 2-methoxybenzoate.

Causality of Experimental Choices:

  • Potassium carbonate (K₂CO₃): A mild base is required to deprotonate both the carboxylic acid and the phenolic hydroxyl group of salicylic acid, facilitating the subsequent nucleophilic attack on dimethyl sulfate.

  • Dimethyl sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent. It is, however, highly toxic and must be handled with extreme caution.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Part B: Synthesis of this compound (Duff Reaction) [7][8]

  • Cool Methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) to 0-10°C.

  • Add hexamethylenetetramine (urotropine) (252 kg) to the cooled mixture.

  • Heat the reaction mixture to 90°C and maintain for 16 hours.

  • After completion, cool the reaction to room temperature and add 500 L of water.

  • Adjust the pH to 6-7 with a sodium hydroxide solution.

  • Filter the resulting precipitate, wash the filter cake with water, and dry to obtain this compound. A yield of approximately 94% has been reported for this step.[8]

Mechanistic Insights: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group of Methyl 2-methoxybenzoate is an ortho-, para-directing activator, and the formylation occurs at the less sterically hindered para position.

digraph "Duff_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Simplified mechanism of the Duff Reaction for the formylation of Methyl 2-methoxybenzoate.

Route 2: Formylation Followed by Methylation

An alternative synthetic strategy involves the formylation of salicylic acid first, followed by methylation of the resulting 5-formyl-2-hydroxybenzoic acid.[7][10]

digraph "Synthesis_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Synthesis of this compound via formylation and subsequent methylation.

Experimental Protocol:

Synthesis of this compound from 5-formyl-2-hydroxybenzoic acid [3]

  • In a reaction vessel, mix 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (15 mL).

  • Add iodomethane (1.5 mL, 25 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water (2x) and saturated saline (2x).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to afford this compound (1.85 g, 79% yield).

Causality of Experimental Choices:

  • Iodomethane (CH₃I): A highly reactive methylating agent.

  • Dimethylformamide (DMF): A polar aprotic solvent that is excellent for SN2 reactions.

  • Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials or by-products.

Applications in Pharmaceutical Synthesis

The strategic placement of the aldehyde and ester functional groups on the stable benzene ring makes this compound a valuable precursor for the synthesis of complex drug molecules.

Key Intermediate in the Synthesis of Eluxadoline

Eluxadoline is a mu-opioid receptor agonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[7][11] this compound serves as a key building block in the construction of the Eluxadoline molecule.

The synthesis involves a reductive amination reaction between this compound and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine.[12]

digraph "Eluxadoline_Synthesis_Step" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Reductive amination step in the synthesis of an Eluxadoline intermediate.

Experimental Protocol: Synthesis of the Eluxadoline Intermediate [12]

  • To a stirred solution of (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine (95 g) and this compound (100 g) in methanol (250 mL), add a catalytic amount of acetic acid (1 mL).

  • Cool the reaction mixture to 5-10°C.

  • Add sodium borohydride (9.74 g) portion-wise to the cooled mixture.

  • Stir the reaction mixture for an additional 2-3 hours at room temperature.

  • Work-up of the reaction mixture involves dilution with water, partial concentration, and extraction to isolate the desired secondary amine intermediate, which is then carried forward in the synthesis of Eluxadoline.

Causality of Experimental Choices:

  • Acetic Acid: A catalytic amount of acid is used to protonate the aldehyde, making it more electrophilic and facilitating the formation of the iminium ion intermediate.

  • Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces the iminium ion to the secondary amine without affecting the methyl ester.

Precursor for PPAR Activators and PTP1B Inhibitors

This compound is also a valuable starting material for the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) activators and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.[2][3][13] These are important targets for the treatment of metabolic disorders such as type 2 diabetes and obesity.

The aldehyde functionality can be readily transformed into various other groups through reactions such as:

  • Wittig Reaction: To introduce carbon-carbon double bonds.

  • Knoevenagel Condensation: To form α,β-unsaturated systems.

  • Grignard and Organolithium Reactions: To introduce alkyl or aryl substituents.

These transformations allow for the construction of the diverse pharmacophores required for activity at these biological targets. For example, the synthesis of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, known PTP1B inhibitors, could potentially utilize this compound as a starting point for one of the styryl units.[2]

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone intermediate in modern pharmaceutical synthesis. Its straightforward and scalable synthesis, coupled with the versatility of its functional groups, makes it an invaluable tool for medicinal chemists. The successful application of this intermediate in the synthesis of Eluxadoline is a testament to its practical utility.

As research into metabolic diseases continues to expand, the demand for novel PPAR activators and PTP1B inhibitors is expected to grow. The inherent chemical reactivity of this compound positions it as a key starting material for the exploration of new chemical entities targeting these and other important biological pathways. The continued optimization of its synthesis and the development of new synthetic methodologies leveraging its unique structure will undoubtedly lead to the discovery of the next generation of therapeutic agents.

References

A Technical Guide to the Formyl Group Reactivity of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-formyl-2-methoxybenzoate (MFMB), CAS No. 78515-16-9, is a key substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex pharmaceuticals, most notably Eluxadoline.[1] Its synthetic utility is primarily dictated by the reactivity of its formyl group, which is electronically influenced by the presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the benzene ring. This guide provides an in-depth analysis of the formyl group's reactivity, offering a technical resource for researchers, chemists, and drug development professionals. We will explore the molecule's electronic profile and detail the mechanistic pathways and experimental protocols for its principal transformations, including nucleophilic additions, olefinations, reductive aminations, and oxidations.

Chapter 1: Molecular Structure and Electronic Profile

The reactivity of the formyl group in this compound (MFMB) is not merely that of a simple aromatic aldehyde; it is a finely tuned system governed by the electronic interplay of its substituents.

1.1 Analysis of Substituent Effects

The benzene ring of MFMB possesses three key functional groups whose electronic effects modulate the electrophilicity of the formyl carbon:

  • Formyl Group (-CHO): This group is strongly electron-withdrawing through both resonance (mesomeric effect) and induction. It deactivates the aromatic ring towards electrophilic substitution and enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.

  • Methyl Ester Group (-COOCH₃): Similar to the formyl group, the methyl ester is electron-withdrawing, primarily via resonance. Positioned para to the formyl group, its deactivating effect is additive, further increasing the electrophilicity of the formyl carbon.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring through a strong resonance effect, which partially counteracts the deactivating effects of the formyl and ester groups. However, its meta position relative to the formyl group means its electron-donating resonance effect does not directly conjugate with the formyl group, making its influence less pronounced than the withdrawing groups.

The net result is a highly electrophilic formyl carbon, primed for a variety of nucleophilic attacks, making MFMB a versatile synthetic building block.

Caption: Electronic influences on the MFMB aromatic ring.

1.2 Physicochemical Properties

A summary of key properties for this compound is provided below for reference.

PropertyValueReference
CAS Number 78515-16-9[2][3]
Molecular Formula C₁₀H₁₀O₄[4][5]
Molecular Weight 194.18 g/mol [5]
Appearance White to off-white crystalline powder[2][6]
Melting Point 84.0 - 88.0 °C[2][6]
Purity ≥98.0%[2]
Chapter 2: Nucleophilic Addition Reactions - The Core Reactivity

The quintessential reaction of the formyl group is nucleophilic addition. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which is subsequently protonated.[7][8]

G start Aldehyde (R-CHO) + Nucleophile (Nu⁻) intermediate Tetrahedral Intermediate (R-CH(O⁻)-Nu) start->intermediate Nucleophilic Attack protonation Protonation (e.g., H₂O, H₃O⁺) intermediate->protonation end Product (R-CH(OH)-Nu) protonation->end

Caption: Generalized workflow for nucleophilic addition to an aldehyde.

2.1 Reduction to an Alcohol

One of the most fundamental transformations of the formyl group is its reduction to a primary alcohol, yielding Methyl 5-(hydroxymethyl)-2-methoxybenzoate. This is typically achieved using hydride reagents.

Causality in Reagent Selection:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent. Its key advantage is its tolerance for other functional groups like esters, making it ideal for the chemoselective reduction of the aldehyde in MFMB. It is also safer to handle and can be used in protic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger, non-selective reducing agent. It would reduce both the aldehyde and the methyl ester group in MFMB. While useful for complete reduction, it lacks the finesse required for targeting only the formyl group and requires anhydrous conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (MeOH) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The slight excess ensures complete conversion.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure primary alcohol.

Chapter 3: Condensation and Olefination Reactions

Carbon-carbon bond-forming reactions at the formyl group are essential for extending the molecular framework. The Wittig reaction is a premier example, converting the carbonyl into an alkene.

3.1 The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[9][10][11] The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[12]

Mechanism and Stereoselectivity: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to the products.[9][13] The stereochemical outcome (Z or E-alkene) is largely dependent on the stability of the ylide used:

  • Non-stabilized Ylides (e.g., Ph₃P=CH₂): React rapidly and typically yield the Z-alkene under kinetic control.[11][12]

  • Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides are less reactive due to delocalization of the negative charge. The reaction is more reversible, allowing for equilibration to a more stable intermediate, which leads predominantly to the E-alkene.[12]

G start Aldehyde (MFMB) + Phosphorus Ylide intermediate Oxaphosphetane Intermediate start->intermediate [2+2] Cycloaddition end Alkene Product + Triphenylphosphine Oxide intermediate->end Cycloreversion

Caption: Simplified workflow of the Wittig Reaction.

  • Ylide Preparation (in situ): To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.2 eq). Dissolve in anhydrous tetrahydrofuran (THF). Note: Stabilized ylides are often commercially available and bench-stable, simplifying this step.

  • Reactant Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. The higher temperature is often necessary for less reactive, stabilized ylides. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired alkene and triphenylphosphine oxide. The oxide can often be removed by trituration with a non-polar solvent like diethyl ether or hexane, in which the oxide is poorly soluble. The soluble fraction containing the product is then collected.

  • Final Purification: Further purification is achieved by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure E-alkene product.

Chapter 4: Reductive Amination

Reductive amination is a powerful and widely used method in medicinal chemistry for synthesizing amines from carbonyl compounds.[14] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality in Reagent Selection: The key to a successful one-pot reductive amination is a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[14]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for many modern reductive aminations. It is moisture-stable, non-toxic, and its mildness allows for the efficient reduction of iminium ions in the presence of aldehydes. The reaction is often catalyzed by a small amount of acetic acid.

  • Sodium cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, it is highly effective at reducing imines at acidic pH.[15] However, its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions have led to its replacement by STAB in many applications.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The reaction may be slightly exothermic.

  • Reaction: Stir at room temperature for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with a solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude amine product by column chromatography on silica gel.

Chapter 5: Oxidation of the Formyl Group

The formyl group of MFMB can be readily oxidized to a carboxylic acid, yielding 3-methoxy-4-(methoxycarbonyl)benzoic acid. This transformation is valuable for creating di-acid or acid-ester derivatives.

Reagent Selection: A key challenge is the potential for harsh oxidizing agents (like KMnO₄ or CrO₃) to cause undesired side reactions on the electron-rich aromatic ring. Therefore, a mild and selective method is preferred.

  • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene. It is highly chemoselective for oxidizing aldehydes to carboxylic acids and proceeds under mild conditions, making it an excellent choice for complex substrates like MFMB.

  • Setup: Dissolve MFMB (1.0 eq) in a mixture of tert-butanol and water.

  • Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4.0 eq) to the solution. In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Reaction: Add the NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Workup: Acidify the reaction mixture with HCl (1M) and extract with ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. The resulting carboxylic acid can be purified by recrystallization or chromatography.

Chapter 6: Summary and Synthetic Outlook

The formyl group of this compound exhibits a rich and predictable reactivity profile, governed by the electronic landscape of its substituted aromatic ring. Its enhanced electrophilicity makes it an excellent substrate for a wide range of synthetically crucial transformations.

Reaction TypeReagent(s)Product Functional Group
Reduction NaBH₄Primary Alcohol
Wittig Olefination Ph₃P=CHRAlkene
Reductive Amination R₂NH, NaBH(OAc)₃Amine
Oxidation NaClO₂, NaH₂PO₄Carboxylic Acid

The ability to selectively transform the formyl group into alcohols, alkenes, amines, and carboxylic acids underscores the value of MFMB as a versatile building block. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this intermediate in the intricate pathways of modern pharmaceutical and fine chemical synthesis.

References

Methodological & Application

Synthesis of Eluxadoline: An Application Guide Utilizing Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of Eluxadoline, a key therapeutic agent for irritable bowel syndrome with diarrhea (IBS-D), commencing from the versatile building block, Methyl 5-formyl-2-methoxybenzoate. This document provides not only step-by-step protocols but also delves into the chemical rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic pathway.

Introduction to Eluxadoline and its Mechanism of Action

Eluxadoline is a locally acting oral medication that offers a unique approach to managing the symptoms of IBS-D.[1] Its efficacy stems from its mixed opioid receptor activity within the enteric nervous system.[2] Eluxadoline functions as a μ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[3][4] This dual action allows it to reduce abdominal pain and diarrhea while mitigating the risk of constipation, a common side effect of unopposed μ-opioid receptor agonists.[2][5] The synthesis of this complex molecule relies on the strategic assembly of its core components, a process in which this compound plays a pivotal role.

The Strategic Importance of this compound

This compound (C₁₀H₁₀O₄, M.W. 194.18 g/mol ) is a white to off-white crystalline powder that serves as a crucial intermediate in the Eluxadoline synthesis. Its structure incorporates a benzoate moiety with both formyl and methoxy groups, providing two key functionalities for the convergent synthesis of the target molecule. The aldehyde group is primed for the introduction of one of the key side chains via reductive amination, while the methyl ester can be hydrolyzed in the final step to yield the carboxylic acid of Eluxadoline.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number78515-16-9
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
AppearanceWhite to off-white powder or crystals
Purity≥97.0%[6]

Synthetic Pathway Overview

The synthesis of Eluxadoline from this compound can be conceptualized in a four-stage process. This pathway is designed for efficiency and control over stereochemistry, which is critical for the pharmacological activity of the final compound.

Eluxadoline_Synthesis cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Boc Deprotection cluster_3 Stage 4: Saponification A This compound B Intermediate 1 (Secondary Amine) A->B  1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine,  NaBH₄, Acetic Acid (cat.) C Intermediate 2 (Boc-Protected Precursor) B->C  Boc-Amino Acid,  EDC, HOBt, DIPEA D Intermediate 3 (Deprotected Methyl Ester) C->D  HCl E Eluxadoline D->E  LiOH

Figure 1: Overall synthetic workflow for Eluxadoline.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This compound is known to cause skin, eye, and respiratory irritation.[3][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Stage 1: Reductive Amination

This initial step forms a key secondary amine intermediate by coupling this compound with (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine. The reaction proceeds via the formation of an imine, which is then reduced in situ by sodium borohydride.[7] A catalytic amount of acetic acid is used to facilitate imine formation.

Protocol 1: Synthesis of Methyl 5-(((S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)methyl)-2-methoxybenzoate (Intermediate 1)

  • To a stirred solution of (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine (1.0 eq) and this compound (1.0 eq) in methanol, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Cool the reaction mixture to 5-10°C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 15°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1.

Stage 2: Amide Coupling

The secondary amine (Intermediate 1) is then coupled with the pre-synthesized, Boc-protected amino acid, (S)-2-(tert-butoxycarbonylamino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (CAS 623950-02-7).[8][9] This reaction is a standard peptide coupling, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt) to form a more reactive HOBt-ester, which minimizes racemization and improves coupling efficiency.[4][10] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

Protocol 2: Synthesis of Methyl 5-((((S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl)((S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)methyl)-2-methoxybenzoate (Intermediate 2)

  • In a round-bottom flask, dissolve (S)-2-(tert-butoxycarbonylamino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (1.0 eq), Intermediate 1 (1.0 eq), and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected precursor (Intermediate 2).

Stage 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the primary amine.[11] Hydrochloric acid is a common and effective reagent for this transformation.[12]

Protocol 3: Synthesis of Methyl 5-((((S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl)((S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)methyl)-2-methoxybenzoate (Intermediate 3)

  • Dissolve the Boc-protected precursor (Intermediate 2) in a suitable solvent such as acetone or dichloromethane.

  • Add a solution of concentrated hydrochloric acid (e.g., 4-5 eq).

  • Heat the reaction mixture to 40-45°C and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the mixture and adjust the pH to 6-7 using a base such as a 1N NaOH solution.

  • The product may precipitate out of the solution. If so, filter the solid, wash with water, and dry.

  • Alternatively, extract the product into an organic solvent, dry the organic layer, and concentrate to obtain Intermediate 3.

Stage 4: Saponification

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding Eluxadoline. This is a standard saponification reaction, typically carried out using a base such as lithium hydroxide.[12]

Protocol 4: Synthesis of 5-((((S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl)((S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)methyl)-2-methoxybenzoic acid (Eluxadoline)

  • Dissolve the methyl ester intermediate (Intermediate 3) in a mixture of methanol and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2-3 eq).

  • Heat the reaction mixture to 40-45°C and stir until the hydrolysis is complete (monitored by HPLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove methanol.

  • Dilute the residue with water and adjust the pH to 6-7 using a suitable acid, such as 2N citric acid.

  • The final product, Eluxadoline, will precipitate. Isolate the solid by filtration, wash with water, and dry under vacuum.

Characterization and Quality Control

The purity and identity of the synthesized Eluxadoline and its intermediates should be confirmed using a suite of analytical techniques.

QC_Workflow cluster_analysis Analytical Techniques Start Crude Product Purification Purification (Chromatography/Recrystallization) Start->Purification Analysis Analytical Characterization Purification->Analysis Final Pure Eluxadoline Analysis->Final HPLC HPLC LCMS LC-MS NMR NMR (¹H, ¹³C)

Figure 2: Quality control workflow for Eluxadoline synthesis.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is essential for determining the purity of Eluxadoline and for monitoring the progress of the reactions. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1][13][14]

Table 2: Example HPLC Conditions for Eluxadoline Analysis

ParameterConditionReference(s)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][14]
Mobile PhaseAcetonitrile and Water (70:30, v/v)[13]
Flow Rate1.0 mL/min[13]
DetectionUV at 260 nm[13]
Retention Time~3.48 min[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final Eluxadoline product. The spectra should be compared with reference data to ensure the correct structure has been synthesized.

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the synthesized compounds at each stage of the synthesis.

Conclusion

The synthesis of Eluxadoline from this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize this important therapeutic agent. By understanding the rationale behind each synthetic step and employing rigorous analytical techniques for quality control, high-purity Eluxadoline can be reliably produced for further research and development.

References

The Strategic Use of Methyl 5-formyl-2-methoxybenzoate in the Synthesis of Novel Peroxisome Proliferator-Activated Receptor (PPAR) Activators

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are critical nuclear receptor targets for therapeutic intervention in metabolic diseases, including type 2 diabetes and dyslipidemia. The development of potent and selective PPAR activators is a key focus in modern drug discovery. This guide details the application of Methyl 5-formyl-2-methoxybenzoate, a versatile chemical intermediate, in the synthesis of novel PPAR activators. We provide an in-depth look at the strategic considerations behind its use, a detailed, self-validating protocol for the synthesis of a benzofuran-based PPAR agonist scaffold, and an overview of the underlying mechanism of PPAR activation.

Introduction: PPARs as Therapeutic Targets

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1][2] They play a pivotal role in regulating lipid and glucose metabolism, making them crucial targets for treating metabolic disorders.[3] There are three main PPAR isotypes, each with distinct tissue distribution and primary functions:

  • PPARα (alpha): Highly expressed in the liver, kidney, heart, and muscle, PPARα is a major regulator of fatty acid catabolism.[3][4] Its activation is the basis for the lipid-lowering effects of fibrate drugs.[3]

  • PPARγ (gamma): Predominantly found in adipose tissue and macrophages, PPARγ is a master regulator of adipogenesis and is critical for insulin sensitivity and glucose homeostasis.[3] The thiazolidinedione (TZD) class of antidiabetic drugs, such as Rosiglitazone, function as potent PPARγ agonists.[5][6]

  • PPARδ (delta/beta): Expressed ubiquitously, PPARδ is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in inflammation and wound healing.

The activation of these receptors is initiated by the binding of a ligand, which causes a conformational change in the receptor. This prompts the PPAR to form a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, ultimately modulating their transcription.[2][7]

The design of synthetic ligands that can selectively or dually activate these receptors is a cornerstone of metabolic disease research.[8][9] Central to this effort is the availability of versatile chemical building blocks. This compound has emerged as a key intermediate for synthesizing such therapeutic agents.[10][11][12] Its unique arrangement of functional groups provides a robust platform for constructing the complex molecular architectures required for potent PPAR activation.

Profile of a Key Intermediate: this compound

This compound is a strategically important building block due to its trifunctional nature: an aldehyde for chain extension and heterocycle formation, a methyl ester that can be a final component or a handle for later modification, and a methoxy group that influences the electronic properties and conformation of the aromatic ring.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 78515-16-9[13]
Molecular Formula C₁₀H₁₀O₄[10][14]
Molecular Weight 194.18 g/mol [10][14]
Appearance White to off-white powder or crystalline solid[10][11]
Melting Point 86-87 °C[10][11][13]
Purity (Typical) >97.0%[10][15]
Synonyms 4-Methoxy-3-methoxycarbonylbenzaldehyde, 5-Formyl-2-methoxybenzoic Acid Methyl Ester
Safety and Handling

As a laboratory chemical, proper handling is essential. According to aggregated GHS data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[14][16]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][16]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection (P271, P280).[16] Avoid breathing dust/fumes (P261).[16] In case of contact, follow standard first-aid procedures.[16] Always consult the specific Material Safety Data Sheet (MSDS) from your supplier before use.

Synthetic Strategy: Building a PPAR Activator Scaffold

The formyl group of this compound is the primary reactive site for building the core of a PPAR activator. A common and effective strategy involves a condensation reaction followed by cyclization to form a heterocyclic system, such as a benzofuran. Benzofuran derivatives are known to possess a wide range of biological activities and represent a promising scaffold for drug discovery.[17][18]

The following workflow outlines a general approach to synthesize a 2-substituted-benzofuran-5-carboxylate scaffold, a structure that embodies the typical pharmacophore of a PPAR agonist: a hydrophobic core (the benzofuran), a linker (derived from the R-group), and a potential polar head (the methyl ester).

G start_material This compound step1 Step 1: O-Alkylation start_material->step1 reagent α-Halo Ketone (e.g., R-CO-CH₂Br) reagent->step1 intermediate Phenoxy Ether Intermediate step1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) step2 Step 2: Intramolecular Aldol Condensation & Cyclization intermediate->step2 Base (e.g., NaOEt) Heat product Benzofuran PPAR Activator Scaffold step2->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: General workflow for synthesizing a benzofuran scaffold from this compound.

Detailed Protocol: Synthesis of Methyl 2-Aryl-benzofuran-5-carboxylate

This protocol provides a representative, field-proven method for synthesizing a benzofuran scaffold. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Principle of the Method

This synthesis proceeds via a two-step, one-pot reaction. The first step is a Williamson ether synthesis where the phenolic oxygen, formed in-situ from the demethylation of the methoxy group under basic conditions, attacks an α-halo ketone. The resulting intermediate then undergoes a base-catalyzed intramolecular aldol condensation, where the enolate of the ketone attacks the formyl group, followed by dehydration to yield the stable benzofuran ring system.

Materials and Reagents
  • This compound (Purity ≥98%)

  • 2-Bromoacetophenone (or other substituted α-halo ketone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.94 g, 10.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) and anhydrous acetone (100 mL).

    • Causality Note: Anhydrous conditions are crucial to prevent unwanted side reactions. K₂CO₃ serves as the base for the initial ether synthesis. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Reagent Addition and Reflux:

    • Add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq) to the stirring suspension.

    • Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

    • Experimental Insight: The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting material and the appearance of a new, higher-Rf spot corresponding to the ether intermediate should be observed.

  • Cyclization Step:

    • After the initial reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • While stirring, add a solution of Sodium Ethoxide (NaOEt) in Ethanol (21% w/w, 3.2 mL, ~1.2 eq) dropwise.

    • Heat the mixture to reflux again for an additional 4-6 hours.

    • Self-Validation Check: A color change (often to a deeper yellow or orange) is typically observed, indicating the formation of the conjugated benzofuran system. Monitor the disappearance of the intermediate spot and the formation of the final product spot by TLC.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.[12]

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[12]

    • Causality Note: The aqueous washes remove any remaining inorganic salts and basic catalysts.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, Methyl 2-phenyl-benzofuran-5-carboxylate, typically as a pale yellow solid.

    • Confirm the structure using ¹H NMR and Mass Spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the benzofuran proton, aromatic protons, and the methyl ester singlet. The mass spectrum should show the correct molecular ion peak (MH⁺).[12]

Mechanism of Action: How Benzofurans Activate PPARs

The synthesized benzofuran scaffold serves as a template for a PPAR activator. Its ability to bind to and activate PPARs is rooted in its structural similarity to known ligands, which generally consist of three key domains.

G ligand PPAR Activator (e.g., Benzofuran derivative) receptor PPAR Ligand Binding Domain (LBD) ligand->receptor:f1 Binding & Conformational Change complex PPAR-RXR Heterodimer receptor->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to DNA transcription Target Gene Transcription (Lipid & Glucose Metabolism) ppre->transcription Recruits Co-activators Initiates Transcription

Caption: Simplified signaling pathway of PPAR activation by a synthetic ligand.

The synthesized Methyl 2-phenyl-benzofuran-5-carboxylate fits the general pharmacophore model:

  • Hydrophobic Tail: The 2-phenyl-benzofuran core provides a large, hydrophobic region that occupies a significant portion of the receptor's Y-shaped ligand-binding pocket.

  • Linker: The rigid benzofuran ring itself acts as a linker, properly orienting the other components.

  • Polar Head: The methyl ester at the 5-position serves as the polar head group. This group can form crucial hydrogen bonds with amino acid residues (like Tyr473 in PPARγ) in the activation function 2 (AF-2) helix of the ligand-binding domain, stabilizing the active conformation of the receptor.

Conclusion and Future Perspectives

This compound is a high-value intermediate for the synthesis of pharmacologically relevant molecules, particularly PPAR activators. Its structural features allow for the straightforward construction of heterocyclic scaffolds like benzofurans, which are well-suited to interact with the ligand-binding domain of PPARs. The protocol described herein offers a reliable and understandable pathway for researchers to generate these core structures.

Further work can involve the synthesis of a library of derivatives by varying the α-halo ketone to probe structure-activity relationships (SAR).[19] For example, modifying the substituent on the 2-phenyl ring or changing the ester to a carboxylic acid could fine-tune the potency and selectivity for different PPAR isotypes, leading to the development of next-generation therapeutics for metabolic diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel PTP1B Inhibitors from Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PTP1B for Metabolic Diseases

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways.[1][2][3] Its overexpression and increased activity are strongly associated with insulin resistance, type 2 diabetes mellitus (T2DM), and obesity.[4][5][6] PTP1B exerts its effects by dephosphorylating key proteins such as the insulin receptor (IR) and its substrates (IRS), effectively dampening the downstream signals that lead to glucose uptake and metabolic regulation.[3][7] Consequently, the inhibition of PTP1B is a highly validated and promising therapeutic strategy for the treatment of these widespread metabolic disorders.[8][9]

The development of potent, selective, and cell-permeable small molecule inhibitors of PTP1B remains a significant challenge in drug discovery.[8][10] This is largely due to the highly conserved nature of the active site among protein tyrosine phosphatases.[10] To address this, researchers are increasingly turning to innovative synthetic strategies that allow for the rapid generation of diverse chemical libraries to explore a wider chemical space and identify novel inhibitor scaffolds.

This application note provides a comprehensive guide for the preparation and evaluation of potential PTP1B inhibitors, starting from the readily available intermediate, Methyl 5-formyl-2-methoxybenzoate . We will leverage the power of multicomponent reactions (MCRs), specifically the Ugi four-component reaction, to construct a library of complex molecules with the potential for PTP1B inhibition.[11] This will be followed by detailed protocols for the in vitro enzymatic and cell-based evaluation of these novel compounds.

The Strategic Role of this compound

This compound is an ideal starting material for our synthetic exploration.[12][13] Its aldehydic functional group is a key handle for participating in a variety of chemical transformations, including multicomponent reactions. The methoxy and methyl ester groups provide additional points for structural diversity and can be modified in later stages if necessary. Its use as an intermediate in the synthesis of biologically active molecules, including PTP1B inhibitors, has been previously noted.[12]

Synthetic Strategy: A Multicomponent Reaction Approach

To efficiently generate a library of diverse potential inhibitors, we will employ the Ugi four-component reaction. The Ugi reaction is a powerful tool in medicinal chemistry that allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[11][14] This reaction is highly valued for its atom economy, operational simplicity, and the ability to introduce four points of diversity in a single step, making it ideal for the construction of compound libraries for high-throughput screening.

Our proposed synthetic scheme utilizes this compound as the aldehyde component. By varying the amine, carboxylic acid, and isocyanide inputs, a diverse library of compounds can be rapidly synthesized.

Ugi_Reaction Aldehyde This compound (Aldehyde) Reaction Ugi Four-Component Reaction Aldehyde->Reaction Amine Amine (R1-NH2) Amine->Reaction CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Product α-Acylamino Amide Library (Potential PTP1B Inhibitors) Reaction->Product

Caption: Ugi four-component reaction for the synthesis of a PTP1B inhibitor library.

Detailed Experimental Protocols

Part 1: Synthesis and Characterization

Protocol 1.1: General Procedure for the Ugi Four-Component Synthesis of a PTP1B Inhibitor Library

This protocol describes a general method for the parallel synthesis of a library of potential PTP1B inhibitors using the Ugi reaction in a 96-well plate format.

Materials:

  • This compound (Aldehyde component)

  • A diverse set of primary amines (e.g., aniline derivatives, benzylamine derivatives)

  • A diverse set of carboxylic acids (e.g., benzoic acid derivatives, acetic acid derivatives)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) as solvent

  • 96-well reaction block with sealing mat

  • Shaker

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in methanol.

    • Prepare 0.5 M stock solutions of each amine, carboxylic acid, and isocyanide in methanol in separate vials.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.

    • Add 200 µL (0.1 mmol) of a unique amine stock solution to each well.

    • Add 200 µL (0.1 mmol) of a unique carboxylic acid stock solution to each well.

    • Add 200 µL (0.1 mmol) of a unique isocyanide stock solution to each well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on a shaker and agitate at room temperature for 48-72 hours.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent from each well under reduced pressure (using a centrifugal evaporator).

    • Dissolve the residue in each well in a suitable solvent mixture (e.g., dichloromethane/methanol).

    • Purify the products using automated flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure of the purified compounds using LC-MS and ¹H NMR spectroscopy.

    • Determine the purity of each compound using analytical HPLC.

Table 1: Example Reactant Combinations for Library Synthesis

WellAmine (R1-NH2)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)
A1AnilineAcetic Acidtert-Butyl isocyanide
A2BenzylamineBenzoic AcidCyclohexyl isocyanide
A34-Fluoroaniline4-Chlorobenzoic AcidBenzyl isocyanide
............
Part 2: In Vitro Biological Evaluation

Protocol 2.1: PTP1B Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory effect of the synthesized compounds on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.[6][15][16]

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • Synthesized compounds (inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PTP1B enzyme to the desired concentration (e.g., 0.1 µg/mL) in PTP1B Assay Buffer.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in assay buffer.

    • Prepare serial dilutions of the synthesized compounds in assay buffer containing a final DMSO concentration of 1%. Prepare a vehicle control (1% DMSO).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of PTP1B Assay Buffer to each well.

    • Add 10 µL of the compound dilutions or vehicle control to the respective wells. Include wells for a blank (no enzyme).

    • Add 20 µL of the diluted PTP1B enzyme solution to all wells except the blank wells (add 20 µL of assay buffer to the blank wells).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the pNPP solution to each well to start the reaction. The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2.2: Cell-Based Assay - Western Blot for Insulin Receptor Phosphorylation

This assay evaluates the ability of the synthesized compounds to enhance insulin signaling in a cellular context by measuring the phosphorylation status of the insulin receptor (IR).[7][16]

Materials:

  • Insulin-sensitive cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • Insulin

  • Synthesized compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Insulin Receptor β (p-IR) and anti-total-Insulin Receptor β (IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the synthesized compounds or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes. Include non-insulin stimulated controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against p-IR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total IR to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-IR to total IR for each condition.

    • Compare the ratios between the different treatment groups to determine the effect of the compounds on insulin-stimulated IR phosphorylation.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound + Amine, Carboxylic Acid, Isocyanide Ugi Ugi Reaction Start->Ugi Purify Purification (HPLC) Ugi->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize EnzymeAssay PTP1B Enzymatic Assay (IC50 Determination) Characterize->EnzymeAssay CellAssay Cell-Based Assay (Western Blot) Characterize->CellAssay DataAnalysis Data Analysis & Hit Identification EnzymeAssay->DataAnalysis CellAssay->DataAnalysis

Caption: Overall workflow from synthesis to biological evaluation of PTP1B inhibitors.

Expected Outcomes and Data Presentation

The successful execution of these protocols will yield a library of novel compounds derived from this compound. The in vitro enzymatic assay will provide IC₅₀ values for each compound, allowing for the identification of potent PTP1B inhibitors. The cell-based Western blot assay will confirm whether these potent inhibitors can effectively enhance insulin signaling in a cellular environment.

Table 2: Representative Data Summary

Compound IDPTP1B IC₅₀ (µM)Fold Increase in IR Phosphorylation (at 10 µM)
Cmpd-A15.22.5
Cmpd-A215.81.2
Cmpd-A30.94.1
.........

This structured approach, combining efficient library synthesis with robust biological evaluation, provides a clear pathway for the discovery of novel PTP1B inhibitors for the potential treatment of type 2 diabetes and obesity.

References

Wittig reaction conditions for "Methyl 5-formyl-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Wittig Reaction of Methyl 5-formyl-2-methoxybenzoate

Introduction: Strategic Olefination of Aromatic Aldehydes

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1][2] This reaction's true power lies in its regioselectivity; the double bond forms precisely at the location of the original carbonyl group, offering unparalleled control over the product's constitution.[3][4]

This guide provides a detailed examination of the Wittig reaction as applied to this compound, an electron-rich aromatic aldehyde. The presence of both a methoxy (electron-donating) and a methyl ester (electron-withdrawing) group on the aromatic ring presents unique electronic considerations that influence reactivity. We will explore the mechanistic underpinnings of the reaction, provide guidance on reagent selection, and present detailed protocols for achieving specific stereochemical outcomes. The ultimate goal is to equip researchers with the practical knowledge to strategically synthesize methyl 5-alkenyl-2-methoxybenzoate derivatives, key intermediates in pharmaceutical and materials science research.

Mechanistic Rationale and Stereochemical Control

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide (also called a phosphorane) to the aldehyde carbonyl, forming a transient four-membered ring intermediate known as an oxaphosphetane.[5][6] This intermediate then collapses in an irreversible, exothermic step to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire process.[5]

Figure 1: General mechanism of the Wittig reaction.

A critical aspect of planning a Wittig synthesis is controlling the stereochemistry of the resulting alkene (E vs. Z). This is dictated almost entirely by the electronic nature of the substituent (R') on the ylide.[7][8]

  • Non-Stabilized Ylides: When the R' group is an alkyl or other electron-donating group, the ylide is highly reactive and its reaction is under kinetic control.[5][9] The initial cycloaddition to form the oxaphosphetane is rapid and irreversible, favoring the cis (or syn) diastereomer, which subsequently collapses to yield the (Z)-alkene as the major product.[10]

  • Stabilized Ylides: When the R' group is an electron-withdrawing group (EWG) such as an ester (-COOR), ketone (-COR), or nitrile (-CN), the negative charge on the ylide carbanion is delocalized through resonance.[8][9] This increased stability makes the ylide less reactive. The initial cycloaddition becomes reversible, allowing the intermediate oxaphosphetane to equilibrate to the thermodynamically more stable trans (or anti) diastereomer. This intermediate then collapses to produce the (E)-alkene as the predominant product.[5]

Reagent and Condition Selection

Phosphonium Salt Preparation

The ylide is generated from a corresponding phosphonium salt. This precursor is typically synthesized via a straightforward SN2 reaction between triphenylphosphine and a suitable alkyl halide.[3][11]

  • Reagents: Triphenylphosphine (PPh₃) and a primary or secondary alkyl halide (R'-CH₂-X, where X = Cl, Br, I).

  • Solvent: A higher-boiling solvent like toluene, acetonitrile, or DMF is often used to drive the reaction to completion, sometimes under reflux conditions.[12] For highly reactive alkyl halides, the reaction can proceed neat or in a lower-boiling solvent.

Base Selection for Ylide Generation

The choice of base is critical and depends on the acidity of the α-proton on the phosphonium salt, which is directly related to whether a stabilized or non-stabilized ylide is being formed.[4]

  • For Non-Stabilized Ylides: The α-protons are not particularly acidic (pKa ≈ 22-35). Therefore, a very strong base is required for deprotonation.[6][11] Common choices include:

    • n-Butyllithium (n-BuLi)

    • Sodium hydride (NaH)

    • Sodium amide (NaNH₂)

    • Potassium tert-butoxide (t-BuOK) These reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as the bases and the resulting ylides are sensitive to water and oxygen.[5][13]

  • For Stabilized Ylides: The presence of an adjacent EWG significantly increases the acidity of the α-proton. Consequently, milder bases are sufficient for deprotonation.[14] Suitable bases include:

    • Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)

    • Potassium carbonate (K₂CO₃)

    • Triethylamine (NEt₃) The use of these weaker bases broadens the functional group tolerance of the reaction.[10]

Solvent Selection

Aprotic solvents are standard for the Wittig reaction.

  • Tetrahydrofuran (THF) and diethyl ether are most common, especially when using strong organolithium bases like n-BuLi.[1] These solvents must be rigorously dried before use.

  • Dimethyl sulfoxide (DMSO) can be useful, particularly for less reactive ylides or aldehydes.[2]

  • Toluene or Dichloromethane (DCM) are also frequently employed. For reactions with weaker bases like carbonates, a two-phase system (e.g., DCM/water) can sometimes be effective.[15]

Experimental Protocols

The following protocols provide a framework for reacting this compound. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Phosphonium Salt Synthesis
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (1.0 eq).

  • Add the desired alkyl halide (1.0 - 1.1 eq) and a suitable solvent (e.g., toluene or acetonitrile, ~2 M concentration).

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of triphenylphosphine.

  • Upon completion, cool the reaction mixture to room temperature. The phosphonium salt often precipitates as a white solid.

  • Collect the solid by vacuum filtration. Wash the filter cake with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.[12]

  • Dry the resulting phosphonium salt under vacuum. The salt is typically a stable, white crystalline solid that can be stored for future use.

Protocol 2: Wittig Reaction with this compound

Wittig_Workflow cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Salt Phosphonium Salt Solvent_Base Add Anhydrous Solvent + Base (under N₂) Salt->Solvent_Base Stir Stir at RT or 0°C Solvent_Base->Stir Aldehyde Add Aldehyde in Solvent Stir->Aldehyde React Allow to React (Monitor by TLC) Aldehyde->React Quench Quench Reaction React->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify

Figure 2: General experimental workflow for the Wittig reaction.

Variation A: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide (Example: Reacting with ethyltriphenylphosphonium bromide to form Methyl 5-((Z)-prop-1-en-1-yl)-2-methoxybenzoate)

  • Ylide Generation:

    • Add ethyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous THF (~0.5 M) via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Variation B: Synthesis of an (E)-Alkene using a Stabilized Ylide (Example: Reacting with (methoxycarbonylmethyl)triphenylphosphonium bromide to form Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxybenzoate)

  • Ylide Generation:

    • To a round-bottom flask, add (methoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Add DCM as the solvent (~0.5 M).

    • Add this compound (1.0 eq) directly to this mixture.

  • Wittig Reaction:

    • Stir the heterogeneous mixture vigorously at room temperature for 12-24 hours. The less reactive stabilized ylide requires a longer reaction time.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

Reaction Work-up and Purification

A significant challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine oxide (TPPO) byproduct.[16][17]

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate or ether) and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Strategies for TPPO Removal:

  • Column Chromatography: This is the most common method. TPPO is moderately polar. A gradient elution on silica gel, starting with a non-polar eluent (e.g., hexanes/ethyl acetate mixture) and gradually increasing polarity, can effectively separate the less polar alkene product from the more polar TPPO.

  • Recrystallization: If the alkene product is a solid, recrystallization can be highly effective. TPPO is soluble in polar solvents like propanol, while many alkene products are less soluble, allowing for their selective crystallization upon cooling.[15][18]

  • Chemical Conversion: For very non-polar products that are difficult to separate from TPPO via chromatography, the crude mixture can be treated with reagents like hydrogen peroxide or iodomethane.[16] These reagents convert the phosphorus-containing impurities into highly polar phosphonium salts or oxides that can be easily removed by a simple silica plug or aqueous wash.

Summary of Reaction Conditions

ParameterVariation A (Non-Stabilized Ylide)Variation B (Stabilized Ylide)
Ylide Type R' = Alkyl, HR' = COOR, COR, CN
Expected Product (Z)-Alkene (Kinetic Control)(E)-Alkene (Thermodynamic Control)
Typical Base n-BuLi, NaH, t-BuOKK₂CO₃, NaOMe, NEt₃
Base Strength StrongMild
Solvent Anhydrous THF, EtherDCM, DMF, Toluene, Alcohols
Atmosphere Inert (N₂ or Ar)Air (generally tolerant)
Temperature -78 °C to Room TemperatureRoom Temperature to Reflux
Reactivity High (fast reaction)Lower (slower reaction)

References

Application Notes and Protocols for the Reductive Amination of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its efficiency and reliability in forming carbon-nitrogen bonds. This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is celebrated for its high atom economy and broad functional group tolerance.[1][2] The substrate at the heart of this guide, Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9), is a versatile building block in medicinal chemistry.[3][4][5] Its applications include the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and its prominent role as a key intermediate in the production of Eluxadoline, a treatment for irritable bowel syndrome.[3]

This document provides a detailed exploration of various reductive amination protocols tailored for this compound, offering researchers a robust toolkit for synthesizing a diverse array of secondary and tertiary amines. We will delve into the underlying mechanisms, present field-tested protocols with different reducing agents, and offer insights into experimental design and troubleshooting.

The Mechanism: A Two-Step Cascade in a Single Pot

Reductive amination elegantly combines two fundamental chemical transformations: the formation of an imine or iminium ion, followed by its immediate reduction. The process is typically conducted under conditions where the reducing agent is selective for the protonated imine (iminium ion) over the starting aldehyde, preventing premature reduction of the carbonyl group.[6][7]

The reaction commences with the nucleophilic attack of the amine on the aldehyde carbonyl carbon of this compound. This is followed by dehydration to yield an imine intermediate. In the presence of an acid catalyst or under mildly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[6] This ion is then rapidly and irreversibly reduced by a hydride-based reducing agent or through catalytic hydrogenation.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R-NH₂ Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Target Amine Iminium->Product + [H⁻] (Reducing Agent)

Figure 1: General mechanism of reductive amination.

Protocol I: Sodium Triacetoxyborohydride (STAB) - The Mild Workhorse

Sodium triacetoxyborohydride, NaBH(OAc)₃, is arguably the most versatile and widely used reagent for reductive amination.[8][9] Its popularity stems from its mild nature, remarkable selectivity for iminium ions over aldehydes, and its effectiveness under non-acidic conditions, which preserves acid-sensitive functional groups.[8][10] Unlike sodium cyanoborohydride, it is non-toxic and its reactions can often be run without the need for pH control.[11]

Causality of Component Choice:

  • NaBH(OAc)₃: The bulky acetate groups temper the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[7] It is particularly effective for a wide range of aldehydes and both primary and secondary amines.[10]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These are the preferred solvents as they are aprotic and do not react with the hydride reagent.[8][9] THF is also a viable alternative.[8]

  • Acetic Acid (Optional): While generally not necessary for aldehydes, a catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive amines or ketones.[8][10]

Experimental Protocol: STAB-Mediated Amination
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

STAB_Protocol A 1. Dissolve Aldehyde in DCE/DCM B 2. Add Amine (1.0-1.2 eq) A->B C 3. Stir for 30 min (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (1.2-1.5 eq) C->D E 5. Stir 2-24h at RT D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Concentrate & Purify G->H

Figure 2: Workflow for STAB reductive amination.

Protocol II: Sodium Cyanoborohydride (NaCNBH₃) - The Classic Approach

Sodium cyanoborohydride was one of the first widely adopted selective reagents for reductive amination.[11] The electron-withdrawing cyano group deactivates the hydride, making it stable in protic solvents like methanol and effective at a slightly acidic pH (4-6), where iminium ion formation is favored.[6][12]

Causality of Component Choice:

  • NaCNBH₃: Its reduced reactivity allows for the selective reduction of iminium ions in the presence of aldehydes.[7][12] It is compatible with protic solvents.[9]

  • Methanol (MeOH): Serves as an excellent solvent that facilitates both imine formation and the subsequent reduction.

  • Acetic Acid: Used to maintain a slightly acidic pH, which is crucial for accelerating imine formation and ensuring the presence of the more reactive iminium ion.[6]

Trustworthiness & Safety: While highly effective, NaCNBH₃ is toxic. It can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[13] All manipulations should be performed in a well-ventilated fume hood, and the waste must be quenched carefully with bleach before disposal.

Experimental Protocol: NaCNBH₃-Mediated Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol (0.1-0.2 M).

  • pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 eq) in a single portion.

  • Reaction Monitoring: Stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Redissolve the residue in ethyl acetate and water.

    • Basify the aqueous layer with a saturated NaHCO₃ solution or 1M NaOH to pH > 8.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol III: Catalytic Hydrogenation - The Green and Scalable Route

For large-scale industrial applications, catalytic hydrogenation is often the most cost-effective and environmentally friendly method, using molecular hydrogen as the reducing agent and producing only water as a byproduct.[1][11] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1]

Causality of Component Choice:

  • H₂ Gas: An inexpensive and clean reducing agent.

  • Pd/C: A robust and efficient heterogeneous catalyst that can be easily removed by filtration.

  • Ethanol (EtOH) or Methanol (MeOH): Common solvents for hydrogenation that readily dissolve the reactants and do not interfere with the catalysis.

  • Acid (Optional): An acid catalyst can sometimes improve reaction rates by promoting iminium ion formation.

Trustworthiness & Safety: This procedure requires specialized equipment for handling hydrogen gas, such as a Parr shaker or a balloon setup. Extreme caution must be exercised to prevent the creation of an explosive mixture of hydrogen and air. The catalyst, particularly after the reaction, can be pyrophoric and should be handled carefully (filtered under a stream of nitrogen and not allowed to dry completely in the air).

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi or using a balloon).

  • Reaction Conditions: Vigorously stir the mixture at room temperature until hydrogen uptake ceases (typically 6-24 hours).

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or crystallization if necessary.

Data Summary and Comparison

Protocol ParameterProtocol I: NaBH(OAc)₃Protocol II: NaCNBH₃Protocol III: H₂/Pd/C
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideHydrogen Gas
Typical Solvent DCE, DCM, THF[8][9]Methanol, Ethanol[9][12]Ethanol, Methanol
pH Condition Neutral / Weakly AcidicMildly Acidic (pH 4-6)[6]Neutral or Acidic
Key Advantages Mild, high selectivity, non-toxic, broad functional group tolerance.[8][10]Protic solvent compatible, well-established.[12]Green, scalable, cost-effective, simple filtration work-up.[1][11]
Key Disadvantages Higher reagent cost, moisture-sensitive.[9]Highly Toxic (HCN risk) , requires pH control.[11][13]Requires specialized H₂ equipment, catalyst can be pyrophoric.
Ideal For Lab-scale synthesis, acid-sensitive substrates.When protic solvents are necessary.Large-scale production, process chemistry.

References

Methyl 5-formyl-2-methoxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-formyl-2-methoxybenzoate (CAS No. 78515-16-9) has emerged as a highly valuable and versatile intermediate, particularly in the realm of pharmaceutical and materials science research.[1][2] Its unique trifunctional nature—possessing an aldehyde, a methyl ester, and a methoxy group on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

The strategic placement of the electron-withdrawing formyl and ester groups, para and ortho respectively to the electron-donating methoxy group, creates a nuanced electronic environment that influences the reactivity of each functional group. This electronic interplay is central to its utility, allowing for selective transformations and the construction of intricate molecular frameworks.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 84.0 to 88.0 °C[5]
Purity Typically ≥97.0%[1][6]
Solubility Soluble in common organic solvents like ethyl acetate and DMF[4]

Spectroscopic Characterization:

The structural integrity of this compound can be readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is particularly informative.

  • ¹H NMR (500 MHz, CDCl₃): δ 9.91 (s, 1H, -CHO), 8.31 (d, J = 2.1 Hz, 1H, Ar-H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 7.11 (d, J = 8.6 Hz, 1H, Ar-H), 3.99 (s, 3H, -OCH₃), 3.91 (s, 3H, -COOCH₃).[4]

This characteristic pattern allows for unambiguous identification and assessment of purity.

Core Synthetic Applications

The utility of this compound spans a range of synthetic strategies, from the construction of complex pharmaceuticals to the development of novel functional materials.

Keystone in Pharmaceutical Synthesis: The Case of Eluxadoline

The most prominent application of this building block is as a crucial intermediate in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][6] The synthesis of Eluxadoline leverages the aldehyde functionality of this compound for the construction of a core heterocyclic scaffold.

The general synthetic workflow involves the reaction of the aldehyde with other complex amines to build the central pyrimidine ring of a related intermediate, highlighting the aldehyde's role as a linchpin in the overall synthetic route. The efficiency and yield of this multi-step synthesis are heavily reliant on the high purity of the starting this compound.[1]

Eluxadoline_Synthesis A This compound C Condensation & Cyclization Reactions A->C B Other Complex Amine Intermediates B->C D Eluxadoline Precursor (Heterocyclic Core) C->D E Further Functionalization D->E F Eluxadoline (Final API) E->F

Caption: Synthetic pathway from this compound to Eluxadoline.

Synthesis of Bioactive Heterocycles and Other Therapeutics

Beyond Eluxadoline, this versatile molecule serves as a precursor for other classes of therapeutic agents. Its aldehyde group is a convenient handle for various condensation reactions to form a wide range of heterocyclic systems.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activators: It is utilized as an intermediate in the synthesis of compounds that activate PPARs, which are drug targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[1][4]

  • PTP1B Inhibitors: The building block is also employed in the preparation of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have shown activity as protein-tyrosine phosphatase 1B (PTP1B) inhibitors, another target for diabetes and obesity.[1][4]

Detailed Synthetic Protocols

The following protocols are provided as examples of the synthesis of this compound itself, as its reliable preparation is the first step for any subsequent application. The choice of method often depends on the available starting materials and desired scale.

Protocol 1: Formylation of Methyl 2-methoxybenzoate (Duff Reaction Variant)

This method introduces the formyl group onto a pre-existing ester. It is a common approach in industrial settings.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, dissolve methyl 2-methoxybenzoate (16.6 g, 0.1 mol) in trifluoroacetic acid (100 mL).[7]

  • Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add hexamethylenetetramine (urotropine) (14.0 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10 °C.[7]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) eluent system.

  • Work-up: After cooling to room temperature, remove the trifluoroacetic acid by distillation under reduced pressure.[7]

  • Quenching and Extraction: Pour the resulting residue into 120 mL of cold water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[7]

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (100 mL) and saturated aqueous sodium chloride solution (100 mL). Dry the organic phase over anhydrous magnesium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate (2:1) eluent to yield the pure product.[7]

  • Recrystallization: For obtaining highly pure material, recrystallize the product from diisopropyl ether to afford colorless crystals.[7]

Expected Yield: ~75-85%.

Protocol1_Workflow A Dissolve Methyl 2-methoxybenzoate in Trifluoroacetic Acid B Cool to 0-10°C A->B C Add Hexamethylenetetramine B->C D Reflux for 2 hours C->D E Solvent Removal (Reduced Pressure) D->E F Quench with Water & Neutralize E->F G Ethyl Acetate Extraction F->G H Wash & Dry Organic Phase G->H I Purify by Column Chromatography H->I J Recrystallize from Diisopropyl Ether I->J

Caption: Workflow for the synthesis of this compound via formylation.

Protocol 2: Methylation of 5-Formyl-2-hydroxybenzoic Acid

This approach is suitable when the formyl and carboxylic acid functionalities are already in place on the aromatic ring. It involves a simultaneous esterification and etherification.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), potassium carbonate (3.06 g, 22.2 mmol), and dimethylformamide (DMF, 15 mL).[4]

  • Reagent Addition: To this suspension, add iodomethane (1.5 mL, 25 mmol) via syringe.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the DMF under reduced pressure. Dissolve the resulting crude residue in ethyl acetate (50 mL).[4]

  • Washing: Wash the organic solution sequentially with water (2 x 30 mL) and saturated saline solution (2 x 30 mL).[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the residue by column chromatography on silica gel to afford the pure this compound.[4]

Expected Yield: ~79%.[4]

Conclusion and Future Outlook

This compound is a testament to how a strategically functionalized, relatively simple molecule can serve as a powerful tool in the synthesis of complex and valuable compounds. Its primary role in the production of Eluxadoline underscores its importance in the pharmaceutical industry.[1][8] Furthermore, its utility in creating other bioactive molecules highlights its versatility.[1][4] The protocols detailed herein provide reliable methods for its preparation, opening the door for further exploration of its synthetic potential. As the demand for novel therapeutics and functional materials continues to grow, the application of such well-designed building blocks will undoubtedly expand, paving the way for new discoveries in chemical synthesis.

References

Application Notes and Protocols for the Purification of Methyl 5-formyl-2-methoxybenzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Methyl 5-formyl-2-methoxybenzoate is a crucial intermediate in the synthesis of various pharmaceuticals, including the gastrointestinal drug Eluxadoline, peroxisome proliferator-activated receptor (PPAR) activators, and PTP1B inhibitors.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its preceding intermediates. Impurities, even in trace amounts, can lead to unwanted side reactions, reduce the yield of subsequent synthetic steps, and introduce toxic by-products into the final drug product.[3][4]

This document provides a comprehensive guide to the purification of this compound using column chromatography, a fundamental and widely applicable technique for the separation of chemical compounds.[5][6] We will delve into the underlying principles of the separation, provide a detailed, step-by-step protocol for both traditional and flash column chromatography, and offer insights into troubleshooting common issues.

Understanding the Separation: A Polarity-Based Approach

The successful purification of this compound hinges on the significant difference in polarity between the target molecule and the primary impurities derived from its synthesis.

A common synthetic route involves the methylation of 5-formyl-2-hydroxybenzoic acid using an agent like iodomethane in the presence of a base.[7][8]

Key Components in the Crude Reaction Mixture:

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Polarity
This compound (Product) C₁₀H₁₀O₄194.1886-87Moderately Polar
5-Formyl-2-hydroxybenzoic acid (Starting Material) C₈H₆O₄166.13~250 (dec.)Highly Polar
Iodomethane (Reagent) CH₃I141.94-66.5Low Polarity

Data sourced from[1][2][9][10][11][12][13][14]

The high polarity of the starting material, 5-formyl-2-hydroxybenzoic acid, is attributed to the presence of both a carboxylic acid and a hydroxyl group, which can engage in strong hydrogen bonding. In contrast, the desired product, this compound, is significantly less polar as these functional groups have been converted to a methyl ester and a methyl ether, respectively. Iodomethane is a volatile, low-polarity compound that is typically removed during the initial work-up but may be present in trace amounts.[10]

This substantial difference in polarity is the cornerstone of our chromatographic separation strategy. Using a polar stationary phase like silica gel, the highly polar starting material will have a strong affinity for the adsorbent and will be retained on the column. The moderately polar product will interact less strongly and will therefore elute from the column more quickly.

Visualizing the Workflow: From Crude Mixture to Pure Compound

The following diagram illustrates the general workflow for the column chromatography purification of this compound.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Final Steps Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis to Determine Optimal Solvent System Crude_Mixture->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Crude Mixture onto the Column Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_of_Fractions Analyze Fractions by TLC Fraction_Collection->TLC_of_Fractions Combine_Pure_Fractions Combine Pure Fractions TLC_of_Fractions->Combine_Pure_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Pure_Product Obtain Pure Crystalline This compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Part 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[15] The ideal mobile phase will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35 for flash chromatography.[16]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp for visualization

Procedure:

  • Prepare a small, dilute sample of the crude reaction mixture by dissolving a few milligrams in a suitable solvent like ethyl acetate or dichloromethane.

  • On the pencil-drawn baseline of a TLC plate, spot the crude mixture.

  • Prepare a developing chamber with a small amount of a test solvent system (e.g., 7:3 hexanes:ethyl acetate).

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level, and cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the separated spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the polarity of the solvent system to achieve the desired separation and Rf value for the product. A common and effective solvent system for this compound is a mixture of n-hexane and ethyl acetate.[16]

Part 2: Column Chromatography Protocol

This protocol can be adapted for both traditional gravity chromatography and flash chromatography. Flash chromatography, which uses pressure to accelerate solvent flow, is generally preferred for its speed and efficiency.[17]

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography, use 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Optimized mobile phase (from TLC analysis)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles.

    • Alternatively, for dry packing, fill the column with dry silica gel and then carefully run the mobile phase through it until the silica is fully wetted and settled.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • For samples with poor solubility, a "dry loading" technique is recommended. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • If performing flash chromatography, apply pressure to the top of the column using a pump or compressed air to achieve a steady flow rate. For gravity chromatography, allow the solvent to flow under gravity.

    • Begin collecting the eluent in a series of labeled fractions.

    • The less polar product will elute first, followed by more polar impurities.

  • Monitoring the Separation:

    • Monitor the separation by spotting collected fractions on TLC plates and comparing them to a spot of the crude mixture.

    • Fractions containing the pure product (as determined by TLC) should be combined.

  • Isolation of the Pure Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid is the purified this compound, which can be further dried under vacuum. A recrystallization from a solvent like diisopropyl ether can be performed for even higher purity.[16]

Visualizing the Separation Principle

The following diagram illustrates the separation of this compound from the more polar starting material on a silica gel column.

Separation_Principle cluster_Column Column Chromatography cluster_Elution Elution Profile Column Mobile Phase (e.g., Hexane:EtOAc) Silica Gel (Stationary Phase) Product (Less Polar) Starting Material (Highly Polar) Elution Fractions_Product Early Fractions: Pure Product Column:prod->Fractions_Product Elutes Faster Fractions_Impurity Late Fractions: Polar Impurities Column:sm->Fractions_Impurity Elutes Slower (Strongly Adsorbed) Fractions_Mixed Intermediate Fractions: (Potentially Mixed)

Caption: Separation of components based on polarity.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system. - Column was not packed properly (air bubbles, cracks). - Sample was overloaded.- Re-optimize the mobile phase using TLC. - Repack the column carefully. - Use a larger column or a smaller amount of crude material.
Compound Won't Elute - The mobile phase is not polar enough. - The compound may be decomposing on the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). - Test the stability of your compound on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica with a small amount of triethylamine in the eluent.[18][19]
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking of Spots on TLC - The sample is too concentrated. - The compound is highly polar or acidic/basic.- Dilute the sample before spotting on the TLC plate. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Conclusion

Column chromatography is an indispensable technique for obtaining high-purity this compound, a critical step in the synthesis of several important pharmaceutical compounds. By understanding the principles of polarity-based separation and following a systematic protocol, researchers can effectively remove synthetic impurities and ensure the quality of their intermediates. The use of preliminary TLC analysis is paramount for developing an efficient and successful purification method.

References

Application Notes and Protocols for the Synthesis of Derivatives from the Ester Group of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Pharmaceutical Intermediate

Methyl 5-formyl-2-methoxybenzoate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its bifunctional nature, possessing both a reactive aldehyde and a modifiable ester group, makes it a valuable scaffold for the construction of complex molecular architectures. Notably, it is a key building block in the synthesis of Eluxadoline, a treatment for irritable bowel syndrome with diarrhea.[2] This document provides detailed application notes and protocols for the selective transformation of the methyl ester functionality of this compound into a range of valuable derivatives, including carboxylic acids, alternative esters, amides, and alcohols.

A critical consideration in the chemical manipulation of this molecule is the presence of the formyl (aldehyde) group. Many synthetic reagents intended for the ester can also react with the aldehyde, leading to undesired side products. To ensure chemoselectivity, a common and effective strategy is the temporary protection of the aldehyde, most commonly as a cyclic acetal. This guide will first detail the protection of the formyl group, followed by specific protocols for the derivatization of the ester, and finally, the deprotection of the aldehyde to yield the desired bifunctional product.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 78515-16-9
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 85-86 °C[4]
Solubility Soluble in ethyl acetate, trifluoroacetic acid, and other common organic solvents.[4]

Strategic Overview: The Importance of Protecting Groups

Direct transformation of the ester group in this compound is often complicated by the comparable or higher reactivity of the formyl group towards many nucleophiles and reducing agents. To achieve selective modification of the ester, the formyl group must first be "masked" with a protecting group. A widely used and effective protecting group for aldehydes is the cyclic acetal, formed by the reaction with a diol, typically ethylene glycol.

This protection strategy follows a three-step sequence:

  • Protection: Selective conversion of the formyl group to a 1,3-dioxolane.

  • Derivatization: Transformation of the methyl ester group.

  • Deprotection: Removal of the acetal to regenerate the formyl group.

G Start This compound Protected Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate Start->Protected Protection Derivative Ester-Modified Derivative Protected->Derivative Derivatization Final Final Product Derivative->Final Deprotection

Caption: General workflow for the derivatization of this compound.

Part 1: Protection of the Formyl Group

Protocol 1: Synthesis of Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate

This protocol describes the formation of the ethylene glycol acetal of this compound. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or benzene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1 equivalent).

  • Add toluene or benzene to dissolve the starting material.

  • Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 equivalents).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization to afford pure Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate.

Part 2: Derivatization of the Ester Group

Once the formyl group is protected, the methyl ester can be selectively transformed into a variety of other functional groups.

Protocol 2: Hydrolysis to 5-(1,3-dioxolan-2-yl)-2-methoxybenzoic acid

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate (1 equivalent) in a mixture of methanol or ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(1,3-dioxolan-2-yl)-2-methoxybenzoic acid.

Protocol 3: Transesterification to Ethyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate

This protocol describes the conversion of the methyl ester to an ethyl ester, which can be adapted for other alcohols.

Materials:

  • Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate

  • Ethanol (anhydrous)

  • Sodium ethoxide (NaOEt) or a catalytic amount of sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure (Base-Catalyzed):

  • Dissolve Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate (1 equivalent) in a large excess of anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until completion (typically 2-6 hours).

  • Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., ammonium chloride solution).

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography to yield Ethyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate.

Protocol 4: Amidation to N-Alkyl-5-(1,3-dioxolan-2-yl)-2-methoxybenzamide

This protocol details the direct amidation of the methyl ester with a primary amine.

Materials:

  • Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate

  • Primary amine (e.g., propylamine)

  • High-boiling point solvent (e.g., xylene or N,N-dimethylformamide - DMF)

  • Round-bottom flask

  • Reflux condenser or short path distillation head

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate (1 equivalent) and the primary amine (2-3 equivalents).

  • Add a high-boiling point solvent if necessary, although the reaction can sometimes be run neat.

  • Heat the mixture to a high temperature (typically 120-160 °C) and monitor the reaction. The methanol byproduct can be removed by distillation to drive the reaction to completion.

  • After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-5-(1,3-dioxolan-2-yl)-2-methoxybenzamide.

Protocol 5: Reduction to (5-(1,3-dioxolan-2-yl)-2-methoxyphenyl)methanol

This protocol describes the reduction of the ester to the corresponding primary alcohol.

Materials:

  • Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with an additive like lithium chloride (LiCl)[5][6]

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Aqueous workup solutions (e.g., water, 15% NaOH solution, water)

Procedure (using LiAlH₄):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography to yield (5-(1,3-dioxolan-2-yl)-2-methoxyphenyl)methanol.

Part 3: Deprotection of the Formyl Group

The final step in the synthetic sequence is the removal of the acetal protecting group to regenerate the aldehyde functionality.

Protocol 6: Deprotection of the Acetal

This protocol describes the acidic hydrolysis of the 1,3-dioxolane to regenerate the formyl group.

Materials:

  • Acetal-protected derivative

  • Acetone or THF

  • Dilute aqueous hydrochloric acid (e.g., 1-3 M HCl) or another acid catalyst (e.g., p-TsOH in acetone/water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetal-protected derivative in acetone or THF in a round-bottom flask.

  • Add dilute aqueous hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization as needed.

Summary of Transformations

The following table summarizes the expected products from the derivatization of the ester group of this compound after the three-step sequence of protection, derivatization, and deprotection.

Derivatization ReactionFinal Product
Hydrolysis5-Formyl-2-methoxybenzoic acid
Transesterification (with ethanol)Ethyl 5-formyl-2-methoxybenzoate
Amidation (with propylamine)N-Propyl-5-formyl-2-methoxybenzamide
Reduction(5-Formyl-2-methoxyphenyl)methanol

Causality Behind Experimental Choices

  • Choice of Protecting Group: The ethylene glycol acetal is chosen due to its ease of formation, stability under the basic and nucleophilic conditions used for ester modifications, and facile removal under mild acidic conditions that do not affect other functional groups.

  • Catalyst Selection in Transesterification: Both acid and base catalysis can be employed. Base catalysis (e.g., sodium ethoxide) is often faster but requires anhydrous conditions to prevent saponification. Acid catalysis (e.g., H₂SO₄) is also effective and can be performed in the presence of small amounts of water, but the reaction is reversible and may require driving the equilibrium.

  • Reducing Agent Selection: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. However, it is highly reactive and requires careful handling under anhydrous conditions. A milder and safer alternative for some substrates is the use of NaBH₄ in combination with an additive like LiCl, which enhances its reducing power towards esters.[5][6]

  • Solvent Choice: Anhydrous solvents like THF and diethyl ether are crucial for reactions involving highly reactive reagents like LiAlH₄ and Grignard reagents to prevent their decomposition. For other reactions, the solvent is chosen based on the solubility of the reactants and the reaction temperature.

Visualizing the Synthetic Pathways

G cluster_protection Protection cluster_derivatization Ester Derivatization cluster_deprotection Deprotection Start This compound Protected Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate Start->Protected Ethylene glycol, p-TsOH Carboxylic_Acid 5-(1,3-dioxolan-2-yl)-2-methoxybenzoic acid Protected->Carboxylic_Acid NaOH, H₂O/MeOH Ethyl_Ester Ethyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate Protected->Ethyl_Ester NaOEt, EtOH Amide N-Alkyl-5-(1,3-dioxolan-2-yl)-2-methoxybenzamide Protected->Amide R-NH₂, heat Alcohol (5-(1,3-dioxolan-2-yl)-2-methoxyphenyl)methanol Protected->Alcohol LiAlH₄, THF Final_Acid 5-Formyl-2-methoxybenzoic acid Carboxylic_Acid->Final_Acid aq. HCl Final_Ester Ethyl 5-formyl-2-methoxybenzoate Ethyl_Ester->Final_Ester aq. HCl Final_Amide N-Alkyl-5-formyl-2-methoxybenzamide Amide->Final_Amide aq. HCl Final_Alcohol (5-Formyl-2-methoxyphenyl)methanol Alcohol->Final_Alcohol aq. HCl

Caption: Synthetic pathways for the derivatization of this compound.

References

Application Notes and Protocols: The Versatility of Methyl 5-formyl-2-methoxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Medicinal Chemistry

Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a methyl ester, a methoxy group, and a reactive formyl group on a benzene ring, provides a unique combination of functionalities that can be strategically exploited to construct a variety of heterocyclic scaffolds.[1] This intermediate is notably recognized for its crucial role in the synthesis of Eluxadoline, a medication for irritable bowel syndrome.[1] Furthermore, its applications extend to the development of peroxisome proliferator-activated receptor (PPAR) activators and as a precursor for PTP1B inhibitors, highlighting its significance in targeting metabolic and inflammatory diseases.[1][2]

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in the synthesis of diverse and medicinally relevant heterocyclic systems. We will delve into established and prospective synthetic strategies, providing detailed protocols and the underlying chemical principles that govern these transformations.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 86-87 °C[1]
Purity Typically ≥97.0%[1]
Solubility Soluble in common organic solvents like DMF, ethyl acetate, and dichloromethane.

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern drug discovery. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The aldehyde functionality of this compound makes it an excellent candidate for various MCRs.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] These products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems through post-Ugi modifications.[4][5]

Reaction Principle: The reaction is initiated by the formation of a Schiff base from the aldehyde and the amine, which is then protonated. The isocyanide adds to the iminium ion, followed by the addition of the carboxylate. A subsequent Mumm rearrangement leads to the final stable α-acylamino amide product.

Ugi_Reaction_Workflow cluster_reactants Reactants M5F2MB This compound Ugi_Product α-Acylamino Amide Product M5F2MB->Ugi_Product Amine Amine (e.g., Aniline) Amine->Ugi_Product CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->Ugi_Product Isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) Isocyanide->Ugi_Product Solvent Solvent (e.g., Methanol) Solvent->Ugi_Product Reaction Medium Biginelli_Reaction Reactants This compound Ethyl Acetoacetate Urea Acid Catalyst (e.g., HCl) Intermediate Acyl-iminium Ion Intermediate Reactants->Intermediate Condensation Cyclization Cyclocondensation Intermediate->Cyclization Product Dihydropyrimidinone Derivative Cyclization->Product Dehydration Hantzsch_Synthesis_Workflow Aldehyde This compound DHP_Product 1,4-Dihydropyridine Derivative Aldehyde->DHP_Product Ketoester1 Ethyl Acetoacetate (2 eq.) Ketoester1->DHP_Product NitrogenSource Ammonium Acetate NitrogenSource->DHP_Product Solvent Solvent (e.g., Ethanol) Solvent->DHP_Product Oxidation Oxidation (e.g., HNO₃, DDQ) DHP_Product->Oxidation Pyridine_Product Pyridine Derivative Oxidation->Pyridine_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and product purity.

Introduction

This compound is a crucial building block in the synthesis of various therapeutic agents, most notably Eluxadoline, a treatment for irritable bowel syndrome.[1][2] The quality and yield of this intermediate directly impact the efficiency of the overall drug manufacturing process.[3] This guide will focus on the common synthetic routes and provide practical, experience-based solutions to overcome typical experimental hurdles.

The primary synthetic strategies for introducing the formyl group onto the aromatic ring of a methyl 2-methoxybenzoate precursor involve electrophilic aromatic substitution. The choice of method often depends on the starting material, desired scale, and available reagents. Common formylation reactions include the Duff reaction and the Vilsmeier-Haack reaction.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary, well-documented routes for the synthesis of this compound:

  • Route A: Formylation of Methyl 2-methoxybenzoate. This is a direct approach where a formyl group is introduced onto the benzene ring of methyl 2-methoxybenzoate. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid or methanesulfonic acid, is a common method for this transformation.[6][7]

  • Route B: Methylation of 5-formyl-2-hydroxybenzoic acid. This route involves the methylation of the phenolic hydroxyl and carboxylic acid groups of 5-formyl-2-hydroxybenzoic acid. Reagents like iodomethane in the presence of a base such as potassium carbonate are typically used.[2][8]

Q2: My overall yield is consistently low. What are the general areas I should investigate?

Low yields can be attributed to several factors throughout the experimental process.[9][10] A systematic approach to troubleshooting is crucial:

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Formylation reagents are often moisture-sensitive.[11]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or stoichiometry can significantly impact the yield.[11]

  • Work-up and Purification: Product loss during extraction, washing, and chromatography is a common issue.[9]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure the starting material is fully consumed.

Q3: What is the expected purity of the final product, and how can it be confirmed?

For pharmaceutical applications, a purity of ≥97.0% is typically required.[1][3] The purity and identity of this compound can be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: The reported melting point is in the range of 86-87°C.[1]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the synthesis.

Scenario 1: Duff Reaction for Formylation of Methyl 2-methoxybenzoate

Q: I'm attempting the Duff reaction with methyl 2-methoxybenzoate and hexamethylenetetramine in trifluoroacetic acid, but my yield is below 40%. What are the likely causes?

A: Low yields in the Duff reaction are common if not optimized.[5] Here’s a breakdown of potential issues and their solutions:

  • Insufficient Acidity: The Duff reaction requires a strongly acidic medium to protonate hexamethylenetetramine and generate the electrophilic iminium ion. Ensure your trifluoroacetic acid is anhydrous and used in sufficient quantity.

  • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. Refluxing for several hours is typical.[6] Monitor the reaction by TLC to determine the optimal reaction time. Premature quenching will result in a low yield.

  • Hydrolysis Step: The intermediate formed during the reaction must be hydrolyzed to liberate the aldehyde. This is usually achieved by adding water to the reaction mixture after cooling. Incomplete hydrolysis will lead to a lower yield of the desired product.

  • Work-up Losses: The product is typically extracted into an organic solvent. Ensure you perform multiple extractions to maximize recovery. Back-extraction of the organic layer with a mild base can help remove acidic impurities.

Q: I'm observing a significant amount of an uncharacterized side product in my Duff reaction. What could it be?

A: Side product formation in the Duff reaction can arise from several pathways:

  • Over-reaction: Although less common for this substrate, di-formylation is a possibility if the reaction conditions are too harsh or the reaction is left for an extended period.

  • Polymerization: Phenolic compounds, if present as impurities, can lead to polymerization under strong acid conditions.

  • Incomplete Hydrolysis Products: The benzylamine intermediate, if not fully hydrolyzed, will remain as an impurity.

To mitigate side product formation, consider the following:

  • Control Stoichiometry: Use a controlled amount of hexamethylenetetramine. A large excess can lead to side reactions.

  • Temperature Control: Avoid excessively high temperatures, which can promote side reactions and decomposition.

  • Purification: Careful column chromatography is often necessary to separate the desired product from closely related impurities.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Duff Reaction

This protocol is based on literature procedures.[6][7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2-methoxybenzoate166.1716.6 g0.1
Hexamethylenetetramine140.1914.0 g0.1
Trifluoroacetic Acid114.02100 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate-As needed-
Water-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methoxybenzoate (16.6 g, 0.1 mol) in trifluoroacetic acid (100 mL).

  • Reagent Addition: Cool the solution in an ice bath and add hexamethylenetetramine (14.0 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-water. Neutralize the solution with saturated sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Visualizing the Workflow

Duff Reaction Workflow

Duff_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-methoxybenzoate in Trifluoroacetic Acid add_hmta Add Hexamethylenetetramine at 0-10°C start->add_hmta reflux Reflux for 2-4 hours add_hmta->reflux quench Quench with ice-water and neutralize with NaHCO3 reflux->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Column Chromatography wash_dry->purify product Pure Methyl 5-formyl-2-methoxybenzoate purify->product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed reagent_quality Poor Reagent/Solvent Quality start->reagent_quality reaction_cond Suboptimal Reaction Conditions start->reaction_cond workup_loss Product Loss During Work-up start->workup_loss sol_reagent Use anhydrous solvents. Check reagent purity. reagent_quality->sol_reagent Check sol_cond Optimize temperature and time. Monitor reaction by TLC. reaction_cond->sol_cond Optimize sol_workup Perform multiple extractions. Careful handling during purification. workup_loss->sol_workup Improve

References

Technical Support Center: Synthesis of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9). This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will delve into the causality behind experimental challenges and provide field-proven solutions.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including Eluxadoline.[1][2] Its synthesis, most commonly achieved via electrophilic formylation of methyl 2-methoxybenzoate (methyl o-anisate), presents several challenges that can impact yield and purity. The predominant method involves the Duff reaction, which utilizes hexamethylenetetramine (HMTA) in a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid as the formylating agent.[3][4] This guide focuses on troubleshooting issues arising from this and related synthetic pathways.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction mixture turned into a dark, insoluble tar. What causes this resin formation, and how can I prevent it?

A1: Root Cause Analysis & Prevention

This is a classic issue in formylation reactions involving activated aromatic compounds and formaldehyde equivalents, particularly under strong acid catalysis.[5] The phenomenon is the formation of phenol-formaldehyde-type resins.

  • Causality: The Duff reaction proceeds through intermediates that can be considered hydroxymethylation equivalents.[6] The electron-rich aromatic ring of both the starting material and the product can react multiple times with the formylating agent or its precursors. This leads to cross-linking and polymerization, resulting in the formation of high-molecular-weight, insoluble tars. Excessively high temperatures dramatically accelerate these condensation reactions.[5]

  • Troubleshooting & Preventative Measures:

    • Temperature Management: This is the most critical parameter. Avoid excessive heating. For the Duff reaction in TFA or methanesulfonic acid, maintain the lowest effective temperature that allows for a reasonable reaction rate, typically between 70-90°C.[4][7] Monitor the internal reaction temperature carefully, as the reaction can be exothermic.

    • Controlled Reagent Addition: Add the formylating agent (HMTA) portion-wise to the solution of methyl 2-methoxybenzoate in acid, especially during scale-up. This helps to control the reaction exotherm and maintain a lower instantaneous concentration of the reactive electrophile.

    • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). Once the consumption of the starting material plateaus, proceed with the workup promptly to avoid prolonged exposure to the harsh, polymer-inducing conditions.

Q2: My main product is contaminated with a significant isomeric impurity. How can I improve the regioselectivity of the formylation?

A2: Controlling Regioselectivity

The directing effects of the substituents on the starting material, methyl 2-methoxybenzoate, govern the position of formylation. The methoxy (-OCH₃) group is a strong activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The powerful activating nature of the methoxy group dominates the reaction's regiochemistry.

  • Causality:

    • Expected Product: Formylation is expected to occur para to the strongly activating methoxy group, at the C5 position, which is also meta to the ester group. This leads to the desired product, this compound.

    • Isomeric Impurity: The primary isomeric impurity would be Methyl 3-formyl-2-methoxybenzoate, resulting from formylation at the ortho position to the methoxy group. While the Duff reaction often favors ortho substitution for phenols due to chelation effects, this is less pronounced for methoxy ethers.[8][9] However, some level of ortho substitution can still occur.

  • Troubleshooting & Optimization:

    • Choice of Formylation Reagent: While the Duff reaction is common, other formylation methods exhibit different regioselectivities. The Vilsmeier-Haack reaction (using POCl₃/DMF), for example, is highly sensitive to steric hindrance and may offer different ortho:para ratios.[10][11] For anisole derivatives, the Vilsmeier-Haack reaction typically yields the para product as the major isomer.[12][13]

    • Solvent and Acid Choice: The reaction medium can influence selectivity. The use of a bulky acid catalyst or solvent system might sterically hinder attack at the more crowded ortho position, thereby favoring the para position.

    • Purification: If a minor amount of the isomer is unavoidable, a robust purification method is essential. Column chromatography with a suitable eluent system (e.g., n-hexane/ethyl acetate) is effective for separating these isomers.[3]

Q3: I'm observing a byproduct that appears to be demethylated (a phenolic compound). Why is this happening and what can I do to minimize it?

A3: Preventing Ether Cleavage

The methoxy group (an aryl methyl ether) can be susceptible to cleavage under the strongly acidic conditions required for formylation, especially at elevated temperatures.[14]

  • Causality: This is an acid-catalyzed cleavage of the ether bond. The ether oxygen is protonated by the strong acid (TFA, methanesulfonic acid), turning the methoxy group into a good leaving group (methanol). The resulting aryl cation is then quenched by water during workup to yield a phenol. This phenolic byproduct can then potentially react further, contributing to impurities or resin formation.

  • Troubleshooting & Preventative Measures:

    • Minimize Reaction Temperature and Time: As with resin formation, ether cleavage is exacerbated by high temperatures and long reaction times. Adhere to the lowest effective temperature and monitor the reaction to avoid unnecessary heating.

    • Select a Milder Acidic Medium: If demethylation is a persistent issue, investigate whether alternative Lewis or Brønsted acids could catalyze the reaction under milder conditions. However, for the Duff reaction, a strong acid is typically required.[15]

    • Anhydrous Conditions: Ensure the reaction is run under reasonably anhydrous conditions until the hydrolysis step. The presence of water can facilitate both ether cleavage and potential ester hydrolysis.

Q4: During workup, I'm isolating the corresponding carboxylic acid instead of the methyl ester. What's causing this hydrolysis?

A4: Preventing Ester Hydrolysis

The methyl ester functional group is prone to hydrolysis under both acidic and basic conditions, which are present during the reaction and workup, respectively.

  • Causality:

    • Acid Hydrolysis: During the reaction and the initial aqueous quench, the strong acid can catalyze the hydrolysis of the methyl ester to the carboxylic acid.

    • Base Hydrolysis (Saponification): During the neutralization step of the workup (e.g., using sodium bicarbonate or sodium hydroxide to reach a pH of 6-7), a sufficiently high pH and exposure time can cause saponification of the ester.[3][4]

  • Troubleshooting & Preventative Measures:

    • Careful pH Adjustment: During the workup, neutralize the acidic reaction mixture carefully and avoid letting the pH become strongly basic for any extended period. Use a weaker base like sodium bicarbonate and add it slowly with vigorous stirring while monitoring the pH.

    • Low Temperature Workup: Perform all neutralization and extraction steps at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Prompt Extraction: Once the mixture is neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate) to remove it from the aqueous, potentially hydrolytic environment.[16]

Experimental Protocols & Data

Table 1: Troubleshooting Summary
Observed Issue Potential Cause(s) Recommended Solution(s)
Dark, insoluble resin/tarPolymerization via repeated electrophilic attackLower reaction temperature (70-90°C); reduce reaction time; add HMTA portion-wise.
Isomeric Impurity (e.g., 3-formyl)Competing ortho and para formylationOptimize acid/solvent system; consider alternative formylation methods (e.g., Vilsmeier-Haack); rely on chromatographic purification.
Demethylation (Phenolic byproduct)Acid-catalyzed cleavage of the methoxy etherLower reaction temperature; minimize reaction time; ensure anhydrous conditions during the reaction.
Ester Hydrolysis (Carboxylic acid byproduct)Acid or base-catalyzed hydrolysisPerform workup at low temperature; neutralize carefully with a weak base (e.g., NaHCO₃); avoid strongly basic pH; extract product promptly.
Low Yield / Incomplete ReactionInsufficient activation or reaction time/tempIncrease reaction temperature moderately (monitor for side reactions); increase reaction time; ensure correct stoichiometry of reagents.
Protocol 1: Synthesis of this compound via Duff Reaction

This protocol is adapted from established literature procedures.[3][4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methoxybenzoate (1.0 eq.) in trifluoroacetic acid (TFA) or methanesulfonic acid (approx. 5-6 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0-10°C in an ice bath. Add hexamethylenetetramine (HMTA) (approx. 1.5 eq.) portion-wise, ensuring the temperature remains below 15°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90°C. Monitor the reaction by TLC or HPLC for the consumption of the starting material (typically 2-16 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water (approx. 10 mL per mL of acid used).

  • Workup - Neutralization: Carefully neutralize the aqueous solution to pH 6-7 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution. Perform this step in an ice bath to dissipate heat.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate (e.g., starting with 10:1 and moving to 2:1) to afford the pure product as a white to off-white solid.[3][16]

Visualizations

Diagram 1: Simplified Duff Reaction Mechanism

Duff_Reaction cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA HMTA H_plus H+ (Acid) Iminium Iminium Ion (Electrophile) HMTA->Iminium Protonation & Ring Opening H_plus->Iminium Protonation & Ring Opening StartMat Methyl 2-methoxybenzoate Iminium->StartMat Intermediate Benzylamine Intermediate StartMat->Intermediate Attack by Aromatic Ring Final_Iminium Final Iminium Intermediate Intermediate->Final_Iminium Intramolecular Redox Product Methyl 5-formyl- 2-methoxybenzoate Final_Iminium->Product Hydrolysis H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: Key stages of the Duff reaction for formylation.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Start: Low Yield of Desired Product Check_SM Check Reaction Crude by TLC/HPLC/NMR: Is Starting Material (SM) present? Start->Check_SM SM_Present Yes: Incomplete Reaction Check_SM->SM_Present  Yes SM_Absent No: SM Consumed Check_SM->SM_Absent  No Optimize_Conditions Options: 1. Increase Reaction Temp. 2. Increase Reaction Time 3. Check Reagent Stoichiometry SM_Present->Optimize_Conditions Check_Byproducts Analyze Byproducts: Resin, Demethylated, Hydrolyzed? SM_Absent->Check_Byproducts Resin Resin/Polymer Formation Check_Byproducts->Resin Resin Degradation Demethylation / Hydrolysis Check_Byproducts->Degradation Degradation Workup_Loss No Major Byproducts: Potential Workup/Purification Loss Check_Byproducts->Workup_Loss Neither Solution_Resin Solution: Lower Temp, Reduce Time Resin->Solution_Resin Solution_Degradation Solution: Milder Conditions, Careful Workup Degradation->Solution_Degradation Solution_Workup Solution: Optimize Extraction pH, Check Chromatography Method Workup_Loss->Solution_Workup

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Methyl 5-formyl-2-methoxybenzoate (CAS: 78515-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 5-formyl-2-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of compounds like Eluxadoline, its purity is paramount to the success of downstream applications.[2][3]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into why specific purification challenges arise and how to systematically overcome them. We will explore the causality behind common issues and provide robust, validated methodologies for achieving high purity.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common purification hurdles in a direct question-and-answer format.

Q1: My final product is an off-white or yellow solid, even after initial purification. How can I obtain a pure white, crystalline product?

A: A persistent yellow hue typically indicates the presence of highly conjugated, trace-level impurities or degradation products that co-elute with the main compound during chromatography. While column chromatography is effective for bulk impurity removal, it may not remove these chromophores.[4]

  • Primary Recommendation: Recrystallization is the most effective method for color removal and achieving high crystalline purity. A known successful solvent for this compound is diisopropyl ether.[5]

  • Secondary Recommendation: If recrystallization alone is insufficient, a charcoal treatment can be employed. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite to remove the carbon before proceeding with solvent evaporation and recrystallization.

Q2: My NMR analysis shows a broad singlet around 10-12 ppm, and the product streaks on a TLC plate. What is this impurity and how do I remove it?

A: This is a classic sign of an acidic impurity. Given the structure, there are two likely culprits:

  • 5-Formyl-2-hydroxybenzoic Acid: Unreacted starting material if your synthesis involved methylation of this precursor.[3][6]

  • 5-Carboxy-2-methoxybenzoic Acid Methyl Ester: This results from the air oxidation of the aldehyde functional group, a common problem with benzaldehydes.[7]

Both impurities will cause streaking on silica gel TLC plates. They can be removed with a simple acid-base extraction during the workup.

  • Solution: Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be deprotonated and move into the aqueous layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it to recover the purified product before final purification.[5]

Q3: I'm experiencing low yield after silica gel column chromatography. What are the potential causes?

A: Low recovery from a silica column can stem from several factors. Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[7]

  • Cause Analysis & Solution:

    • Decomposition: To mitigate this, you can use a deactivated silica gel. This is prepared by adding 1-2% triethylamine to the eluent system. However, be mindful that this makes the eluent more polar.

    • Incorrect Eluent Polarity: If the eluent is too polar, your product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. An n-hexane/ethyl acetate (2:1) system is a documented starting point.[5] Always optimize the solvent system using TLC first to achieve an Rf value of ~0.3 for the desired product.

    • Improper Loading: Adsorbing the crude material onto a small amount of silica gel and loading it dry onto the column ("dry loading") often gives better separation and recovery than loading it as a concentrated solution ("wet loading").

Q4: I am struggling to separate the product from an impurity with a very similar polarity using column chromatography. Is there a more selective purification technique?

A: Yes. When chromatographic separation is challenging due to similar polarities, a chemical separation based on a specific functional group is often the best solution. For aldehydes, the formation of a bisulfite adduct is an exceptionally effective and selective technique.[7][8]

  • Methodology: The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt (the adduct). Non-aldehydic impurities remain in the organic phase and are washed away. The aldehyde can then be regenerated from the aqueous phase by adding a base (e.g., NaOH or NaHCO₃), which reverses the reaction.[7][8] See Protocol 3 for a detailed experimental procedure.

Section 2: In-Depth Purification Protocols

These protocols provide detailed, step-by-step instructions for the most effective purification methods.

Protocol 1: High-Resolution Flash Column Chromatography

This method is the workhorse for removing the majority of impurities post-synthesis.

Principle: Separation is based on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (silica gel). More polar compounds interact more strongly with the silica and elute later.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is n-hexane:ethyl acetate (EtOAc). Test ratios from 4:1 to 1:1. Aim for an Rf of 0.25-0.35 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 4:1 n-hexane:EtOAc). Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane (DCM) or the eluent. Add ~2-3g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., to 2:1 n-hexane:EtOAc) to elute your product.

  • Fraction Pooling & Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase n-Hexane / Ethyl AcetateGood balance of polarity to elute the compound.
Gradient Profile Start at 4:1, move to 2:1Ensures good separation from non-polar and then polar impurities.
Detection UV light (254 nm) / StainingThe aromatic ring is UV active. Stains like KMnO₄ can visualize the aldehyde.
Protocol 2: Recrystallization from Diisopropyl Ether

This is the ultimate step for achieving high purity and removing trace color.

Principle: The compound should be highly soluble in a solvent at high temperature but poorly soluble at low temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the purified solid from the column in a test tube. Add diisopropyl ether dropwise. It should not dissolve readily at room temperature.[5]

  • Dissolution: In a flask, add the minimum amount of hot diisopropyl ether to your solid to fully dissolve it. Use a water bath for heating and ensure the flask is covered to prevent solvent evaporation.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold diisopropyl ether to remove any remaining soluble impurities. Dry the crystals under high vacuum to obtain the final, pure product.

Protocol 3: Selective Purification via Bisulfite Adduct Formation

Use this powerful technique when chromatography fails to separate the product from a stubborn, non-aldehydic impurity.

Principle: This method leverages the unique reactivity of the aldehyde group. It forms a reversible, water-soluble adduct with sodium bisulfite, allowing for a clean separation from non-reactive organic compounds via liquid-liquid extraction.[8]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the bisulfite adduct) into a flask. Extract the organic layer one more time with a fresh portion of saturated NaHSO₃ solution and combine the aqueous layers. The organic layer now contains the non-aldehydic impurities and can be discarded.

  • Regeneration of Aldehyde: Place the combined aqueous layers in a clean separatory funnel and cool it in an ice bath. Slowly add a 10% aqueous sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution until the mixture is basic (pH > 8, check with pH paper). This will reverse the reaction and regenerate the aldehyde.

  • Final Extraction: Extract the aqueous layer 2-3 times with fresh portions of ethyl acetate or DCM.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly purified this compound.

Section 3: Visual Workflows and Decision Guides
Purification Strategy Decision Tree

This flowchart helps guide your choice of purification methodology based on the observed issue.

G start Crude Product Analysis (TLC, NMR) acid_check Acidic Impurity Detected? (Streaking TLC, Broad NMR peak) start->acid_check wash Perform Basic Wash (e.g., NaHCO3 solution) acid_check->wash Yes column Standard Column Chromatography acid_check->column No color_check Product is Colored? (Yellow/Brown Solid) sep_check Poor Separation by TLC? (Overlapping Spots) color_check->sep_check No recrystal Recrystallization (+/- Charcoal Treatment) color_check->recrystal Yes bisulfite Selective Bisulfite Extraction sep_check->bisulfite Yes final_product Pure Product sep_check->final_product No wash->column column->color_check recrystal->final_product bisulfite->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Bisulfite Extraction Workflow

This diagram illustrates the key steps and separations in Protocol 3.

G cluster_0 Step 1: Adduct Formation & Separation cluster_1 Step 2: Regeneration & Final Extraction A Crude Product in Organic Solvent B Add Saturated Aq. NaHSO3 A->B C Shake & Separate Layers B->C D Organic Layer (Non-Aldehyde Impurities) C->D Discard E Aqueous Layer (Bisulfite Adduct) C->E F Aqueous Layer (From Step 1) G Add Base (NaOH) to pH > 8 F->G H Extract with Organic Solvent G->H I Aqueous Layer (Salts) H->I Discard J Organic Layer (Pure Product) H->J

Caption: Workflow for selective aldehyde purification via bisulfite extraction.

References

Technical Support Center: Optimizing the Synthesis of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on optimizing reaction time and troubleshooting common experimental hurdles. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including Eluxadoline, a treatment for irritable bowel syndrome.[1][2] The efficiency of its synthesis is therefore of significant interest.

The most common and industrially relevant method for synthesizing this compound is a modified Duff reaction, which involves the electrophilic formylation of methyl 2-methoxybenzoate (methyl o-anisate) using hexamethylenetetramine (HMTA or urotropine).[3][4] This guide will primarily focus on optimizing this pathway.

Troubleshooting Guide: Reaction Optimization

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format to provide direct and actionable advice.

Q1: My reaction is proceeding very slowly or appears incomplete. What are the primary factors I should investigate to reduce the reaction time?

A slow or incomplete reaction is a common issue in organic synthesis.[5][6] For the formylation of methyl 2-methoxybenzoate, several factors critically influence the reaction rate.

  • Temperature: This is often the most significant factor. The Duff reaction typically requires heating to proceed at a reasonable rate.[7][8]

    • One reported protocol specifies refluxing for 2 hours in trifluoroacetic acid (TFA).

    • Another method using methanesulfonic acid heats the reaction to 80-90°C for 16 hours.[3]

    • Troubleshooting Step: If your reaction is slow, cautiously increasing the temperature may be the first step. However, be aware that excessive heat can lead to side reactions, particularly polymerization.[9] It is crucial to find the optimal balance for your specific acid system.

  • Acid Catalyst/Solvent System: The choice and concentration of the acid are paramount. The acid protonates the hexamethylenetetramine, which leads to the formation of the reactive electrophilic iminium ion that formylates the aromatic ring.[4]

    • Trifluoroacetic acid (TFA): Often used as both the solvent and the acid catalyst, it promotes a relatively fast reaction (e.g., 2 hours).

    • Methanesulfonic acid: A strong acid that can also serve as the solvent, but may require longer reaction times (e.g., 16 hours) and higher temperatures.[3]

    • Troubleshooting Step: The reactivity can be highly dependent on the acid system. If using a weaker acid, consider switching to a stronger one like TFA to accelerate the reaction.

  • Reagent Stoichiometry: The molar ratio of the starting material (methyl 2-methoxybenzoate) to the formylating agent (hexamethylenetetramine) is crucial.

    • Published procedures show a mass ratio of methyl 2-methoxybenzoate to urotropine of approximately 1:2.5.[3]

    • Troubleshooting Step: Ensure that your reagents are accurately weighed and the stoichiometry is correct. An insufficient amount of the formylating agent will naturally lead to an incomplete reaction.

Q2: I'm observing significant formation of impurities and side products, complicating purification. How can I improve the reaction's selectivity?

Side reactions not only reduce the yield of the desired product but also make purification more challenging.

  • Polymer/Resin Formation: A common side reaction in formylations involving formaldehyde or its equivalents (like HMTA) is the formation of phenol-formaldehyde type resins, especially under strong acid conditions and high temperatures.[9]

    • Preventative Measures:

      • Temperature Control: Avoid excessively high temperatures. Maintain the lowest effective temperature that allows for a reasonable reaction rate.[9]

      • Minimize Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation or polymerization products.[9]

  • Di-formylation: While the methoxy and methyl ester groups on the starting material direct the formylation primarily to the 5-position, there is a possibility of di-formylation if other positions on the ring are activated.

    • Preventative Measures:

      • Control Stoichiometry: Reducing the amount of hexamethylenetetramine relative to the methyl 2-methoxybenzoate can help minimize the chance of a second formylation event.[9]

Q3: The workup and purification process is resulting in product loss. Are there any tips to optimize this stage?

An efficient workup and purification are essential for obtaining a high yield of pure product.

  • Workup Procedure: A typical workup involves:

    • Quenching the reaction by pouring the mixture into water.

    • Neutralizing the strong acid with a base like sodium bicarbonate or sodium hydroxide until the pH is around 6-7.[3]

    • Extracting the product into an organic solvent such as ethyl acetate.

    • Washing the organic layer with water and brine to remove any remaining inorganic salts.

    • Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[10]

    • Removing the solvent under reduced pressure.

  • Troubleshooting Steps:

    • Product Solubility: If you suspect your product is partially soluble in the aqueous layer, perform multiple extractions with the organic solvent to ensure complete recovery.[11]

    • Purification: The crude product is typically purified by column chromatography (e.g., using a hexane/ethyl acetate eluent) or recrystallization from a suitable solvent like diisopropyl ether. Monitoring fractions by TLC is crucial to avoid loss of product.

Frequently Asked Questions (FAQs)

  • What is a typical reaction time for this synthesis? Reaction times can vary significantly depending on the conditions. With trifluoroacetic acid at reflux, the reaction can be complete in as little as 2 hours. In contrast, using methanesulfonic acid at 80-90°C may require up to 16 hours.[3] Optimization is key to finding the most time-efficient method for your specific laboratory setup.

  • How can I effectively monitor the reaction's progress? The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9] These techniques allow you to track the disappearance of the starting material (methyl 2-methoxybenzoate) and the appearance of the product (this compound). This is critical for deciding when to stop the reaction to maximize yield and minimize side product formation.[9]

  • Are there alternative methods for this synthesis? Yes, other formylation reactions exist in organic chemistry, such as the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions.[8][12] However, for this specific substrate, the Duff reaction using hexamethylenetetramine is a well-established and effective method.[3] Another documented route involves the methylation of 5-formyl-2-hydroxybenzoic acid using iodomethane and potassium carbonate in DMF, which proceeds at room temperature over 16 hours.[1][10]

Data Summary & Protocols

Comparison of Reaction Conditions
ParameterMethod AMethod B
Starting Material Methyl o-anisateMethyl 2-methoxybenzoate
Formylating Agent HexamethylenetetramineUrotropine (Hexamethylenetetramine)
Acid / Solvent Trifluoroacetic acidMethanesulfonic acid
Temperature Reflux90°C
Reaction Time 2 hours16 hours
Yield ~80% (recrystallized)94%
Reference PrepChemGoogle Patents[3]
Detailed Experimental Protocol (Adapted from PrepChem)

This protocol is based on the use of trifluoroacetic acid and is generally faster.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 16.6 g of methyl o-anisate in 100 ml of trifluoroacetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Carefully add 14.0 g of hexamethylenetetramine in portions to control the initial exotherm.

  • Heating: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture and remove the trifluoroacetic acid by distillation under reduced pressure.

  • Workup - Neutralization & Extraction: Carefully pour the residue into 120 ml of water. Neutralize the acidic solution with solid sodium bicarbonate until gas evolution ceases. Extract the aqueous mixture with ethyl acetate.

  • Workup - Washing & Drying: Wash the combined organic extracts sequentially with water and a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 2:1 ratio) as the eluent to obtain the pure product.

Visualizations

Troubleshooting Workflow for Slow Reactions

G Start Reaction is Slow or Incomplete Check_Temp Is Temperature Optimal? (e.g., Reflux or 80-90°C) Start->Check_Temp Increase_Temp Action: Cautiously Increase Temperature Check_Temp->Increase_Temp No Check_Acid Is Acid System Strong Enough? (e.g., TFA vs. weaker acid) Check_Temp->Check_Acid Yes Monitor Continue Monitoring by TLC/HPLC Increase_Temp->Monitor Change_Acid Action: Consider a Stronger Acid Catalyst (e.g., TFA) Check_Acid->Change_Acid No Check_Stoich Are Reagent Ratios Correct? Check_Acid->Check_Stoich Yes Change_Acid->Monitor Correct_Stoich Action: Verify Stoichiometry and Re-weigh Reagents Check_Stoich->Correct_Stoich No Check_Stoich->Monitor Yes Correct_Stoich->Monitor G cluster_start Reactants Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate EAS Electrophilic Aromatic Substitution Methyl 2-methoxybenzoate->EAS Hexamethylenetetramine Hexamethylenetetramine Reagents Acid Catalyst (TFA or MeSO3H) + Heat Hexamethylenetetramine->Reagents Iminium Electrophilic Iminium Ion Formation Reagents->Iminium Iminium->EAS Hydrolysis Acid Hydrolysis (during workup) EAS->Hydrolysis Product This compound Hydrolysis->Product

References

"Methyl 5-formyl-2-methoxybenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key chemical intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on the compound's chemical properties and established scientific principles.

I. Core Concepts: Understanding the Stability of this compound

This compound is an aromatic aldehyde, a class of compounds known for their specific reactivity. The stability of this compound is primarily influenced by the aldehyde functional group, which is susceptible to oxidation.[1] The aromatic ring, however, provides a degree of resonance stabilization.[2][3] Understanding this balance is key to its proper storage and handling.

The primary degradation pathway of concern is the oxidation of the formyl group (-CHO) to a carboxylic acid group (-COOH), which would result in the formation of 2-methoxy-5-(methoxycarbonyl)benzoic acid. This oxidation can be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored under refrigerated conditions, typically between 2°C and 8°C. It is also crucial to store it in a tightly sealed container to protect it from moisture and air. For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Q2: My this compound has a yellowish tint. Is it still usable?

A2: The physical appearance of this compound is typically described as a white to off-white or yellow powder or crystals. A slight yellowish tint may not necessarily indicate significant degradation, as this can be a result of the manufacturing process or very minor oxidation. However, a noticeable change in color from the time of receipt, or a pronounced yellow to brown color, could be an indicator of degradation. In such cases, it is advisable to re-analyze the material to confirm its purity before use.

Q3: Can I store solutions of this compound?

A3: While there is limited specific data on the stability of this compound in various solvents, as a general practice, it is best to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be for a short duration, stored at low temperatures (refrigerated or frozen), and protected from light and air. The choice of solvent can also impact stability; aprotic, dry solvents would be preferable to protic solvents, which could potentially react with the aldehyde.

Q4: What are the signs of degradation I should look for?

A4: The most likely degradation product is the corresponding carboxylic acid. While this may not always be visually apparent, potential signs of degradation include:

  • A significant change in color to a more intense yellow or brown.

  • A change in the physical state, such as clumping of the powder due to moisture absorption.

  • A noticeable change in its solubility characteristics.

  • The appearance of new peaks in analytical tests like NMR or GC-MS, and a decrease in the percentage purity.

III. Troubleshooting Guide

This guide will help you address common issues you might encounter with this compound.

Troubleshooting Workflow for Suspected Degradation

start Suspected Degradation of this compound visual_inspection Visual Inspection: - Color Change? - Clumping? start->visual_inspection analytical_verification Analytical Verification: - NMR - GC-MS - HPLC visual_inspection->analytical_verification If changes are observed compare_to_coa Compare results to the Certificate of Analysis (CoA) analytical_verification->compare_to_coa is_pure Is the purity within acceptable limits? compare_to_coa->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes consult_sds Review Safety Data Sheet (SDS) for disposal information is_pure->consult_sds No dispose Dispose of Compound According to Regulations consult_sds->dispose

References

Technical Support Center: Purification of Crude "Methyl 5-formyl-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude "Methyl 5-formyl-2-methoxybenzoate." As a key intermediate in the synthesis of pharmaceuticals like Eluxadoline, its purity is paramount for successful downstream applications.[1][2] This document provides a comprehensive resource to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

The impurities in your crude product largely depend on the synthetic route employed. Two common methods for synthesizing this compound are:

  • Formylation of methyl 2-methoxybenzoate: This is often achieved using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid (the Duff reaction).[3][4]

  • Methylation of 5-formyl-2-hydroxybenzoic acid: This involves reacting the starting material with a methylating agent such as iodomethane in the presence of a base.[2]

Based on these synthetic pathways, the following impurities are frequently encountered:

  • Unreacted Starting Materials:

    • Methyl 2-methoxybenzoate

    • 5-formyl-2-hydroxybenzoic acid

  • Reagents and Their Byproducts:

    • Residual hexamethylenetetramine and its decomposition products.

    • Trifluoroacetic acid or other acidic residues.

    • Potassium carbonate or other inorganic bases.

    • Iodomethane.

  • Side-Reaction Products:

    • 5-carboxy-2-methoxybenzoic acid: This results from the oxidation of the aldehyde group, a common issue with aromatic aldehydes.[5][6][7]

    • 5-formyl-2-hydroxybenzoic acid (from the formylation route): Incomplete methylation of the hydroxyl group.

    • Hydrolysis of the methyl ester: The ester can be hydrolyzed to the corresponding carboxylic acid during aqueous workup or if exposed to acidic or basic conditions for extended periods.[8][9][10][11]

    • Polymeric materials: Aldehydes can be prone to polymerization, especially in the presence of acid or base, leading to gummy or oily residues.[12]

Q2: My crude product is a sticky oil or a gum, not a solid. What should I do?

This is a common issue and can be caused by the presence of residual solvents (like DMSO or DMF), polymeric byproducts, or a mixture of impurities that depress the melting point.[12]

  • Initial Step: Ensure all volatile solvents have been thoroughly removed under high vacuum. If high-boiling solvents like DMSO were used, co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Troubleshooting: If the product remains oily, it is likely due to significant impurities. Proceed with column chromatography as the initial purification step rather than attempting direct recrystallization. Gummy materials can make recrystallization very difficult.[12]

Q3: How do I choose the best purification method: recrystallization or column chromatography?

The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a mostly pure solid product. It is generally faster and more scalable than chromatography for final purification.

  • Column Chromatography is the preferred method for separating components in a complex mixture, especially when dealing with oily or gummy crude products, or when the impurities have similar polarities to the desired product.[13]

A good practice is to first analyze your crude product by Thin Layer Chromatography (TLC) to assess its complexity.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14]

Troubleshooting Guide: Recrystallization
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated, and crystallization has not been initiated.Try scratching the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure product to induce crystallization.[15]
The cooling process is too rapid, leading to precipitation instead of crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
An inappropriate solvent was chosen.Re-evaluate your solvent choice. Test the solubility of your crude product in various solvents on a small scale.
Product "Oils Out" Instead of Crystallizing The boiling point of the recrystallization solvent is higher than the melting point of your product.Choose a solvent with a lower boiling point.
The presence of significant impurities is depressing the melting point.Purify the crude material by column chromatography first to remove the bulk of the impurities.
Low Recovery of Purified Product Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.
The crystals were washed with a solvent in which they are too soluble.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[15]
Premature crystallization occurred during a hot filtration step.Use a heated funnel and pre-warm the filter paper and receiving flask with a small amount of hot solvent. Ensure you have a slight excess of hot solvent before filtering.
Step-by-Step Protocol: Recrystallization of this compound

A reported successful solvent for the recrystallization of this compound is diisopropyl ether . Other potential single solvents to explore based on the compound's structure (an aromatic ester aldehyde) could be ethanol, methanol, or ethyl acetate/hexane mixtures.

Single-Solvent Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of diisopropyl ether to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add more diisopropyl ether in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold diisopropyl ether.

  • Dry the crystals under vacuum.

Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane):

This technique is useful when a single solvent is not ideal.[16][17][18][19]

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate (the "good" solvent in which the compound is soluble).

  • While the solution is still hot, slowly add hexane (the "bad" solvent in which the compound is less soluble) dropwise until you observe persistent cloudiness.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collect and dry the crystals as described above.

Troubleshooting Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[13]

Workflow for Column Chromatography Purification

Caption: Workflow for purifying this compound via column chromatography.

Troubleshooting Guide: Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Compounds Inappropriate solvent system (mobile phase).Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.[20]
The column was poorly packed, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles. Dry packing followed by gentle tapping or wet slurry packing can be effective.[21]
The column was overloaded with the crude product.As a general rule, use about 25-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.
Compound is Stuck on the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The compound is unstable on silica gel.[22]Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Compound Elutes Too Quickly (in the Solvent Front) The eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Streaking or Tailing of Spots on TLC The compound is acidic or basic.For acidic compounds (like a carboxylic acid impurity), adding a small amount of acetic acid to the eluent can improve separation. For basic impurities, adding a small amount of triethylamine can help.
The sample was too concentrated when spotted on the TLC plate.Dilute the sample before spotting.
Step-by-Step Protocol: Column Chromatography of this compound

A reported successful eluent for the column chromatography of this compound is a mixture of n-hexane and ethyl acetate (2:1) .

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate (e.g., 4:1, 2:1, 1:1) to find the solvent system that gives good separation and an Rf value of ~0.3 for the desired product.[23][24]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column, or dry pack the silica gel and then carefully add the eluent.[21] Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" method often gives better separation than loading the sample as a concentrated solution.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Special Consideration: Removal of Aldehyde-Specific Impurities

If your primary impurity is the corresponding carboxylic acid (from oxidation), a simple acid-base extraction prior to chromatography or recrystallization can be very effective.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to recover the crude product, now enriched in the desired aldehyde.

Conversely, if you need to remove unreacted aldehyde from a non-aldehydic product, a bisulfite wash can be employed. The aldehyde forms a water-soluble adduct with sodium bisulfite.[25][26]

Final Purity Assessment

After purification, the purity of your this compound should be assessed by:

  • Melting Point: A sharp melting point close to the literature value (85-87 °C) is indicative of high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any remaining impurities.

  • HPLC or GC Analysis: These techniques can provide a quantitative measure of purity.

References

Alternative solvents for the synthesis of "Methyl 5-formyl-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-formyl-2-methoxybenzoate

Welcome to the technical support center for the synthesis of this compound (CAS: 78515-16-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and opportunities in synthesizing this key intermediate, with a special focus on the critical role of solvent selection. As a vital precursor in the synthesis of pharmaceuticals like Eluxadoline, optimizing its preparation is paramount.[1][2] This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents used for synthesizing this compound and what are their associated issues?

The synthesis of this compound has been reported using several reaction pathways, each employing different conventional solvents.

One common method involves the methylation of 5-formyl-2-hydroxybenzoic acid. This reaction is often carried out in Dimethylformamide (DMF) , a polar aprotic solvent, using a base like potassium carbonate.[1][3] While DMF is effective at dissolving the reactants, it presents several challenges:

  • High Boiling Point: Its high boiling point (153 °C) makes it difficult to remove under reduced pressure, often requiring high temperatures that can degrade the product.

  • Toxicity: DMF is classified as a substance of very high concern (SVHC) in many regions due to its reproductive toxicity.

  • Work-up Issues: It is fully miscible with water, which can complicate aqueous work-up procedures, sometimes leading to emulsions or product loss.

Another route is the formylation of methyl 2-methoxybenzoate (methyl o-anisate) using hexamethylenetetramine (Duff reaction) or similar formylating agents. This reaction has been documented in highly acidic and harsh solvents like Trifluoroacetic Acid (TFA) .[4] TFA is highly corrosive, requires careful handling, and presents significant challenges for waste disposal and scale-up.

Patented procedures also describe using solvents like acetone , acetonitrile , 1,4-dioxane , or tetrahydrofuran (THF) for the initial esterification/etherification steps, followed by formylation in methanesulfonic acid .[5] While some of these are more benign than DMF or TFA, they are not without drawbacks, including volatility, flammability, and potential for peroxide formation (in the case of THF and dioxane).

Q2: Why should I consider alternative, "greener" solvents for this synthesis?

Moving towards greener solvents is not just an environmental consideration; it often leads to process improvements and a safer lab environment. The principles of green chemistry encourage the reduction or elimination of hazardous substances.[6] For this specific synthesis, benefits include:

  • Enhanced Safety: Replacing toxic solvents like DMF and corrosive acids like TFA reduces risks to personnel. Many greener solvents have a better safety profile, being less toxic and having higher flash points.[7]

  • Simplified Work-up and Purification: Solvents that are not miscible with water, such as ethyl acetate or cyclopentyl methyl ether (CPME), can significantly simplify extraction and purification steps, reducing solvent waste and processing time.

  • Reduced Environmental Impact: Many alternative solvents are biodegradable or derived from renewable feedstocks, lowering the overall environmental footprint of the synthesis.

  • Regulatory Compliance: With increasing global regulations on hazardous chemicals, adopting greener solvents proactively ensures long-term viability and compliance for a synthetic process.

Q3: What key parameters should I consider when selecting an alternative solvent?

Selecting a suitable alternative solvent requires a multi-faceted analysis. The ideal solvent should perform well in the reaction while aligning with safety and environmental standards. Consider the following:

  • Solubility: Ensure that all starting materials, reagents, and catalysts have adequate solubility at the desired reaction temperature. Poor solubility is a common cause of low yield and slow reaction rates.

  • Reactivity: The solvent must be inert under the reaction conditions. It should not react with the base, acid, oxidant, or any intermediates. For instance, in oxidation reactions, the solvent itself should not be susceptible to oxidation.

  • Boiling Point: The boiling point should be high enough to allow the reaction to proceed at an optimal temperature but low enough for easy removal during work-up without requiring excessive heat that could decompose the product. The melting point of this compound is 86-87°C, so post-reaction processing should take this into account.[2][8]

  • Polarity: The solvent's polarity can dramatically influence reaction rates and selectivity. A solvent that stabilizes a key transition state can accelerate the desired reaction over side reactions.

  • Safety & Environmental Profile: Evaluate the solvent's toxicity, flammability, and environmental persistence. Resources like the CHEM21 Solvent Selection Guide provide excellent frameworks for comparing solvents on these metrics.

Q4: What are some promising classes of alternative solvents for this synthesis?

Based on the chemistry involved (primarily nucleophilic substitution and electrophilic aromatic substitution/oxidation), several classes of greener solvents are worth considering:

  • Esters: Solvents like ethyl acetate and isopropyl acetate are excellent alternatives to chlorinated solvents and are often suitable for a wide range of reactions. They have favorable safety profiles and are easily removed.[7]

  • Ethers: Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) are emerging green solvents. They have higher boiling points than THF, are more stable against peroxide formation, and have low water miscibility, which is advantageous for work-up.

  • Bio-derived Solvents: Solvents like Cyrene® (dihydrolevoglucosenone) are derived from cellulose and can be effective replacements for DMF in some applications due to their dipolar aprotic nature.

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are non-volatile and can act as both solvent and catalyst. While still an emerging technology, they show promise for various organic transformations, including oxidations.[9]

Troubleshooting Guide

Q1: My reaction yield is consistently low. Could the solvent be the problem?

Absolutely. If you are experiencing low yields, the solvent is a primary suspect. Here’s how it could be the culprit and what to investigate:

  • Poor Solubility: Visually inspect your reaction mixture. If reactants appear to be undissolved, the solvent is not effective. This limits the concentration of reactants in the solution phase, slowing down the reaction and potentially favoring decomposition pathways over the desired product formation.

    • Solution: Switch to a solvent with a more appropriate polarity or consider a co-solvent system. For the methylation of 5-formyl-2-hydroxybenzoic acid, if a non-polar solvent fails, a more polar alternative like ethyl acetate or acetonitrile might be necessary.[5]

  • Solvent-Mediated Decomposition: The solvent may be promoting the degradation of your starting material, reagents, or product. For example, residual water in a solvent can hydrolyze ester groups under certain pH conditions.

    • Solution: Ensure you are using a dry solvent. If the reaction is sensitive to protic sources, switch from a protic solvent (like an alcohol) to an aprotic one (like CPME or ethyl acetate).

  • Sub-optimal Reaction Temperature: If the solvent's boiling point is too low, you may not be able to reach the necessary activation energy for the reaction.

    • Solution: Choose a solvent with a higher boiling point that allows for a higher reaction temperature. A patent for a similar synthesis highlights reaction temperatures of 50-60 °C and 80-90 °C for different steps, indicating temperature control is crucial.[5]

Q2: I'm observing significant by-product formation. How can changing the solvent help?

By-product formation is often a result of competing reaction pathways. The solvent plays a critical role in determining which pathway is kinetically or thermodynamically favored.

  • Over-oxidation: In syntheses involving the oxidation of a methyl group to an aldehyde, a common side reaction is the further oxidation of the aldehyde to a carboxylic acid. The solvent can influence the activity of the oxidant.

    • Solution: Switching to a less polar solvent can sometimes temper the reactivity of the oxidant, improving selectivity for the aldehyde. Additionally, using an aqueous solvent system can sometimes be advantageous, as the aldehyde may be protected as a hydrate, which can be less susceptible to over-oxidation.[7]

  • Undesired Nucleophilic/Electrophilic Attack: A solvent can participate in the reaction. For example, in acidic conditions, a solvent like methanol could potentially compete as a nucleophile.

    • Solution: Use a non-nucleophilic, aprotic solvent. For the formylation step, which is an electrophilic substitution, the solvent's ability to solvate the electrophile without deactivating it is key. Solvents like trifluoroacetic acid are effective but harsh; exploring alternatives like a mixture of acetic anhydride with a non-reactive co-solvent could be a milder option.

Q3: My product is difficult to purify. Can solvent choice simplify work-up?

Yes, a strategic choice of reaction solvent can dramatically simplify the entire downstream process, from quenching to final purification.

  • Issue: Emulsions during Aqueous Extraction: This is a classic problem with water-miscible solvents like DMF, THF, and acetonitrile.

    • Solution: Switch to a water-immiscible solvent like ethyl acetate , toluene , or CPME . After the reaction, you can directly add water and/or brine to quench the reaction and separate the layers cleanly, carrying the product into the organic phase. This minimizes product loss and reduces the volume of solvent required for extraction.

  • Issue: Difficulty Removing the Solvent: High-boiling point solvents like DMF require high vacuum and heat to remove, which can lead to product degradation.

    • Solution: Opt for a more volatile solvent like ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C), which can be easily removed on a rotary evaporator at moderate temperatures.[5]

  • Issue: Product Co-distills or Crashes Out with Solvent:

    • Solution: If your product is precipitating from the reaction solvent upon cooling, this can be used to your advantage. A process called "telescoping" or "crystallization-induced reaction" can be designed where the product crystallizes out of the reaction mixture in high purity, eliminating the need for a complex work-up. This requires careful solvent screening to find a system where the starting materials are soluble but the product has low solubility at a specific temperature.

Q4: I'm concerned about the safety and environmental impact of my current solvent. What are safer, greener protocols?

Addressing safety and environmental concerns is crucial in modern chemistry. Here is a logical workflow to transition to a greener protocol:

  • Identify Hazardous Solvents: Pinpoint the most problematic solvents in your current procedure (e.g., DMF, TFA, chlorinated solvents like DCM used for extraction).

  • Consult a Solvent Selection Guide: Use a tool like the CHEM21 guide to identify greener alternatives with similar physical properties (polarity, boiling point). For DMF (polar aprotic), potential alternatives include N-butylpyrrolidone (NBP), dimethyl sulfoxide (DMSO, with caution for work-up), or bio-derived Cyrene®. For DCM (used in extractions), ethyl acetate or CPME are excellent replacements.

  • Perform Small-Scale Test Reactions: Before committing to a full-scale reaction, test the proposed alternative solvent on a small scale. Monitor the reaction by TLC or LC-MS to ensure it proceeds cleanly and efficiently.

  • Optimize the New Conditions: The optimal temperature, concentration, and reaction time may differ in the new solvent. Re-optimization is a critical step. For example, a reaction in ethyl acetate may require a slightly higher temperature or longer reaction time than in DMF, but the trade-off in safety and ease of work-up is often worth it.

  • Develop a Greener Protocol: See the example protocol below, which replaces a conventional solvent with a greener alternative.

Data & Protocols

Solvent Comparison Table
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key HazardsGreen Chemistry Perspective
Dimethylformamide (DMF) 15336.7Toxic for reproduction, IrritantUndesirable: High boiling point, toxicity concerns, difficult work-up.[3]
Trifluoroacetic Acid (TFA) 72.48.5Severe skin burns and eye damageUndesirable: Highly corrosive, hazardous waste.[4]
Acetonitrile 8237.5Flammable, Acutely toxicUsable but with issues: Useful polarity, but toxic and water-miscible.[5]
Dichloromethane (DCM) 409.1Suspected of causing cancerUndesirable: Carcinogenicity concerns, environmental persistence.[5]
Ethyl Acetate (EtOAc) 776.0Highly flammable, Eye irritantRecommended: Good balance of properties, low toxicity, biodegradable, easy to remove.[7]
CPME 1064.7FlammableRecommended: Excellent alternative to THF/DCM, stable, low water miscibility.
2-MeTHF 806.2FlammableRecommended: Bio-derived, good alternative to THF.
Diagram: Solvent Selection Workflow

This diagram outlines a logical decision-making process for selecting an appropriate solvent for your synthesis.

Solvent_Selection_Workflow start_node Define Reaction Requirements (Temp, Reagents, Polarity) solubility_check Are reactants & catalysts soluble? start_node->solubility_check compatibility_check Is solvent inert to all reagents and conditions? solubility_check->compatibility_check Yes re_evaluate Re-evaluate / Screen New Solvents solubility_check->re_evaluate No performance_check Does reaction proceed at acceptable rate & yield? compatibility_check->performance_check Yes compatibility_check->re_evaluate No safety_check Does solvent meet EHS standards? (Low toxicity, high flashpoint) performance_check->safety_check Yes performance_check->re_evaluate No workup_check Does solvent allow for simple work-up & purification? safety_check->workup_check Yes safety_check->re_evaluate No select_solvent Select Solvent workup_check->select_solvent Yes workup_check->re_evaluate No re_evaluate->solubility_check

Caption: A decision workflow for selecting a suitable reaction solvent.

Experimental Protocol 1: Conventional Synthesis using DMF

This protocol is adapted from literature procedures for the methylation of a phenolic acid.[1][3]

Reaction: Methylation of 5-formyl-2-hydroxybenzoic acid.

Materials:

  • 5-formyl-2-hydroxybenzoic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Iodomethane (CH₃I) (2.1 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-formyl-2-hydroxybenzoic acid and anhydrous DMF (approx. 7.5 mL per gram of starting material).

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add iodomethane via syringe.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x). Note: This step may be slow due to the presence of DMF.

  • Combine the organic layers, wash with water, then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (high vacuum may be required to remove all DMF).

  • Purify the crude residue by column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford this compound.

Diagram: General Synthesis Workflow

Synthesis_Workflow reactants 1. Charge Reactants & Solvent reaction 2. Reaction (Heating/Stirring) reactants->reaction quench 3. Quench (e.g., add water) reaction->quench extract 4. Extraction & Washing quench->extract purify 5. Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: A generalized workflow for chemical synthesis and purification.

Experimental Protocol 2: Proposed Greener Synthesis using Ethyl Acetate

This proposed protocol replaces DMF with ethyl acetate, aiming for a safer and more environmentally friendly process with a simpler work-up.

Reaction: Methylation of 5-formyl-2-hydroxybenzoic acid.

Materials:

  • 5-formyl-2-hydroxybenzoic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄) (2.1 eq) - Note: A less volatile and safer methylating agent than iodomethane.

  • Ethyl Acetate (EtOAc), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.1 eq) - Phase-transfer catalyst

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under a nitrogen atmosphere, add 5-formyl-2-hydroxybenzoic acid, anhydrous potassium carbonate, and TBAI.

  • Add anhydrous ethyl acetate (approx. 10 mL per gram of starting material).

  • Heat the suspension to a gentle reflux (approx. 77 °C) with vigorous stirring.

  • Slowly add dimethyl sulfate dropwise over 15-20 minutes. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • Maintain the reaction at reflux for 4-8 hours. The use of a phase-transfer catalyst (TBAI) and heating is necessary to compensate for the lower polarity of ethyl acetate compared to DMF. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and by-products). Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings. Wash the organic solution sequentially with water (2x) and saturated brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropyl ether) or purified by column chromatography if necessary to yield pure this compound.

References

Technical Support Center: Scaling Up the Production of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed method is the formylation of Methyl 2-methoxybenzoate (methyl o-anisate) using a formylating agent. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid, is a common approach.[5][6][7][8] An alternative route involves the methylation of 5-formyl-2-hydroxybenzoic acid with a methylating agent such as iodomethane in the presence of a base.[1][3]

Q2: I'm seeing a low yield in my Duff reaction. What are the primary factors to investigate?

A2: Low yields in the Duff reaction for this specific substrate can often be attributed to several factors. Firstly, ensure your reagents are of high purity and anhydrous, as moisture can interfere with the reaction. The reaction temperature and time are also critical; insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition or side product formation. The choice and concentration of the acid catalyst are also paramount for driving the reaction to completion. Finally, inefficient extraction or purification can lead to significant product loss.

Q3: What are the expected side products, and how can I minimize them?

A3: A common side reaction is the formation of di-formylated products, especially if there are other activated sites on the aromatic ring.[9] While the starting material, Methyl 2-methoxybenzoate, is primarily activated at the 5-position, under harsh conditions, other positions might react. Polymerization or resin formation can also occur, particularly with prolonged reaction times or high temperatures.[10] To minimize these, it is crucial to control the stoichiometry of the reagents, optimize the reaction temperature and time, and ensure a controlled addition of reagents.

Q4: What is the most effective method for purifying this compound at a larger scale?

A4: For purification, a combination of techniques is often most effective. Initially, an aqueous workup is necessary to remove the acid catalyst and other water-soluble impurities.[5] This is typically followed by column chromatography.[1][5] For scaling up, flash chromatography is a more efficient alternative to traditional gravity-fed columns. Finally, recrystallization from a suitable solvent, such as diisopropyl ether, can be employed to achieve high purity.[5]

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

A5: Yes, several safety precautions are crucial. When using strong acids like trifluoroacetic acid or methanesulfonic acid, appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is essential. The reaction should be conducted in a well-ventilated fume hood. Hexamethylenetetramine can be a skin and respiratory irritant. It is also important to manage the exotherm of the reaction, especially during the addition of HMTA to the acid, which should be done under controlled cooling.[5] Always consult the Safety Data Sheets (SDS) for all reagents before starting your work.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Explanation
Reaction does not proceed to completion (significant starting material remains) 1. Insufficient reaction temperature or time. 2. Poor quality of reagents. 3. Inadequate acid catalysis. 1. Optimize Temperature and Time: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using TLC or HPLC. Extend the reaction time, taking samples periodically to determine the point of maximum conversion.2. Verify Reagent Quality: Ensure that Methyl 2-methoxybenzoate is pure and that the hexamethylenetetramine is dry. Use freshly opened, high-purity grade trifluoroacetic acid or methanesulfonic acid.3. Check Acid Catalyst: The acid acts as both the solvent and the catalyst. Ensure the correct volume and concentration are used as specified in the protocol.
Product is lost during workup and purification 1. Inefficient extraction. 2. Product loss during chromatography. 3. Incomplete precipitation during recrystallization. 1. Optimize Extraction: Ensure the pH of the aqueous layer is properly adjusted to neutralize the acid before extraction.[5] Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize the recovery.[1][5]2. Refine Chromatography: Use an appropriate solvent system for column chromatography (e.g., n-hexane/ethyl acetate).[5] Ensure proper packing of the column to avoid channeling. Consider using a gradient elution to improve separation.3. Improve Recrystallization: Choose an appropriate solvent for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Cool the solution slowly to allow for the formation of pure crystals.
Issue 2: Formation of Significant Side Products
Symptom Potential Cause Troubleshooting Steps & Explanation
Presence of a higher molecular weight impurity, possibly a di-formylated product Excess of formylating agent or harsh reaction conditions. Adjust Stoichiometry: Carefully control the molar ratio of hexamethylenetetramine to Methyl 2-methoxybenzoate. Start with a 1:1 ratio and adjust as needed based on the reaction outcome.[10]
Formation of a dark, tarry substance (polymerization) Excessive reaction temperature or prolonged reaction time. Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.[10] A controlled, slower addition of reagents can also help to manage the reaction exotherm and prevent localized overheating.
Presence of impurities with similar polarity to the product Incomplete reaction or formation of isomeric byproducts. Enhance Purification: Utilize a high-resolution chromatography technique. A longer column or a shallower solvent gradient can improve the separation of closely eluting compounds. Re-crystallization may also be effective in removing impurities with different crystal lattice packing energies.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Duff Reaction

This protocol is adapted from established literature procedures.[5][6]

Reagents and Materials:

  • Methyl 2-methoxybenzoate (Methyl o-anisate)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Methanesulfonic acid

  • Ethyl acetate

  • n-Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column and silica gel

  • Recrystallization dish

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-methoxybenzoate (1.0 eq) in trifluoroacetic acid (or methanesulfonic acid) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add hexamethylenetetramine (1.0-1.2 eq) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (the exact temperature will depend on the acid used, typically around 80-90 °C).[6] Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-16 hours.[5][6]

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous sodium chloride solution (brine).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][5]

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent (e.g., a 2:1 ratio).[5]

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent like diisopropyl ether to obtain colorless crystals.[5]

IV. Visualized Workflows and Pathways

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway start Methyl 2-methoxybenzoate reagents + Hexamethylenetetramine + Trifluoroacetic Acid start->reagents intermediate Iminium Ion Intermediate reagents->intermediate Duff Reaction hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthetic route to this compound via the Duff reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup & Purification start->check_workup sub_incomplete Incomplete Reaction check_reaction->sub_incomplete Starting Material Remains sub_complete Reaction Complete check_reaction->sub_complete No Starting Material action_optimize_purification Optimize: - Extraction pH - Chromatography - Recrystallization check_workup->action_optimize_purification action_optimize_conditions Optimize: - Temperature - Time - Reagent Quality sub_incomplete->action_optimize_conditions sub_complete->check_workup

References

Preventing over-oxidation in the synthesis of "Methyl 5-formyl-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. This compound is a key building block in the synthesis of various pharmaceutical agents, including the gastrointestinal drug Eluxadoline.[1][2]

A frequent and critical challenge in the synthesis of this compound—particularly when starting from the corresponding methyl-substituted precursor—is the over-oxidation of the desired aldehyde to the carboxylic acid byproduct. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate this issue and optimize your reaction outcomes.

The Challenge: Over-oxidation Pathway

The primary goal is the selective oxidation of the benzylic methyl group (or an intermediate benzylic alcohol) to an aldehyde. However, aldehydes themselves are susceptible to further oxidation, especially under harsh conditions or in the presence of water, leading to the formation of the corresponding carboxylic acid. This not only consumes the desired product but also introduces a significant purification challenge due to the similar polarity of the acid byproduct.

G cluster_0 Reaction Pathway SM Methyl 2-methoxy-5-methylbenzoate (Starting Material) Alcohol Methyl 5-(hydroxymethyl)-2-methoxybenzoate (Intermediate) SM->Alcohol [O] Step 1 Product This compound (Desired Product) Alcohol->Product [O] Step 2 (Controlled) Byproduct 5-(Methoxycarbonyl)-2-methoxybenzoic acid (Over-oxidized Byproduct) Product->Byproduct [O] (Over-oxidation)

Caption: Synthetic pathway and the competing over-oxidation reaction.

Troubleshooting Guide: Preventing Carboxylic Acid Formation

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My TLC and NMR analysis show a significant amount of the carboxylic acid byproduct. What are the most likely causes?

Answer: The formation of the carboxylic acid byproduct is almost always linked to the reaction conditions and the choice of oxidant. The primary causes include:

  • Aggressive Oxidizing Agent: Using strong, non-selective oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (H₂CrO₄) will readily oxidize benzylic positions and primary alcohols to carboxylic acids.[3][4] These reagents are generally unsuitable for isolating the aldehyde intermediate in high yield.

  • Elevated Reaction Temperature: Higher temperatures increase reaction rates but often decrease selectivity. The energy barrier to oxidize the aldehyde to a carboxylic acid can be more easily overcome at elevated temperatures.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides more opportunity for the desired aldehyde product to be further oxidized.[5]

  • Presence of Water: Many oxidation mechanisms that lead to carboxylic acids involve the formation of an aldehyde hydrate (a geminal diol), which is more susceptible to oxidation than the aldehyde itself.[6] Reactions run in anhydrous solvents are less prone to this issue.

  • Incorrect Stoichiometry: Using a large excess of the oxidizing agent can drive the reaction past the aldehyde stage.

Question 2: Which oxidizing agents should I use to selectively synthesize the aldehyde and avoid the carboxylic acid?

Answer: The key is to use a mild and selective oxidizing agent that is known to convert primary alcohols to aldehydes without further oxidation. Several modern and classical methods are highly effective. The choice often depends on substrate tolerance, scale, and laboratory safety considerations.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substrates, high yields, reliably stops at the aldehyde.[7][8]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide and toxic CO gas.[8][9]
PCC (Pyridinium Chlorochromate)CH₂Cl₂, Room TemperatureOperationally simple, does not require cryogenic conditions, effective in anhydrous solvent.[6][10]Chromium-based reagent (toxic); can be acidic; requires careful handling of solid reagent.[11]
MnO₂ (Manganese Dioxide)CH₂Cl₂ or Hexane, RefluxHighly selective for allylic and benzylic alcohols.[12][13]Requires activated MnO₂; often requires a large excess of the reagent (heterogeneous reaction); reactivity can vary by preparation method.[14]
DMP (Dess-Martin Periodinane)CH₂Cl₂, Room TemperatureMild conditions, broad functional group tolerance, rapid reaction times.[15]Reagent is expensive and can be shock-sensitive (explosive) under certain conditions.

Question 3: My starting material is Methyl 2-methoxy-5-methylbenzoate. Can I directly oxidize the methyl group to an aldehyde?

Answer: Direct oxidation of an activated methyl group to an aldehyde is challenging because the aldehyde product is often more susceptible to oxidation than the starting material.[16] While some methods exist using reagents like benzeneseleninic anhydride or DDQ, they can suffer from poor yields or require harsh conditions.[10]

A more reliable and controllable strategy involves a two-step process:

  • Benzylic Bromination: First, selectively brominate the methyl group using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Hydrolysis & Oxidation: Convert the resulting benzyl bromide to the benzyl alcohol, which can then be cleanly oxidized to the aldehyde using one of the mild methods described in the table above (Swern, PCC, etc.).

Question 4: Can you provide a reliable, step-by-step protocol for oxidizing the intermediate alcohol to this compound?

Answer: Certainly. The Swern oxidation is an excellent choice for this transformation due to its mildness and high selectivity, which prevents over-oxidation.[7][17]

Protocol: Swern Oxidation of Methyl 5-(hydroxymethyl)-2-methoxybenzoate

Materials:

  • Methyl 5-(hydroxymethyl)-2-methoxybenzoate (1 equivalent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Oxalyl chloride (2 M solution in CH₂Cl₂, 1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3 equivalents)

  • Triethylamine (Et₃N) (5 equivalents)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Initial Cooldown: Dissolve oxalyl chloride in anhydrous CH₂Cl₂ and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add a solution of DMSO in anhydrous CH₂Cl₂ dropwise via an addition funnel to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes at -78 °C.[9] The formation of the active oxidant, the chlorosulfonium salt, occurs in this step.

  • Substrate Addition: Dissolve the starting alcohol, Methyl 5-(hydroxymethyl)-2-methoxybenzoate, in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 45-60 minutes.

  • Quenching: Add triethylamine (Et₃N) dropwise to the mixture. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, allow the reaction to stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Workup: Add water to the reaction mixture to dissolve the salts. Transfer the contents to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield pure this compound.[18][19]

G cluster_1 Troubleshooting Workflow Start Start: High % of Carboxylic Acid? CheckOxidant 1. Check Oxidant Is it harsh (KMnO4, Jones)? Start->CheckOxidant CheckTemp 2. Check Temperature Is it too high? CheckOxidant->CheckTemp No Solution1 Action: Switch to mild oxidant (Swern, PCC, DMP) CheckOxidant->Solution1 Yes CheckTime 3. Check Reaction Time Was it monitored by TLC? CheckTemp->CheckTime No Solution2 Action: Lower temperature (e.g., -78 °C for Swern) CheckTemp->Solution2 Yes Solution3 Action: Quench reaction promptly after starting material is gone CheckTime->Solution3 No End Optimized Reaction: High Yield of Aldehyde CheckTime->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting over-oxidation.

Frequently Asked Questions (FAQs)

  • Q: What are the physical properties of pure this compound?

    • It is typically a white to off-white powder or crystalline solid.[1][19] Its reported melting point is in the range of 85-87 °C.[1][18]

  • Q: How can I effectively monitor the progress of the oxidation?

    • Thin-Layer Chromatography (TLC) is the most common and effective method. Use an appropriate mobile phase (e.g., 2:1 n-hexane/ethyl acetate[18]) to resolve the starting material, the product, and the more polar carboxylic acid byproduct. Staining with potassium permanganate can help visualize all spots.

  • Q: My desired aldehyde product appears to be degrading during silica gel chromatography. What can I do?

    • Aldehydes can sometimes be sensitive to acidic silica gel. If you suspect this is an issue, you can neutralize the silica gel by preparing your slurry with a solvent containing a small amount of triethylamine (~0.5-1%). Alternatively, use a different purification method like recrystallization from a suitable solvent such as diisopropyl ether.[18]

  • Q: Why is over-oxidation less of a problem with PCC in dichloromethane?

    • PCC oxidations are run in an anhydrous organic solvent (CH₂Cl₂).[11] In the absence of water, the aldehyde cannot form the gem-diol hydrate intermediate, which is often the species that is more easily oxidized to the carboxylic acid.[6] This is a key reason for the selectivity of PCC and other anhydrous oxidation systems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 5-formyl-2-methoxybenzoate via Aromatic Formylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and selective construction of molecular intermediates is paramount. Methyl 5-formyl-2-methoxybenzoate, a key building block in the synthesis of the gastrointestinal drug Eluxadoline[1], presents a pertinent case study in the strategic application of formylation reactions. The introduction of a formyl group onto an aromatic ring, a fundamental transformation in organic chemistry, can be achieved through various methodologies, each with its distinct advantages and limitations.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on the Duff, Vilsmeier-Haack, and Rieche reactions. By examining the mechanistic underpinnings, experimental parameters, and performance metrics of each method, this document aims to equip researchers and process chemists with the critical insights necessary for informed methodological selection.

The Strategic Importance of Formylation in Synthesizing this compound

The structure of the target molecule, this compound, features a methoxy and a methyl ester group on the benzene ring. The starting material for its synthesis is typically the readily available methyl 2-methoxybenzoate (methyl o-anisate). The challenge lies in the regioselective introduction of a formyl group at the C5 position, para to the activating methoxy group and meta to the deactivating methyl ester group.

The methoxy group is a strong ortho-, para-director due to its electron-donating resonance effect. The methyl ester, being an electron-withdrawing group, is a meta-director. The combined influence of these substituents directs the incoming electrophile (the formylating agent) to the positions ortho and para to the methoxy group. Steric hindrance from the existing substituents can also play a significant role in determining the final product distribution.

This guide will now delve into the specifics of three classical formylation reactions as they apply to the synthesis of this important intermediate.

Comparative Analysis of Formylation Methodologies

The selection of a formylating agent and reaction conditions is a critical decision that influences reaction efficiency, regioselectivity, and overall yield. Here, we compare the Duff, Vilsmeier-Haack, and Rieche reactions for the synthesis of this compound.

ReactionFormylating AgentCatalyst/AcidTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
Duff Reaction Hexamethylenetetramine (HMTA)Trifluoroacetic Acid (TFA) or Methanesulfonic Acid85-95%High for para-isomerHigh yield, readily available reagents.Requires strong acid, relatively high temperatures.
Vilsmeier-Haack Reaction N,N-Dimethylformamide (DMF) / POCl₃NoneModerate to GoodPredominantly paraMild conditions, wide substrate scope for electron-rich systems.Use of corrosive and moisture-sensitive reagents.
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)Good to ExcellentCan be tuned by Lewis acid choiceEffective for sterically hindered positions.Use of highly reactive and toxic reagents.

In-Depth Analysis and Experimental Protocols

The Duff Reaction: A High-Yielding Approach

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium. For the synthesis of this compound, this method has been shown to be particularly effective, providing high yields of the desired para-substituted product.

Mechanistic Rationale:

The reaction proceeds through the in situ generation of an electrophilic iminium ion from the protonation and subsequent fragmentation of HMTA. This electrophile then attacks the electron-rich aromatic ring of methyl 2-methoxybenzoate at the position of highest electron density, which is the para position to the strongly activating methoxy group. An intramolecular redox step followed by hydrolysis of the resulting imine furnishes the aldehyde. The strong acidic environment is crucial for the generation of the reactive electrophile.

Figure 1: Simplified workflow of the Duff reaction for the formylation of methyl 2-methoxybenzoate.

Experimental Protocol (Duff Reaction):

A detailed protocol for the synthesis of this compound via the Duff reaction has been reported with high yields[2].

  • Reaction Setup: Dissolve methyl 2-methoxybenzoate (1 equivalent) in methanesulfonic acid at 0-10 °C.

  • Reagent Addition: Slowly add hexamethylenetetramine (urotropine) to the cooled solution.

  • Reaction: Heat the mixture to 90 °C and maintain for 10-20 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Adjust the pH to 6-7 with a sodium hydroxide solution.

  • Isolation: Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

A reported yield for this specific procedure is as high as 94%[2].

The Vilsmeier-Haack Reaction: A Mild Alternative

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanistic Rationale:

The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is a milder electrophile compared to those generated in other formylation reactions, making it suitable for substrates that are sensitive to harsh acidic conditions. The electron-rich ring of methyl 2-methoxybenzoate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde. The regioselectivity is strongly influenced by the electron-donating methoxy group, favoring substitution at the para position.

Figure 2: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol (Vilsmeier-Haack Reaction):

  • Vilsmeier Reagent Preparation: In a cooled flask, slowly add POCl₃ (1.5 equivalents) to DMF (solvent and reagent).

  • Substrate Addition: To the formed Vilsmeier reagent, add methyl 2-methoxybenzoate (1 equivalent) while maintaining a low temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC.

  • Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium acetate or sodium hydroxide).

  • Isolation and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

The Vilsmeier-Haack reaction is known for its good yields and mild conditions, making it a viable option for this synthesis, with an expected high preference for the para-isomer due to the electronic effects of the methoxy group.

The Rieche Formylation: For Sterically Demanding Cases

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄)[5]. This method is particularly effective for the formylation of activated aromatic rings.

Mechanistic Rationale:

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species. This electrophile then undergoes an electrophilic aromatic substitution reaction with the substrate. The choice of Lewis acid can influence the regioselectivity of the reaction[6]. For substrates with coordinating groups like ethers, the Lewis acid can coordinate, potentially favoring ortho-substitution. However, in the absence of strong chelation control, the para-product is generally favored for anisole derivatives.

Figure 3: Conceptual overview of the Rieche formylation process.

Experimental Protocol (Rieche Formylation):

A general protocol for the Rieche formylation of an electron-rich aromatic compound is as follows[7]:

  • Reaction Setup: Dissolve methyl 2-methoxybenzoate (1 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere and cool to 0 °C.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.5-2 equivalents) to the cooled solution.

  • Reagent Addition: Add dichloromethyl methyl ether (1.1 equivalents) dropwise.

  • Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC.

  • Work-up: Quench the reaction by carefully pouring it onto ice water.

  • Isolation and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and purify.

The Rieche formylation is a powerful method, often providing high yields, but requires careful handling of the reactive and toxic reagents.

Conclusion and Outlook

The synthesis of this compound offers a practical platform to compare the utility of different classical formylation reactions. The Duff reaction stands out for this particular transformation, with documented high yields and a straightforward, albeit requiring strong acid, procedure. The Vilsmeier-Haack reaction presents a milder alternative that is well-suited for electron-rich systems and is expected to provide good yields of the desired para-isomer. The Rieche formylation , while employing more hazardous reagents, offers another potent option, particularly where steric factors might be a concern.

The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and desired purity profile. For large-scale production, the high yield and use of relatively inexpensive reagents make the Duff reaction an attractive option. For laboratory-scale synthesis where milder conditions are preferred, the Vilsmeier-Haack reaction may be more suitable.

Further research into greener and more catalytic formylation methods continues to be an active area, and future developments may offer even more efficient and sustainable routes to this and other important aromatic aldehydes.

References

A Senior Application Scientist's Guide to Purity Confirmation: ¹H NMR Analysis of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable data are built. Methyl 5-formyl-2-methoxybenzoate, a key building block in the synthesis of various pharmacologically active agents, including Peroxisome Proliferator-Activated Receptor (PPAR) activators, is no exception.[1] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Purity: Why ¹H NMR is the Primary Choice

While various techniques can assess purity, ¹H NMR, specifically its quantitative application (qNMR), stands out as a primary method. Unlike chromatographic techniques like HPLC or GC, which are relative methods requiring a certified reference standard of the exact same compound, qNMR is a direct, or primary, method of measurement.[2] The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to it. This fundamental principle allows for the direct quantification of a substance against a certified internal standard of a different compound, a significant advantage when dealing with novel or specialty chemicals where a dedicated reference standard may not exist.[2][3] Furthermore, a single ¹H NMR experiment provides not only quantitative data but also crucial structural information, simultaneously confirming the identity of the target compound and identifying any proton-bearing impurities.[2]

Interpreting the ¹H NMR Spectrum of this compound

A standard ¹H NMR spectrum provides a detailed fingerprint of the molecule. The analysis hinges on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).

Expected ¹H NMR Data

The structure of this compound gives rise to a distinct set of signals. Based on established principles of NMR spectroscopy and empirical data, we can predict the following spectral features.[1]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Aldehyde (-CHO)9.91Singlet (s)1HThe aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.[4][5][6][7]
Aromatic (H-6)8.31Doublet (d)1HThis proton is ortho to the electron-withdrawing formyl group and meta to the electron-donating methoxy group, resulting in a significant downfield shift.
Aromatic (H-4)8.02Doublet of doublets (dd)1HPositioned meta to the formyl group and ortho to the ester, this proton experiences deshielding from both, leading to a downfield shift.
Aromatic (H-3)7.11Doublet (d)1HThis proton is ortho to the strongly electron-donating methoxy group, causing it to be the most shielded of the aromatic protons and appear furthest upfield.
Methoxy (-OCH₃)3.99Singlet (s)3HProtons on a methoxy group attached to an aromatic ring typically appear in this region.[8][9][10] The electronegative oxygen causes a downfield shift compared to aliphatic methyl groups.
Methyl Ester (-COOCH₃)3.91Singlet (s)3HSimilar to the methoxy protons, the protons of the methyl ester are deshielded by the adjacent oxygen atom, with typical shifts around 3.7-4.1 ppm.[8][11][12]

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and spectrometer field strength.[13]

A Comparative Analysis: qNMR vs. Alternative Purity Determination Methods

While qNMR is a powerful tool, a comprehensive understanding requires comparison with other established techniques. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, required sensitivity, and available instrumentation.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct proportionality between signal area and molar concentration.[14]Differential partitioning of analyte between a mobile and stationary phase.Separation based on volatility and partitioning, followed by mass-based detection.
Quantification Primary method; direct quantification against a certified internal standard.[2]Relative method; requires a certified reference standard of the analyte for accurate quantification.[2]Relative method; requires a certified reference standard of the analyte.
Structural Info Excellent; provides detailed structural information of the analyte and impurities in the same run.[2]Limited; retention time provides some information, but peak co-elution is possible.Good; mass spectrum provides fragmentation patterns aiding in identification.
Sample Prep Simple; accurate weighing of sample and internal standard, dissolution in deuterated solvent.[15]More complex; often requires derivatization (e.g., with DNPH for aldehydes)[16][17], mobile phase preparation, and method development.Often requires derivatization to increase volatility (e.g., esterification)[18][19], especially for non-volatile compounds.
Speed Fast for established protocols (10-15 minutes per sample).[3]Can be slower due to longer run times and method development.Run times can be comparable to HPLC.
Best For Absolute purity determination, structural confirmation, analysis of mixtures.Analysis of complex mixtures, trace impurity detection (with appropriate detectors), chiral separations.Analysis of volatile and semi-volatile compounds.[18][20]
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.Co-elution of impurities can lead to inaccurate results, requires analyte-specific reference standards.Not suitable for non-volatile or thermally labile compounds, derivatization can introduce errors.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol provides a self-validating system for the accurate purity determination of this compound. The causality behind key parameter choices is explained to ensure robust and reliable results.

Selection of Internal Standard (IS)

Causality: The choice of IS is critical for accuracy.[3] It must:

  • Have a high purity (>99.5%) with a certified value.

  • Contain proton signals that do not overlap with any analyte signals.

  • Be chemically inert and not react with the analyte or solvent.

  • Be non-volatile and not hygroscopic to ensure accurate weighing.[3]

  • Have a simple spectrum (e.g., one or two singlets) for easy integration.

For this analysis, Maleic Anhydride or 1,3,5-Trimethoxybenzene are suitable choices. Their aromatic signals are distinct from those of the analyte.

Sample Preparation

Causality: Accurate weighing is the cornerstone of qNMR. Any error in mass measurement will directly translate to an error in the calculated purity.[3][21]

  • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry NMR tube using a calibrated analytical balance (to ±0.01 mg).[15]

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Anhydride) into the same NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

  • Cap the tube and gently vortex until both the sample and the internal standard are fully dissolved.

NMR Spectrometer Parameters

Causality: To ensure that signal intensity is directly and solely proportional to the number of nuclei, the NMR experiment must be set up to allow for full relaxation of all protons between pulses. Failure to do so will lead to signal saturation and inaccurate integration.[14][21]

  • Pulse Angle: Set to a 90° pulse to ensure maximum and uniform excitation across the spectrum.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton of interest in both the analyte and the internal standard.[21][22] A conservative and robust starting point is a d1 of 30 seconds. If T₁ values are unknown, they can be measured using an inversion-recovery experiment.[23] The addition of a paramagnetic relaxation agent like Cr(acac)₃ can shorten T₁ values but must be validated to ensure it doesn't cause signal broadening or degradation.[22][24]

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration errors below 1%.[21] Typically, 8 to 16 scans are adequate.

  • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is sufficient.

  • Dummy Scans (DS): Use 4 dummy scans to allow the spins to reach a steady state before acquisition begins.[15]

Data Processing and Purity Calculation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aldehyde proton at ~9.91 ppm) and a signal from the internal standard.

  • Calculate the purity using the following formula[21]:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

    Where:

    • Iₓ, Iₛₜₐ: Integral values for the analyte and internal standard.

    • Nₓ, Nₛₜₐ: Number of protons for the integrated signals of the analyte and standard.

    • Mₓ, Mₛₜₐ: Molar masses of the analyte (194.18 g/mol ) and standard.[25]

    • mₓ, mₛₜₐ: Masses of the analyte and standard.

    • Pₛₜₐ: Purity of the internal standard.

Visualizing the Workflow

A clear workflow ensures reproducibility and minimizes error.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₓ) weigh_is Accurately Weigh Internal Standard (mₛₜₐ) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve setup Set qNMR Parameters (90° pulse, d1 ≥ 5*T₁, NS for S/N > 250) dissolve->setup acquire Acquire FID setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte (Iₓ) & Standard (Iₛₜₐ) Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate report Report Final Purity (%) calculate->report

Caption: Workflow for purity determination by qNMR.

Logical Data Interpretation

G start Acquired qNMR Spectrum check_shifts Chemical Shifts & Multiplicities Match Expected Structure? start->check_shifts check_integrals Relative Integrations Match Proton Count? check_shifts->check_integrals Yes fail_id Identity Fails (Incorrect Compound or Major Impurities) check_shifts->fail_id No check_impurities Are Unidentified Signals Present? check_integrals->check_impurities Yes check_integrals->fail_id No calculate Calculate Purity vs Internal Standard check_impurities->calculate No (or minor) fail_purity Purity Fails (Below Specification) check_impurities->fail_purity Yes (significant) pass Purity Confirmed (Meets Specification) calculate->pass Pass calculate->fail_purity Fail

Caption: Decision logic for qNMR data interpretation.

Conclusion

For the purity confirmation of this compound, ¹H qNMR presents a superior methodology, offering a unique combination of absolute quantification and structural verification within a single, rapid experiment. While orthogonal techniques like HPLC and GC-MS have their place, particularly for trace analysis of specific impurity classes, qNMR provides a more holistic and direct assessment of purity by mass. By understanding the causality behind the experimental design and adhering to a validated protocol, researchers can generate highly accurate and trustworthy data, ensuring the integrity of their subsequent research and development activities. The principles and protocols described herein are grounded in established theory and are designed to be a self-validating system, providing the highest level of confidence in the analytical result.

References

A Comparative Guide to the Synthesis of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 5-formyl-2-methoxybenzoate, a crucial building block for various therapeutic agents, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this important compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their drug development pipelines.

Introduction: The Significance of this compound

This compound (MFMB) is a key intermediate in the synthesis of a range of pharmaceutically active compounds. Its bifunctional nature, possessing both an aldehyde and a methyl ester, makes it a versatile synthon for the construction of complex molecular architectures. Notably, it is a critical precursor in the manufacture of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D). The growing demand for such therapeutics underscores the need for robust and economically viable synthetic routes to MFMB.

This guide will dissect and compare two principal synthetic strategies: the direct formylation of methyl 2-methoxybenzoate and a multi-step approach commencing with the functionalization of a salicylic acid derivative. Each route will be evaluated based on yield, scalability, reagent accessibility and cost, and environmental and safety considerations.

Route 1: Direct Formylation of Methyl 2-methoxybenzoate via a Modified Duff Reaction

This approach represents a convergent and industrially favored method for the synthesis of this compound. It relies on the electrophilic formylation of the electron-rich aromatic ring of methyl 2-methoxybenzoate.

Chemical Principles and Mechanistic Insights

The formylation of methyl 2-methoxybenzoate is typically achieved through a variation of the Duff reaction.[1][2] This reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent in the presence of a strong acid, such as trifluoroacetic acid (TFA) or methanesulfonic acid.[2][3]

The reaction mechanism commences with the protonation of hexamethylenetetramine by the strong acid, leading to its decomposition and the in situ formation of a reactive electrophilic iminium ion species (a Mannich-type intermediate). The electron-donating methoxy group of methyl 2-methoxybenzoate activates the aromatic ring, directing the electrophilic attack of the iminium ion predominantly to the para position due to steric hindrance from the adjacent methoxy and ester groups. Subsequent hydrolysis of the resulting imine intermediate furnishes the desired aldehyde. The regioselectivity of this reaction is a key advantage, leading primarily to the desired 5-formyl isomer.[4]

Experimental Protocol

A representative procedure for the formylation of methyl 2-methoxybenzoate is as follows:

  • Reaction Setup: To a solution of methyl 2-methoxybenzoate in trifluoroacetic acid, hexamethylenetetramine is added portion-wise at a controlled temperature (typically 0-10 °C).[2][3]

  • Reaction: The mixture is then heated (e.g., to 80-90 °C) and stirred for several hours (e.g., 16 hours) to ensure complete reaction.[3]

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 6-7.[3] The precipitated crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.[2][3]

Route 2: Multi-step Synthesis via Williamson Ether Synthesis

This alternative strategy involves the initial synthesis of a functionalized phenol, 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid), followed by methylation of the phenolic hydroxyl group.

Chemical Principles and Mechanistic Insights

This synthetic route is built upon classic and well-understood organic transformations. The key steps are:

  • Synthesis of 5-formylsalicylic acid: This precursor can be prepared from salicylic acid via electrophilic aromatic substitution. A common method is the Reimer-Tiemann reaction, where salicylic acid is treated with chloroform in a basic solution to introduce a formyl group, primarily at the position para to the hydroxyl group.[5][6] Alternatively, the Kolbe-Schmitt reaction can be employed to carboxylate phenol to salicylic acid, which can then be formylated.[7][8]

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 5-formylsalicylic acid is then methylated. This is typically achieved through a Williamson ether synthesis, where a phenoxide is generated using a base (e.g., potassium carbonate) and subsequently reacted with a methylating agent like iodomethane.

Experimental Protocol

A representative two-step procedure is outlined below:

Step 1: Synthesis of 5-formylsalicylic acid (Illustrative)

  • Reimer-Tiemann Reaction: Salicylic acid is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide). Chloroform is added, and the mixture is heated. After the reaction, the mixture is acidified to precipitate the crude 5-formylsalicylic acid.[9]

Step 2: Methylation of 5-formyl-2-hydroxybenzoic acid

  • Reaction Setup: 5-formyl-2-hydroxybenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Anhydrous potassium carbonate is added as the base, followed by the addition of iodomethane.

  • Reaction: The reaction mixture is stirred at room temperature for an extended period (e.g., 16 hours).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford this compound.

Comparative Analysis

ParameterRoute 1: Direct FormylationRoute 2: Williamson Ether Synthesis
Overall Yield High (typically 85-94%)[3]Moderate (multi-step, cumulative yield is lower)
Number of Steps 1 (from methyl 2-methoxybenzoate)2 or more (from salicylic acid)
Scalability Well-suited for large-scale industrial production.[3]More complex for large-scale synthesis due to multiple steps and purifications.
Reagent Cost & Availability Hexamethylenetetramine and strong acids are relatively inexpensive and readily available.[10]Iodomethane is a more expensive reagent. The synthesis of 5-formylsalicylic acid adds to the overall cost.
Reaction Conditions Requires strong, corrosive acids and elevated temperatures.Milder conditions for the methylation step, but the synthesis of the precursor may require harsh conditions.
Purification Can often be purified by simple filtration and recrystallization.[3]Requires chromatographic purification in the final step, which can be challenging on a large scale.
Environmental & Safety Use of trifluoroacetic acid raises environmental concerns due to its persistence.[11][12] Strong acids require careful handling.Use of DMF as a solvent has environmental and health concerns. Iodomethane is a toxic and volatile reagent.

Visualization of Synthetic Pathways

Route 1: Direct Formylation Workflow

G start Methyl 2-methoxybenzoate reagents Hexamethylenetetramine, Trifluoroacetic Acid start->reagents reaction Duff-type Formylation (80-90°C, 16h) reagents->reaction workup Aqueous Work-up & Neutralization reaction->workup product This compound workup->product

Caption: Workflow for the direct formylation of methyl 2-methoxybenzoate.

Route 2: Williamson Ether Synthesis Pathway

G cluster_0 Precursor Synthesis cluster_1 Final Methylation Step start_precursor Salicylic Acid reagents_precursor CHCl3, NaOH start_precursor->reagents_precursor reaction_precursor Reimer-Tiemann Reaction reagents_precursor->reaction_precursor product_precursor 5-formyl-2-hydroxybenzoic acid reaction_precursor->product_precursor reagents_final Iodomethane, K2CO3, DMF product_precursor->reagents_final reaction_final Williamson Ether Synthesis (RT, 16h) reagents_final->reaction_final product_final This compound reaction_final->product_final

Caption: Multi-step synthesis via Williamson ether synthesis.

Expert Recommendations and Future Outlook

For large-scale industrial production of this compound, the direct formylation of methyl 2-methoxybenzoate (Route 1) is unequivocally the more advantageous approach. Its single-step nature, high yield, and the use of readily available, cost-effective reagents make it economically superior. However, the environmental impact of using persistent acids like TFA should be a consideration, and process optimization to minimize its use or replace it with a more benign alternative would be a valuable area for future research.

As the demand for pharmaceuticals derived from this compound continues to grow, the development of even more efficient and sustainable synthetic methodologies will be of great interest. This could include the exploration of catalytic C-H activation/formylation reactions or biocatalytic approaches, which could offer milder reaction conditions and reduced environmental impact. For now, the modified Duff reaction remains the workhorse for the production of this vital intermediate.

References

A Comparative Guide to Alternative Precursors for Eluxadoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the pursuit of efficient, scalable, and cost-effective synthetic routes is paramount. Eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist for the treatment of irritable bowel syndrome with diarrhea (IBS-D), presents a complex synthetic challenge.[1] This guide provides an in-depth analysis of alternative precursors for the synthesis of Eluxadoline, moving beyond the established routes to explore innovative strategies that offer potential advantages in terms of starting material availability, process efficiency, and overall cost-effectiveness.

The Established Convergent Synthesis: A Baseline for Comparison

The most widely recognized synthesis of Eluxadoline employs a convergent strategy, assembling the molecule from three key fragments. This approach allows for the independent synthesis and purification of key intermediates, which are then coupled in the final stages.[2][3]

The three primary precursors in the established route are:

  • (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid: A non-proteinogenic amino acid derivative.

  • (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine: A chiral amine containing the imidazole heterocycle.

  • 5-formyl-2-methoxybenzoic acid: A functionalized benzoic acid derivative that serves as the central scaffold.

The established synthesis provides a solid foundation, but the complexity and cost of these starting materials have prompted research into more efficient alternatives.

Alternative Precursors and Synthetic Strategies

This guide will now delve into alternative precursors for each of the three key fragments, presenting comparative analyses of the synthetic routes and, where available, experimental data.

Fragment 1: The Phenylalanine Core - (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid

The synthesis of this unnatural amino acid is a critical component of the overall Eluxadoline synthesis.

Established Precursor: N-Boc-4-hydroxy-2,6-dimethyl-L-phenylalanine methyl ester.

The established route to this fragment often starts from a protected 4-hydroxyphenylalanine derivative, which then undergoes methylation and amidation.[2]

Alternative Precursors and Routes:

A more direct approach involves the C-H dimethylation of a readily available phenylalanine derivative. This strategy, enabled by picolinamide-directed palladium catalysis, offers a more atom-economical route to the desired 2,6-dimethyl substitution pattern.[4]

Parameter Established Route Alternative Route (C-H Dimethylation)
Starting Material 4-hydroxyphenylalanine derivative4-aminophenylalanine derivative
Key Transformation Multi-step functional group interconversionPicolinamide-directed C-H dimethylation
Potential Advantages Well-established chemistryFewer steps, improved atom economy
Potential Challenges Multiple protection/deprotection stepsCatalyst cost and optimization

Experimental Protocol: Picolinamide-Enabled C-H Dimethylation (Conceptual)

  • Substrate Preparation: N-acylate 4-aminophenylalanine with picolinic acid.

  • C-H Dimethylation: Subject the picolinamide-protected phenylalanine to a palladium-catalyzed reaction with a methylating agent (e.g., methylboronic acid).

  • Deprotection and Amidation: Remove the picolinamide directing group and convert the amino group to the desired carbamoyl functionality.

G cluster_established Established Route cluster_alternative Alternative Route A 4-Hydroxyphenylalanine Derivative B Methylation & Functionalization A->B C Amidation B->C D Final Phenylalanine Fragment C->D E 4-Aminophenylalanine Derivative F Picolinamide Protection E->F G Pd-Catalyzed C-H Dimethylation F->G H Deprotection & Amidation G->H I Final Phenylalanine Fragment H->I

Caption: Comparison of synthetic routes to the phenylalanine fragment.

Fragment 2: The Imidazole Moiety - (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine

The synthesis of this chiral amine is another key challenge, with stereocontrol being a critical factor.

Established Precursors: L-alanine and 2-amino-1-phenylethanone.

The traditional synthesis often involves the condensation of an alanine derivative with a phenacylamine to form the imidazole ring.[5]

Alternative Precursors and Routes:

A more convergent and potentially more efficient approach is a one-pot, multi-component reaction. This strategy combines readily available starting materials in a single reaction vessel to construct the imidazole core.[6]

Parameter Established Route Alternative Route (Multi-Component)
Starting Materials L-alanine derivative, 2-amino-1-phenylethanoneBenzaldehyde, glyoxal, ammonia, chiral amine
Key Transformation Stepwise condensation and cyclizationOne-pot, four-component reaction
Potential Advantages Well-understood mechanismIncreased efficiency, reduced workup
Potential Challenges Potential for side productsOptimization of reaction conditions

Experimental Protocol: One-Pot Imidazole Synthesis (Conceptual)

  • Reaction Setup: Combine benzaldehyde, glyoxal, a source of ammonia (e.g., ammonium acetate), and a chiral amine (e.g., (S)-1-phenylethylamine) in a suitable solvent.

  • Reaction: Heat the mixture to drive the multi-component reaction to completion.

  • Purification: Isolate the desired chiral imidazole product through crystallization or chromatography.

G cluster_established Established Route cluster_alternative Alternative Route A L-Alanine Derivative C Condensation & Cyclization A->C B 2-Amino-1-phenylethanone B->C D Final Imidazole Fragment C->D E Benzaldehyde I One-Pot Reaction E->I F Glyoxal F->I G Ammonia G->I H Chiral Amine H->I J Final Imidazole Fragment I->J

Caption: Comparison of synthetic routes to the imidazole fragment.

Fragment 3: The Central Scaffold - 5-formyl-2-methoxybenzoic acid

This fragment serves as the linker for the other two components.

Established Precursor: 3,4-Dimethoxybenzaldehyde.

A common route involves the formylation of a dimethoxybenzoic acid derivative.[7]

Alternative Precursors and Routes:

A more direct and potentially higher-yielding approach starts from salicylic acid. This method involves methylation followed by a Duff reaction or a related formylation method.[8]

Parameter Established Route Alternative Route (from Salicylic Acid)
Starting Material 3,4-DimethoxybenzaldehydeSalicylic acid
Key Transformation Formylation of a pre-functionalized ringMethylation followed by formylation
Potential Advantages Readily available starting materialPotentially higher overall yield
Potential Challenges Control of regioselectivity in formylationHarsh conditions for formylation

Experimental Protocol: Synthesis from Salicylic Acid

  • Methylation: React salicylic acid with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to form methyl 2-methoxybenzoate.[8]

  • Formylation: Subject the methyl 2-methoxybenzoate to a Duff reaction (using hexamethylenetetramine) or a Vilsmeier-Haack reaction to introduce the formyl group at the 5-position.[8]

  • Hydrolysis: Hydrolyze the methyl ester to the carboxylic acid to yield the final fragment.

G cluster_established Established Route cluster_alternative Alternative Route A 3,4-Dimethoxybenzaldehyde B Oxidation & Formylation A->B C Final Benzoic Acid Fragment B->C D Salicylic Acid E Methylation D->E F Formylation E->F G Hydrolysis F->G H Final Benzoic Acid Fragment G->H

Caption: Comparison of synthetic routes to the benzoic acid fragment.

Conclusion

The synthesis of Eluxadoline is a testament to the ingenuity of modern medicinal chemistry. While the established convergent synthesis is robust, the exploration of alternative precursors and synthetic strategies offers exciting possibilities for process optimization. The alternative routes presented in this guide, such as C-H activation for the phenylalanine fragment, multi-component reactions for the imidazole moiety, and novel formylation strategies for the benzoic acid scaffold, highlight the continuous evolution of synthetic organic chemistry. For researchers and drug development professionals, a thorough evaluation of these alternatives, considering factors such as starting material cost, scalability, and environmental impact, is crucial for developing the next generation of efficient and sustainable pharmaceutical manufacturing processes.

References

A Senior Application Scientist's Guide to the Characterization of Methyl 5-formyl-2-methoxybenzoate by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of robust process control and the assurance of final drug substance quality. Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Eluxadoline, demands precise and accurate analytical oversight.[1][2] This guide provides an in-depth, experience-driven perspective on the characterization of this compound, focusing on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical technique. Furthermore, we will objectively compare this method with alternative analytical strategies, providing the necessary experimental data to empower researchers, scientists, and drug development professionals in their analytical decision-making.

The Critical Role of Analytical Characterization

This compound (C₁₀H₁₀O₄, MW: 194.19 g/mol ) is a white to off-white crystalline powder with a melting point of approximately 84-88 °C.[3] Its molecular structure, featuring a methyl ester, a methoxy group, and a formyl group on a benzene ring, presents a unique analytical challenge. The reactive aldehyde functionality, in particular, necessitates careful consideration of analytical conditions to prevent degradation or unwanted side reactions. Accurate quantification and impurity profiling are paramount to ensure the efficiency and reproducibility of downstream synthetic steps and the purity of the final API.[4][5]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard

For the comprehensive analysis of pharmaceutical intermediates like this compound, HPLC-MS stands out as the gold standard.[4][6] This hyphenated technique synergistically combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, providing unequivocal identification and quantification.[4][5]

Experimental Protocol: HPLC-MS

This protocol is designed to provide a robust starting point for the analysis of this compound, grounded in established methods for similar aromatic esters and aldehydes.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)The non-polar nature of the C18 stationary phase is well-suited for the retention and separation of aromatic compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, improving peak shape and promoting ionization in the ESI source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for moderately polar compounds.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA gradient elution is employed to ensure the efficient elution of the target analyte while also allowing for the separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes the risk of column overloading and peak distortion.

Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for moderately polar compounds. Positive mode is selected to promote the formation of the protonated molecule [M+H]⁺.
Scan Range m/z 50-500This scan range covers the expected molecular ion of the target analyte (m/z 195.05 for [M+H]⁺) and potential impurities.
Capillary Voltage 3.5 kVOptimizing the capillary voltage is crucial for efficient ion generation.
Cone Voltage 30 VThe cone voltage can be adjusted to control in-source fragmentation, which can be useful for structural confirmation.
Source Temperature 120 °CMaintaining an appropriate source temperature aids in desolvation.
Desolvation Gas NitrogenNitrogen is a common and effective desolvation gas.
Desolvation Temp. 350 °CA higher desolvation temperature is necessary to efficiently remove the mobile phase and facilitate the transfer of ions into the mass analyzer.
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Full scan mode is used for initial method development and impurity identification. SIM or MRM modes can be employed for enhanced sensitivity and selectivity in quantitative analysis, particularly for trace-level impurities.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

A Comparative Analysis of Alternative Techniques

While HPLC-MS is the preferred method, other analytical techniques can be employed for the characterization of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] For less volatile compounds or those containing polar functional groups, derivatization is often necessary to improve their chromatographic behavior.[9]

Applicability to this compound:

Due to its relatively high boiling point and the presence of a polar aldehyde group, direct analysis of this compound by GC-MS can be challenging. Derivatization of the aldehyde group, for instance, by oximation with a reagent like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), would be required to produce a more volatile and thermally stable derivative suitable for GC analysis.[10]

Performance Comparison:

ParameterHPLC-MSGC-MS (with Derivatization)
Sample Prep Simple dissolution and filtration.More complex, requiring a derivatization step which can introduce variability.
Selectivity High, especially with MS/MS.High, with good chromatographic resolution and mass spectral identification.
Sensitivity Very high, capable of detecting trace-level impurities.[7]High, particularly with selective derivatizing agents and sensitive detectors.
Throughput Moderate to high, with typical run times of 15-30 minutes.Lower, due to the additional derivatization step and potentially longer GC run times.
Compound Scope Broad, suitable for a wide range of polarities and molecular weights.Limited to volatile and thermally stable compounds or those that can be derivatized.
Instrumentation Readily available in most pharmaceutical labs.Also common, but the need for derivatization adds complexity.
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress and assessing purity.[11]

Applicability to this compound:

TLC is well-suited for the rapid analysis of this compound. The compound is UV active due to the aromatic ring, allowing for easy visualization under a UV lamp.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity of the solvent system can be adjusted to achieve optimal separation.[11]

  • Visualization: UV light (254 nm)

Performance Comparison:

ParameterHPLC-MSTLC
Analysis Type Quantitative and qualitative.Primarily qualitative.
Resolution High, allowing for the separation of closely related impurities.Lower resolution compared to HPLC.
Sensitivity Very high.Lower sensitivity.
Throughput Moderate to high.Very high, multiple samples can be run simultaneously on a single plate.
Cost High initial instrument cost and ongoing operational costs.Very low cost.
Ease of Use Requires trained personnel.Simple and easy to perform.

Visualizing the Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the experimental workflows for HPLC-MS and the decision-making process for selecting the appropriate analytical technique.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI+) hplc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate identify Compound Identification (Mass Spectrum) integrate->identify quantify Quantification identify->quantify

Caption: Workflow for the characterization of this compound by HPLC-MS.

Analytical_Decision cluster_choices start Analytical Goal? quant quant start->quant Quantitative Analysis & Impurity Profiling qual qual start->qual Qualitative Purity Check & Reaction Monitoring hplcms HPLC-MS gcms GC-MS (with Derivatization) tlc TLC quant->hplcms quant->gcms If volatile impurities are of concern qual->hplcms For higher certainty qual->tlc

Caption: Decision tree for selecting an analytical technique for this compound.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound is best achieved through a multi-faceted analytical approach, with HPLC-MS serving as the cornerstone for definitive identification, quantification, and impurity profiling. Its unparalleled sensitivity and selectivity ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate. While GC-MS and TLC offer viable alternatives for specific applications, they do not possess the same breadth of capabilities as HPLC-MS. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their synthetic processes and the safety and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 5-formyl-2-methoxybenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project timelines and budgets. Methyl 5-formyl-2-methoxybenzoate, a crucial building block in the synthesis of various pharmaceuticals, including the irritable bowel syndrome drug Eluxadoline, presents multiple synthetic routes.[1][2] This guide provides an in-depth, objective comparison of the most common methods for its preparation, grounded in experimental data and practical insights to aid in your decision-making process.

Introduction to this compound

This compound is a white to off-white crystalline powder with a melting point of approximately 87°C.[3] Its chemical structure, featuring both an aldehyde and a methyl ester on a methoxy-substituted benzene ring, makes it a versatile intermediate for the construction of more complex molecules. Beyond its role in the synthesis of Eluxadoline, it is also utilized in the development of peroxisome proliferator-activated receptor (PPAR) activators and as a precursor for PTP1B inhibitors, highlighting its significance in medicinal chemistry.[1][3]

This guide will dissect three primary synthetic strategies, evaluating them on yield, cost-effectiveness, scalability, and safety considerations.

Method 1: Direct Methylation of 5-formyl-2-hydroxybenzoic acid

This is a classical and straightforward approach involving the simultaneous methylation of the carboxylic acid and phenolic hydroxyl groups of 5-formyl-2-hydroxybenzoic acid.

Reaction Mechanism and Rationale

The reaction proceeds via a Williamson ether synthesis for the phenolic hydroxyl and a Fischer esterification-like reaction for the carboxylic acid, both facilitated by a strong base and a methylating agent. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate both the phenol and the carboxylic acid. Iodomethane is a highly reactive and efficient methylating agent. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the nucleophilic attack.

G 5-formyl-2-hydroxybenzoic_acid 5-formyl-2-hydroxybenzoic acid K2CO3_DMF K2CO3, DMF 5-formyl-2-hydroxybenzoic_acid->K2CO3_DMF Reacts with Iodomethane Iodomethane (CH3I) Iodomethane->K2CO3_DMF Reacts with Product This compound K2CO3_DMF->Product Yields G Methyl_o_anisate Methyl o-anisate TFA Trifluoroacetic Acid Methyl_o_anisate->TFA Reacts with Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->TFA Reacts with Product This compound TFA->Product Yields G cluster_0 Step 1 cluster_1 Step 2 Salicylic_acid Salicylic acid DMS_K2CO3 Dimethyl Sulfate, K2CO3 Salicylic_acid->DMS_K2CO3 Methyl_2_methoxybenzoate Methyl 2-methoxybenzoate DMS_K2CO3->Methyl_2_methoxybenzoate Urotropine_MSA Urotropine, Methanesulfonic Acid Methyl_2_methoxybenzoate->Urotropine_MSA Product This compound Urotropine_MSA->Product

References

A Researcher's Guide to the Spectroscopic Landscape of Methyl 5-formyl-2-methoxybenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Methyl 5-formyl-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, presents a rich spectroscopic profile that is significantly influenced by substitutions on its aromatic ring.[1] This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its derivatives, offering researchers and scientists a practical framework for structural elucidation and verification. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

The Core Molecule: this compound

This compound is a versatile building block in organic synthesis.[1] Its structure, featuring a methyl ester, a methoxy group, and a formyl group on a benzene ring, gives rise to a distinct set of signals in various spectroscopic analyses. Understanding this baseline spectroscopic signature is crucial for identifying and characterizing its derivatives.

A Comparative Spectroscopic Analysis

To illustrate the impact of substituent effects on the spectroscopic properties of the parent molecule, we will compare it with two key derivatives:

  • Methyl 5-chloro-2-methoxybenzoate: Featuring an electron-withdrawing chloro group.

  • 5-Formylsalicylic acid: Where the methoxy group is replaced by a hydroxyl group and the methyl ester by a carboxylic acid.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for these compounds, highlighting the key differences and the underlying chemical principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The chemical shifts (δ) of the aromatic protons in our compounds of interest are particularly sensitive to the nature of the substituents on the benzene ring.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

CompoundAldehyde H (s)Aromatic H's (m)Methoxy H (s)Ester Methyl H (s)
This compound ~9.91~8.31 (d, J=2.1), ~8.02 (dd, J=8.5, 2.5), ~7.11 (d, J=8.6)~3.99~3.91
Methyl 5-chloro-2-methoxybenzoate -~7.75 (d), ~7.39 (dd), ~6.90 (d)~3.88~3.87
5-Formylsalicylic acid ~9.91~8.37 (d, J=2.1), ~8.02 (dd, J=8.6), ~7.15 (d)--

Data sourced from multiple references and compiled for comparison.[1][2]

Analysis of ¹H NMR Spectra:

The aldehyde proton of this compound and 5-Formylsalicylic acid appears as a sharp singlet significantly downfield (around 9.91 ppm), a characteristic feature of formyl groups directly attached to an aromatic ring. The electron-withdrawing nature of the carbonyl group deshields this proton.

The aromatic protons exhibit distinct splitting patterns and chemical shifts based on their position relative to the substituents. In the parent molecule, the proton ortho to the formyl group is the most deshielded. The introduction of a chlorine atom in Methyl 5-chloro-2-methoxybenzoate leads to a general downfield shift of the aromatic protons compared to an unsubstituted benzene ring, due to the inductive electron-withdrawing effect of chlorine.

The methoxy and methyl ester protons in both methyl benzoate derivatives appear as sharp singlets, with their chemical shifts being relatively consistent. The absence of these signals in 5-Formylsalicylic acid, and the appearance of a broad signal for the carboxylic acid proton (often not observed or very broad), are key differentiators.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic and carbonyl carbons are particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbonyl (C=O) Ester/AcidCarbonyl (C=O) AldehydeAromatic CarbonsMethoxy CarbonEster Methyl Carbon
This compound -----
Methyl 5-chloro-2-methoxybenzoate ~165.0-~157.0, ~133.0, ~132.0, ~124.0, ~122.0, ~113.0~56.0~52.0
5-Formylsalicylic acid ~171.0~191.0~162.0, ~138.0, ~134.0, ~130.0, ~119.0, ~118.0--

Analysis of ¹³C NMR Spectra:

The carbonyl carbons of the ester, carboxylic acid, and aldehyde groups are highly deshielded and appear at the downfield end of the spectrum. The aldehyde carbonyl carbon in 5-Formylsalicylic acid is found at a significantly higher chemical shift (around 191.0 ppm) compared to the carboxylic acid carbonyl (around 171.0 ppm). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-withdrawing groups generally cause a downfield shift of the carbon atoms they are attached to and those at the ortho and para positions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, particularly carbonyl groups, which exhibit strong and characteristic absorption bands.

Table 3: Comparative IR Data (Key Absorption Bands in cm⁻¹)

CompoundC=O Stretch (Ester/Acid)C=O Stretch (Aldehyde)C-O StretchAromatic C=C StretchO-H Stretch (Acid)
This compound ~1720~1690~1250~1600, ~1480-
Methyl 5-chloro-2-methoxybenzoate ~1730-~1260~1590, ~1470-
5-Formylsalicylic acid ~1680~1660~1240~1610, ~1490~3200-2500 (broad)

Note: Values are approximate and can vary based on the sampling method.

Analysis of IR Spectra:

The most prominent features in the IR spectra of these compounds are the carbonyl stretching vibrations.[5] In this compound, two distinct C=O stretching bands are expected, one for the ester and one for the aldehyde. The ester carbonyl typically absorbs at a higher frequency than the aldehyde carbonyl. The presence of the electron-withdrawing chloro group in Methyl 5-chloro-2-methoxybenzoate is expected to slightly increase the frequency of the ester carbonyl stretch due to the inductive effect.

In 5-Formylsalicylic acid, the carboxylic acid carbonyl stretch is observed at a lower frequency due to intermolecular hydrogen bonding. This compound also displays a very broad O-H stretching band characteristic of carboxylic acids. The C-O stretching bands and the aromatic C=C stretching bands provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Comparative Mass Spectrometry Data (m/z values)

CompoundMolecular Ion ([M]⁺)Key Fragment Ions
This compound 194163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺)
Methyl 5-chloro-2-methoxybenzoate 200/202169/171 ([M-OCH₃]⁺), 141/143 ([M-COOCH₃]⁺)
5-Formylsalicylic acid 166149 ([M-OH]⁺), 138 ([M-CO]⁺), 121 ([M-COOH]⁺)

Data interpretation based on typical fragmentation patterns and available spectral data.[6][7][8]

Analysis of Mass Spectra:

The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For Methyl 5-chloro-2-methoxybenzoate, the presence of two molecular ion peaks with an intensity ratio of approximately 3:1 (at m/z 200 and 202) is a clear indication of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for these molecules include the loss of the methoxy group (-OCH₃) from the ester, leading to a prominent fragment ion. The loss of the entire carbomethoxy group (-COOCH₃) is also a characteristic fragmentation. For 5-Formylsalicylic acid, the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH) are typical fragmentation patterns.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) for generating fragment ions or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Visualizing the Comparison

To better illustrate the relationships between the compounds and the effect of substituents on their spectroscopic properties, the following diagrams are provided.

Caption: Workflow for the spectroscopic analysis of this compound and its derivatives.

Substituent_Effects substituent Substituent Electron-Withdrawing (-Cl, -CHO) Electron-Donating (-OH, -OCH₃) effects Spectroscopic Effect ¹H & ¹³C NMR: Downfield shift (deshielding) IR (C=O): Higher frequency (inductive) MS: Characteristic fragmentation substituent:g->effects:g influences

Caption: Influence of electron-withdrawing and -donating substituents on spectroscopic properties.

Conclusion

The spectroscopic comparison of this compound and its derivatives clearly demonstrates the profound influence of substituents on their spectral properties. By carefully analyzing the shifts in NMR signals, the changes in IR absorption frequencies, and the fragmentation patterns in mass spectra, researchers can confidently elucidate and verify the structures of these and related compounds. This guide provides a foundational understanding and practical protocols to aid in these analytical endeavors, ultimately supporting the advancement of drug discovery and development.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the identification and optimization of versatile chemical scaffolds are paramount. Methyl 5-formyl-2-methoxybenzoate, a seemingly unassuming aromatic ester, has emerged as a powerful and adaptable starting material for the synthesis of a diverse array of biologically active compounds. Its strategic placement of functional groups—an aldehyde for versatile condensation reactions, a methoxy group influencing electronic properties and potential metabolic stability, and a methyl ester for further modification—renders it a valuable building block in medicinal chemistry.

This guide provides an in-depth technical comparison of the biological activities of various classes of compounds synthesized from this compound. We will explore its application in the development of agents targeting metabolic disorders, cancer, and microbial infections, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this remarkable scaffold.

A Foundation for Bioactivity: The Chemistry of this compound

This compound (MFMB) is an organic compound with the molecular formula C10H10O4.[1][2] Typically appearing as a white to off-white powder, it possesses a melting point in the range of 86-87°C.[1] Its utility in organic synthesis stems from the reactivity of its aldehyde group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the construction of complex molecular architectures, including chalcones, Schiff bases, and various heterocyclic systems.

Synthesis of the Core Scaffold: A Validated Protocol

The reliable synthesis of high-purity MFMB is a critical first step. A common and efficient laboratory-scale synthesis involves the methylation of 5-formyl-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Reactants: 5-formyl-2-hydroxybenzoic acid (1 equivalent), Iodomethane (2.1 equivalents), Potassium carbonate (1.85 equivalents), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-formyl-2-hydroxybenzoic acid in DMF, add potassium carbonate and iodomethane.

    • Stir the reaction mixture at room temperature for 16 hours.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the DMF under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash sequentially with water and saturated brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford this compound.[3]

Causality of Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group and the carboxylic acid, facilitating nucleophilic attack on iodomethane.

  • Iodomethane serves as the methylating agent.

  • DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the potassium ions and leaving the carbonate anion more reactive.

  • The aqueous workup is essential to remove inorganic salts and residual DMF.

  • Column chromatography ensures the high purity of the final product, which is crucial for subsequent synthetic steps and biological testing.[1]

Targeting Metabolic Disorders: PPAR Agonists and PTP1B Inhibitors

A significant application of MFMB is in the synthesis of compounds targeting metabolic diseases like type 2 diabetes and obesity.[1] This is primarily through the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[4] PPARγ, in particular, is the molecular target of the thiazolidinedione class of insulin-sensitizing drugs. The structural features of MFMB make it an ideal precursor for the synthesis of novel PPARγ activators.

While direct synthesis from MFMB is not extensively documented in readily available literature, the synthesis of N-substituted phthalimide derivatives inspired by the natural PPARγ agonist paecilocin A provides a strong comparative case. These compounds share key structural motifs that could be accessed from MFMB-derived intermediates.

Comparative Performance of a Representative PPARγ Agonist:

CompoundTargetAssayEC50 (µM)Reference CompoundEC50 (µM)
Compound 7 (N-substituted phthalimide)PPARγLuciferase Reporter Assay0.67Rosiglitazone0.028

Table 1: Comparative in vitro activity of a representative PPARγ agonist against the standard drug Rosiglitazone.[1]

Experimental Protocol: PPARγ Activation Assay (Luciferase Reporter Assay)

  • Cell Line: Ac2F rat liver cells.

  • Plasmids: TK-PPRE × 3-luciferase reporter plasmid and a full-length human PPAR-γ1 expression vector.

  • Procedure:

    • Co-transfect Ac2F cells with the reporter and expression plasmids.

    • Treat the transfected cells with varying concentrations of the test compound or a reference agonist (e.g., Rosiglitazone).

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value from the dose-response curve.[1]

Signaling Pathway: PPARγ Activation

PPAR_Activation cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., Compound 7) PPARg PPARγ Ligand->PPARg Binds to LBD RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Regulation of Glucose and Lipid Metabolism TargetGenes->MetabolicEffects Chalcone_Synthesis MFMB This compound Chalcone Chalcone Derivative MFMB->Chalcone Acetophenone Substituted Acetophenone Acetophenone->Chalcone Base Base (e.g., NaOH) Base->Chalcone Claisen-Schmidt Condensation BioAssay Anticancer Screening (e.g., MTT Assay) Chalcone->BioAssay Schiff_Base_Synthesis MFMB This compound SchiffBase Schiff Base Derivative MFMB->SchiffBase Amine Primary Amine (Aromatic/Aliphatic) Amine->SchiffBase Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->SchiffBase Condensation AntimicrobialAssay Antimicrobial Testing (e.g., MIC Determination) SchiffBase->AntimicrobialAssay

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of unused or waste material is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Methyl 5-formyl-2-methoxybenzoate (CAS No. 78515-16-9), ensuring that your commitment to scientific integrity is matched by your dedication to safety and regulatory compliance.

Part 1: Foundational Knowledge and Hazard Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation.

This compound is a white to off-white crystalline powder. While it is stable under recommended storage conditions, it presents several hazards that must be managed.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementDescriptionPrimary Routes of Exposure
Skin Irritation (Category 2)H315: Causes skin irritationContact may lead to inflammation, itching, scaling, or redness.[1][2]Dermal contact
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationCan result in redness, pain, or severe eye damage upon contact.[1][2]Eye contact
Respiratory Irritation (Category 3)H335: May cause respiratory irritationInhalation of dust may irritate the lungs and respiratory system.[1][2]Inhalation

Given these hazards, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to don appropriate PPE at all times.[1]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3][4] This compound must be treated as hazardous waste; under no circumstances should it be disposed of down the drain or in standard laboratory trash .[5][6]

The following workflow provides a logical progression for managing the disposal process, from initial waste accumulation to final handoff to your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Designate a Hazardous Waste Container A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name) B->C D Step 4: Collect Waste (Solid Residue, Contaminated Items) C->D E Step 5: Keep Container Securely Closed D->E F Step 6: Store in Designated Satellite Accumulation Area (SAA) E->F G Step 7: Segregate from Incompatible Materials (e.g., Strong Oxidizers) F->G H Step 8: Arrange for Pickup by Institutional EHS G->H I Step 9: Maintain Disposal Records H->I

Caption: Disposal Workflow for this compound.

Waste Identification and Segregation

The first principle of proper waste management is correct identification and segregation.

  • Waste Identification : All unwanted this compound, including expired material, reaction residues, and materials contaminated with the compound (e.g., weigh boats, contaminated gloves, paper towels), must be classified as hazardous waste.[7]

  • Regulatory Classification : While this compound is not explicitly listed on the EPA's F, K, P, or U lists, it must be evaluated based on its characteristics.[8] Given its irritant properties, it falls under the broad category of chemical waste that cannot be disposed of via conventional means. Your institution's EHS office will make the final determination, often classifying such materials based on generator knowledge.

  • Segregation : Store waste this compound separately from other waste streams. Crucially, it must be kept away from strong oxidizing agents , which are its primary chemical incompatibility.[1] Mixing incompatible waste can lead to dangerous reactions. Store acids and bases separately as a general best practice.[5]

Containerization and Labeling

Proper containment is essential to prevent leaks and ensure safe handling.

  • Select a Suitable Container : Use a leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[5] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Label the Container Immediately : Before any waste is added, affix your institution's official hazardous waste label.[9] The label must, at a minimum, include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")[9]

Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area within three days.[5]

Part 3: Decontamination and Spill Management

Accidental spills and residual contamination on lab surfaces must be managed promptly and effectively.

Decontamination of Surfaces and Equipment

For routine decontamination of surfaces (e.g., benchtops, fume hood sash) or non-disposable equipment that has come into contact with this compound:

  • Don Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Address Gross Contamination : If visible powder is present, carefully sweep it up or gently wet the material with a small amount of water to prevent dust from becoming airborne.[10] Use a disposable towel to wipe up the wetted material.

  • Perform Wet Decontamination : The most common and effective method is a thorough wipe-down with soap and water.[10] Use a disposable towel or sponge for this purpose.

  • Rinse and Dry : If applicable, rinse the surface with water and dry with a clean towel.

  • Dispose of Contaminated Materials : All materials used for decontamination (gloves, towels, etc.) must be placed in the designated hazardous waste container for this compound.[10]

Small Spill Response

In the event of a small spill (a few grams) within a controlled area like a fume hood:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Ensure Proper Ventilation : Maintain airflow in the fume hood.

  • Wear Enhanced PPE : In addition to standard PPE, consider a respirator if there is a risk of inhaling dust.

  • Contain and Clean :

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent aerosolization.

    • Carefully sweep the mixture into a dustpan and place it into the designated hazardous waste container.[1]

    • Perform a thorough wet decontamination of the spill area as described in Section 3.1.

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Part 4: Advanced Topic: Chemical Neutralization (For EHS Professionals)

In certain situations, chemical neutralization may be considered as a pre-treatment step, typically performed by trained EHS personnel in a designated treatment area. This is not recommended for individual researchers due to the specialized handling and analysis required. Two potential pathways for rendering the aldehyde functional group less hazardous are presented here for informational purposes.

Reductive Neutralization with Sodium Pyrosulfite

A patented method for neutralizing aldehyde-containing wastewater involves the use of sodium pyrosulfite (also known as sodium metabisulfite).[11] This process converts the aldehyde to a non-toxic substance.[11]

  • Principle : Sodium pyrosulfite reacts with the aldehyde group, effectively neutralizing its reactivity. The reaction products are generally considered non-toxic.[11]

  • Safety Considerations : While sodium pyrosulfite itself is not highly hazardous, it can release toxic sulfur dioxide gas upon contact with acids. The procedure must be carried out in a well-ventilated fume hood, and the pH of the waste stream must be carefully controlled. Appropriate PPE, including gloves and eye protection, is mandatory.[6][12]

Oxidative Neutralization with Sodium Chlorite

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are often less toxic. Sodium chlorite is an effective reagent for this transformation under mild conditions.

  • Principle : Sodium chlorite selectively oxidizes the aldehyde to a carboxylic acid.

  • Safety Considerations : Sodium chlorite is a strong oxidizer and can cause fire or explosion.[9] It is also toxic if swallowed and can cause severe skin and eye damage.[9] It must be handled with extreme care, kept away from combustible materials and acids, and used only by trained personnel with appropriate engineering controls in place.[5][13]

The decision to use a chemical neutralization method rests solely with the EHS department, who can ensure the process is performed safely and that the final treated waste is properly characterized and disposed of in accordance with all regulations.

Conclusion

The responsible disposal of this compound is a straightforward process when guided by the principles of hazard awareness, proper segregation, and regulatory compliance. By following the steps outlined in this guide—from initial waste collection and labeling to final pickup by your EHS department—you demonstrate a commitment to safety that is integral to scientific excellence. Always consult your institution's specific waste management plan and EHS professionals for guidance tailored to your facility.

References

Mastering the Safe Handling of Methyl 5-formyl-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount. Methyl 5-formyl-2-methoxybenzoate, a key building block in the synthesis of various therapeutic agents, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 78515-16-9) is a white to almost white crystalline powder.[1] A thorough risk assessment is the foundational step before any handling procedures commence. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

The signal word associated with these classifications is "Warning".[2] The causality behind these hazards lies in the chemical reactivity of the aldehyde and benzoate functional groups, which can interact with biological macromolecules, leading to irritation and inflammatory responses upon contact with skin, eyes, and the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[4][5] PPE acts as a critical barrier to prevent direct contact and exposure.[6]

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile glovesFully buttoned laboratory coatN95 respirator (if not in a fume hood)
Solution Preparation and Handling Chemical splash goggles or a face shield used in conjunction with safety glassesNitrile glovesLaboratory coatWork should be conducted in a certified chemical fume hood.[7]

Causality of PPE Selection:

  • Eye Protection: Due to the severe eye irritation hazard, chemical splash goggles are essential to protect against accidental splashes of the powder or its solutions.[2][8] Safety glasses with side shields provide minimum protection for low-risk activities.[5]

  • Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals and are recommended to prevent skin contact and irritation.[4]

  • Body Protection: A laboratory coat protects the skin and personal clothing from contamination.[4]

  • Respiratory Protection: The compound can cause respiratory irritation, and as a powder, it can become airborne.[2][9] Therefore, handling the solid outside of a certified chemical fume hood necessitates the use of a respirator to prevent inhalation.[7]

Operational Protocols: From Receipt to Disposal

A systematic, step-by-step approach is crucial to minimize risk throughout the entire workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][11] The storage area should be clearly marked.

Weighing and Aliquoting

This procedure should ideally be performed within a chemical fume hood to control dust.[7]

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Area Prepare clean work area in fume hood Prep->Area Open Carefully open container Area->Open Transfer Use a clean spatula to transfer powder to a tared weigh boat Open->Transfer Close Securely close the main container Transfer->Close Clean Clean spatula and work surface Close->Clean Dispose Dispose of weigh boat and contaminated wipes as hazardous waste Clean->Dispose Doff Remove PPE correctly Dispose->Doff

Caption: Workflow for weighing this compound.

Solution Preparation
  • Solvent Addition: In a certified chemical fume hood, add the desired solvent to a suitable flask.

  • Compound Addition: Carefully add the weighed this compound to the solvent.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. Sonication may be used if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[10]

Disposal

All waste materials, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[2] Do not dispose of down the drain.[2]

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure.[12]

Eye Contact
  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][14]

  • Remove contact lenses if present and easy to do.[2]

  • Seek immediate medical attention.[2][14]

Skin Contact
  • Immediately remove contaminated clothing.[2]

  • Wash the affected area with plenty of soap and water.[2][13]

  • If skin irritation occurs, seek medical advice.[2]

Inhalation
  • Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • If the person feels unwell, call a poison center or doctor.[2]

Ingestion
  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spills
  • Minor Spill: For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for hazardous waste disposal.[2]

  • Major Spill: Evacuate the area and contact your institution's environmental health and safety department.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the inherent hazards, diligently using appropriate personal protective equipment, adhering to established operational protocols, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical intermediate in their vital work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.